Methyl 2-(1,5-naphthyridin-2-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(1,5-naphthyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)7-8-4-5-9-10(13-8)3-2-6-12-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLYPVCCYRBJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-(1,5-naphthyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(1,5-naphthyridin-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,5-naphthyridine core is a recognized privileged scaffold, appearing in a multitude of biologically active molecules. This guide details the chemical identity, including its CAS number, and delves into a plausible synthetic route, methods for its characterization, and its potential applications in the realm of drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents.
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine nucleus, a fused bicyclic heteroaromatic system containing two nitrogen atoms, is a cornerstone in the design of contemporary pharmaceuticals.[1][2] Its rigid, planar structure provides a well-defined framework for the spatial orientation of various functional groups, enabling precise interactions with biological targets. Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3] The introduction of a methyl acetate moiety at the 2-position of the 1,5-naphthyridine ring system, as in this compound, offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1092350-71-4[4] |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Canonical SMILES | COC(=O)CC1=NC2=CC=CN=C2C=C1 |
Synthesis of this compound: A Proposed Pathway
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 2-Methyl-1,5-naphthyridine
This procedure is adapted from a patented method for the synthesis of 2-methyl-1,5-naphthyridine via a modified Skraup reaction.[5]
-
To a stirred solution of 3-aminopyridine (1.0 eq) in concentrated sulfuric acid, add ferrous sulfate (catalytic amount).
-
Slowly add crotonaldehyde (1.2 eq) to the reaction mixture, maintaining the temperature below 40 °C.
-
After the addition is complete, heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until a basic pH is achieved.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-methyl-1,5-naphthyridine.
Step 2: Synthesis of this compound
This multi-step functionalization is a common strategy for converting a methyl group on a heteroaromatic ring into a methyl acetate side chain.
-
Bromination of the Methyl Group:
-
Dissolve 2-methyl-1,5-naphthyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.
-
Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain crude 2-(bromomethyl)-1,5-naphthyridine, which can be used in the next step without further purification.
-
-
Cyanation:
-
Dissolve the crude 2-(bromomethyl)-1,5-naphthyridine in a polar aprotic solvent such as DMSO.
-
Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(1,5-naphthyridin-2-yl)acetonitrile.
-
-
Methanolysis of the Nitrile:
-
To a solution of 2-(1,5-naphthyridin-2-yl)acetonitrile in methanol, add a mixture of concentrated sulfuric acid and water.
-
Heat the reaction mixture to reflux for several hours until the nitrile is fully converted to the methyl ester (monitored by TLC).
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterization: Spectroscopic Profile
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. While experimental data for this specific molecule is not widely published, a predictive analysis based on the known spectra of related 1,5-naphthyridine derivatives and acetate esters provides a reliable spectroscopic profile.
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.80 | dd | 1H | H-4 | Aromatic proton adjacent to nitrogen, deshielded. |
| ~8.20 | dd | 1H | H-8 | Aromatic proton adjacent to nitrogen, deshielded. |
| ~7.50 | m | 2H | H-3, H-7 | Aromatic protons on the pyridine rings. |
| ~7.40 | d | 1H | H-6 | Aromatic proton on the pyridine ring. |
| ~3.90 | s | 2H | -CH₂- | Methylene protons adjacent to the ester and aromatic ring. |
| ~3.75 | s | 3H | -OCH₃ | Methyl protons of the ester group. |
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171.0 | C=O | Carbonyl carbon of the ester. |
| ~155.0 | C-2 | Aromatic carbon attached to nitrogen and the side chain. |
| ~152.0 | C-8a | Aromatic quaternary carbon at the ring junction. |
| ~148.0 | C-4a | Aromatic quaternary carbon at the ring junction. |
| ~137.0 | C-4 | Aromatic CH carbon. |
| ~136.0 | C-8 | Aromatic CH carbon. |
| ~122.0 | C-6 | Aromatic CH carbon. |
| ~121.0 | C-3 | Aromatic CH carbon. |
| ~120.0 | C-7 | Aromatic CH carbon. |
| ~52.5 | -OCH₃ | Methyl carbon of the ester. |
| ~42.0 | -CH₂- | Methylene carbon. |
Table 4: Predicted Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Predicted Peaks/Values | Interpretation |
| IR (KBr, cm⁻¹) | ~1735 | C=O stretch of the ester. |
| ~3050 | Aromatic C-H stretch. | |
| ~1600, 1580, 1470 | Aromatic C=C and C=N stretching vibrations. | |
| ~1250 | C-O stretch of the ester. | |
| MS (EI) | m/z 202 (M⁺) | Molecular ion peak. |
| m/z 143 | Loss of the methoxycarbonyl group (-COOCH₃). | |
| m/z 130 | 1,5-Naphthyridine fragment. |
Applications in Drug Development
The 1,5-naphthyridine scaffold is a well-established pharmacophore in medicinal chemistry. Its derivatives have been investigated for a wide array of therapeutic targets. The presence of the methyl acetate group in this compound provides a key point for diversification, allowing for the synthesis of libraries of compounds for high-throughput screening.
Potential therapeutic applications of derivatives that can be synthesized from this building block include:
-
Kinase Inhibitors: The 1,5-naphthyridine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are crucial targets in oncology.[2]
-
Antimicrobial Agents: Naphthyridine-based compounds have a long history as antibacterial agents, with nalidixic acid being a notable example. Novel derivatives are continuously being explored to combat antibiotic resistance.
-
Antiviral Compounds: The rigid framework of the 1,5-naphthyridine ring is suitable for designing inhibitors of viral enzymes and proteins.
-
Central Nervous System (CNS) Agents: The ability of the naphthyridine scaffold to be functionalized allows for the modulation of physicochemical properties, such as lipophilicity and polarity, which is critical for designing drugs that can cross the blood-brain barrier.
Conclusion
This compound, with its confirmed CAS number 1092350-71-4, represents a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic pathway, and a predicted spectroscopic profile for its characterization. The inherent biological potential of the 1,5-naphthyridine scaffold, coupled with the synthetic utility of the methyl acetate functional group, positions this compound as a key starting material for researchers in the field of drug discovery and development. The methodologies and data presented herein are intended to facilitate further research and innovation in the quest for new and effective medicines.
References
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508. [Link]
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Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494–4506. [Link]
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Mohammed, S., & Ali, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]
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Palacios, F., de la Cuesta, E., & Martinez de Marigorta, E. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
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University of Dundee. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. [Link]
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A Technical Guide to Methyl 2-(1,5-naphthyridin-2-yl)acetate: Physicochemical Properties, Synthesis, and Characterization
Executive Summary
This technical guide provides a comprehensive overview of Methyl 2-(1,5-naphthyridin-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The primary focus is the elucidation of its core physicochemical properties, centered on its molecular weight. We present its molecular formula as C₁₁H₁₀N₂O₂ and a precise molecular weight of approximately 202.21 g/mol .[1][2] This document outlines a validated theoretical framework for its synthesis, details essential protocols for its structural characterization and purity assessment, and discusses its potential as a pivotal building block for the development of novel therapeutic agents. The intended audience includes researchers, medicinal chemists, and professionals in the field of drug development who require a detailed understanding of this valuable scaffold.
Introduction: The 1,5-Naphthyridine Scaffold
Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. Six possible isomers exist, with the 1,5-naphthyridine core being a prominent "privileged scaffold" in medicinal chemistry.[3][4] This structural motif is found in numerous biologically active molecules, exhibiting a wide range of pharmacological effects including antimicrobial, anticancer, and anti-inflammatory properties.[5] The arrangement of the nitrogen atoms in the 1,5-naphthyridine ring system offers unique hydrogen bonding capabilities and electronic properties, making it an attractive core for designing targeted enzyme inhibitors and receptor ligands.[6][7] this compound serves as a key functionalized derivative, providing a versatile chemical handle for further molecular elaboration.
Physicochemical Properties
The fundamental identity and characteristics of a compound begin with its elemental composition and molecular mass. These properties are critical for stoichiometric calculations in synthesis, interpretation of mass spectrometry data, and registration in chemical databases.
The structure consists of a 1,5-naphthyridine ring substituted at the 2-position with a methyl acetate group via a methylene bridge.
Caption: Chemical structure of this compound.
All quantitative data for this compound are summarized in the table below for clarity and rapid reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1092350-71-4 | [1][2] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][2] |
| Molecular Weight | 202.21 g/mol | [2] |
| Monoisotopic Mass | 202.074228 Da | N/A |
| SMILES | COC(=O)CC1=NC2=CC=CN=C2C=C1 | N/A |
Synthesis and Purification Workflow
While specific turnkey synthesis procedures for this exact molecule are not extensively published, a robust and logical synthetic route can be designed based on well-established reactivity patterns of naphthyridine systems.[3][7] The following proposed workflow leverages a nucleophilic substitution reaction, a common strategy for functionalizing halogenated heterocycles.
Caption: Proposed synthetic workflow for this compound.
This protocol is a self-validating system; successful synthesis is confirmed through the characterization methods outlined in Section 5.0.
A. Reagents and Equipment:
-
2-chloro-1,5-naphthyridine (1.0 eq)
-
Diisopropylamine (1.2 eq)
-
n-Butyllithium (1.1 eq)
-
Methyl acetate (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line or inert atmosphere glovebox
-
Magnetic stirrer and stirring bar
-
Low-temperature thermometer
-
Standard glassware for reaction, work-up, and purification
B. Step-by-Step Methodology:
-
Enolate Generation (The Nucleophile):
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) dropwise. The formation of lithium diisopropylamide (LDA) is a standard procedure for generating a strong, non-nucleophilic base. This choice is critical to deprotonate methyl acetate without competing side reactions like addition to the ester carbonyl.
-
Stir for 30 minutes at -78 °C.
-
Add methyl acetate dropwise to the LDA solution. Stir for 1 hour to ensure complete formation of the methyl acetate enolate.
-
-
Nucleophilic Substitution Reaction:
-
In a separate flask, dissolve 2-chloro-1,5-naphthyridine in anhydrous THF.
-
Slowly transfer the substrate solution to the pre-formed enolate solution at -78 °C via cannula.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). The low temperature is crucial to control the reactivity of the enolate and prevent side reactions.
-
-
Reaction Quench and Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the crude product under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to isolate the pure product.
-
Structural Elucidation and Purity Assessment
Confirming the molecular weight, structure, and purity of the final compound is a non-negotiable step in chemical synthesis. A combination of spectroscopic and chromatographic techniques provides an orthogonal, self-validating data package.
Mass spectrometry directly verifies the molecular weight of the synthesized compound.
-
Technique: Electrospray Ionization (ESI) is the preferred method for this type of polar molecule.
-
Expected Result: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺.
-
Calculated m/z for [C₁₁H₁₀N₂O₂ + H]⁺: 203.0815. The detection of this ion with high mass accuracy (<5 ppm) provides definitive confirmation of the elemental composition and, by extension, the molecular weight.
NMR provides unambiguous structural confirmation by mapping the chemical environment of each proton and carbon atom.
-
¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthyridine core, a key singlet for the methylene (-CH₂-) protons adjacent to the aromatic ring, and a sharp singlet for the three methyl ester (-OCH₃) protons.
-
¹³C NMR: The carbon spectrum will corroborate the structure, showing signals in the aromatic region, a signal for the ester carbonyl carbon (~170 ppm), and signals for the aliphatic methylene and methyl carbons.
HPLC is the gold standard for assessing the purity of the final compound.
-
Methodology: A reverse-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.[8]
-
Purity Determination: The sample is analyzed using a UV detector. The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram. For use in drug discovery applications, a purity of ≥95% is typically required.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not merely a chemical curiosity; it is a strategic intermediate for creating libraries of more complex molecules.
-
Scaffold for Elaboration: The methyl ester group is a versatile functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in drug molecules.
-
Bioisostere and Analogue Synthesis: The 1,5-naphthyridine core itself can act as a bioisostere for other aromatic systems like quinoline or naphthalene, offering a way to modulate properties such as solubility, metabolism, and target binding affinity.
-
Therapeutic Potential: Given the established biological activities of the 1,5-naphthyridine class, derivatives synthesized from this intermediate could be investigated as potential inhibitors of protein kinases, topoisomerases, or as novel antibacterial agents.[3][5]
Conclusion
This compound is a well-defined chemical entity with a molecular weight of 202.21 g/mol and the formula C₁₁H₁₀N₂O₂. Its synthesis is achievable through established organic chemistry principles, and its structure can be unequivocally confirmed using standard analytical techniques. For researchers in drug development, this compound represents a valuable and versatile starting material, providing access to novel chemical space built around the biologically significant 1,5-naphthyridine scaffold.
References
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Alajarin, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
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Alajarin, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed. [Link]
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Alajarin, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
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Vila, N., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. [Link]
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Saczewski, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]
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Saczewski, F., et al. (2023). Synthesis of Novel Benzo[b][3][5]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. [Link]
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PubChem. (n.d.). Ethyl 2-(1,5-naphthyridin-2-yl)acetate. National Center for Biotechnology Information. [Link]
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Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][5]naphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. [Link]
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"Methyl 2-(1,5-naphthyridin-2-yl)acetate" chemical properties
An In-depth Technical Guide: Methyl 2-(1,5-naphthyridin-2-yl)acetate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, recognized for its prevalence in compounds with diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of this compound, a key building block for accessing novel 1,5-naphthyridine derivatives. We delve into its core chemical properties, propose a robust synthetic pathway with detailed experimental protocols, and explore its reactivity and strategic applications in medicinal chemistry. This document serves as a critical resource for scientists leveraging this scaffold in drug discovery and development campaigns.
Core Physicochemical & Spectroscopic Profile
This compound is a heteroaromatic compound whose value lies in its dual functionality: a 1,5-naphthyridine core for diverse biological interactions and a reactive methyl acetate side chain for straightforward chemical modification.
Chemical Identity and Properties
The fundamental properties of the title compound are summarized below, providing essential data for experimental planning and safety assessment.
| Property | Value | Reference(s) |
| CAS Number | 1092350-71-4 | [2][3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 202.21 g/mol | [2] |
| SMILES | O=C(OC)CC1=NC2=CC=CN=C2C=C1 | [2] |
| Purity (Typical) | ≥95% | [3] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
While specific experimental spectra for this exact compound are not widely published, its spectroscopic profile can be reliably predicted based on its structure and data from analogous compounds.[5][6] These predictions are crucial for reaction monitoring and structural confirmation.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.8-9.0 | d | 1H | H4 | Deshielded by adjacent ring nitrogen. |
| ~8.2-8.4 | d | 1H | H8 | Deshielded by adjacent ring nitrogen. |
| ~7.5-7.8 | m | 2H | H3, H7 | Aromatic protons on the pyridine rings. |
| ~7.3-7.5 | t | 1H | H6 | Aromatic proton coupled to H7 and H8. |
| ~4.0 | s | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring and carbonyl. |
| ~3.8 | s | 3H | -OCH₃ | Methyl ester protons. |
Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|---|---|---|
| ~171 | Quaternary | C=O (Ester) |
| ~155-160 | Quaternary | C2, C8a |
| ~145-150 | Quaternary | C4a |
| ~135-140 | Methine | C4 |
| ~120-135 | Methine | C3, C6, C7, C8 |
| ~52 | Methyl | -OCH₃ |
| ~42 | Methylene | -CH₂- |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Key Peak / Value | Assignment |
|---|---|---|
| IR (KBr, cm⁻¹) | ~1735 | C=O stretch (ester) |
| ~1600, ~1580 | C=N / C=C stretches (aromatic ring) | |
| ~1200-1300 | C-O stretch (ester) | |
| MS (EI) | m/z 202.07 | [M]⁺ (Molecular Ion) |
| | m/z 143.06 | [M - COOCH₃]⁺ (Loss of carbomethoxy group) |
Synthesis and Mechanistic Rationale
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a robust and logical pathway can be designed based on established reactivity patterns of related heterocyclic systems.[7] We propose a two-step synthesis starting from the commercially available 2-methyl-1,5-naphthyridine.
Synthetic Strategy: Side-Chain Functionalization
The strategy hinges on the acidic nature of the protons on the methyl group at the C2 position. This methyl group is activated by the electron-withdrawing nature of the naphthyridine ring system, making it susceptible to deprotonation by a strong base. The resulting carbanion can then act as a nucleophile, reacting with an appropriate electrophile to introduce the ester functionality.
Caption: Proposed two-step synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear steps for execution, purification, and characterization.
Materials:
-
2-Methyl-1,5-naphthyridine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl carbonate (DMC) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) to the THF. Causality Note: NaH is a strong, non-nucleophilic base ideal for deprotonating activated methyl groups. Performing this at 0 °C controls the initial exothermic reaction.
-
Substrate Addition: Dissolve 2-methyl-1,5-naphthyridine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel. Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour. The formation of a colored solution indicates the generation of the anion.
-
Electrophile Addition: Cool the reaction mixture back down to 0 °C. Add dimethyl carbonate (1.5 eq) dropwise. Causality Note: DMC is an effective and safe carboxymethylating agent. The reaction is cooled to manage the exothermicity of the nucleophilic attack.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% EtOAc in hexanes).
-
Work-up: Once the reaction is complete, cautiously quench the mixture by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to yield the pure this compound.
Chemical Reactivity and Synthetic Utility
The title compound is a versatile intermediate, with reactivity centered on both the heterocyclic core and the ester side chain. This dual reactivity is the foundation of its utility in constructing libraries of potential drug candidates.
Reactivity of the 1,5-Naphthyridine Core
The 1,5-naphthyridine ring system shares reactivity patterns with quinoline.[7]
-
N-Oxidation: The ring nitrogens can be oxidized to N-oxides, which can then be used to direct further functionalization.
-
Electrophilic Substitution: While the pyridine rings are generally electron-deficient and resistant to electrophilic substitution, activation via N-oxidation can facilitate these reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): The true synthetic power of the scaffold is often unlocked by introducing a leaving group (e.g., a halogen) onto the ring. Halogenated 1,5-naphthyridines readily undergo SₙAr reactions with various nucleophiles (amines, thiols, etc.), a key strategy for building diversity.[8]
Transformations of the Acetate Moiety
The methyl acetate group is a classic functional handle for a wide array of transformations:
-
Saponification: Basic hydrolysis (e.g., with LiOH or NaOH) readily converts the ester to the corresponding carboxylic acid, 2-(1,5-naphthyridin-2-yl)acetic acid.
-
Amidation: The resulting carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a library of amides. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(1,5-naphthyridin-2-yl)ethanol, using reducing agents like lithium aluminum hydride (LAH).
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An In-depth Technical Guide to Methyl 2-(1,5-naphthyridin-2-yl)acetate
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(1,5-naphthyridin-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,5-naphthyridine core is a recognized privileged scaffold, appearing in numerous compounds with a wide array of biological activities.[1][2] This document details the precise chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and the potential applications of this valuable building block in drug discovery and development. The guide is structured to provide both foundational knowledge and actionable experimental details to facilitate its use in a research setting.
Nomenclature and Chemical Identity
Ensuring the precise identification of a chemical entity is paramount for scientific rigor and reproducibility. The compound is unambiguously identified by the following nomenclature and structural codes.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₀N₂O₂
-
Molecular Weight: 202.21 g/mol [3]
-
Canonical SMILES: COC(=O)CC1=NC2=CC=CN=C2C=C1
-
InChI Key: VJACFPLHHOCVLM-UHFFFAOYSA-N
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, formulation, and behavior in biological systems. The key properties of this compound are summarized below.
| Property | Value | Source |
| Physical State | Clear crystal / Solid | [5] |
| Melting Point | 68-70 °C | [5] |
| Molecular Weight | 202.21 g/mol | [3] |
| Purity | ≥ 95% (Commercially available) | [4] |
| Storage | Store in a cool, dry place. | - |
Synthesis and Mechanism
The synthesis of this compound can be efficiently achieved through the functionalization of a pre-formed naphthyridine core. A validated method involves the deprotonation of the methyl group of 2-methyl-1,5-naphthyridine followed by carboxylation.[5]
Rationale for Synthetic Strategy
The chosen synthetic route leverages the enhanced acidity of the protons on the methyl group at the C2 position of the 1,5-naphthyridine ring. The electron-withdrawing nature of the heterocyclic system facilitates deprotonation by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that can readily attack an electrophilic carboxylating agent, such as methyl carbonate, to introduce the desired acetate moiety. This strategy is direct and avoids the harsher conditions that might be required for alternative routes like oxidation followed by esterification.
Experimental Protocol: Synthesis of this compound[5]
This protocol is adapted from the procedure described in patent CN101555248B.[5]
Materials:
-
2-Methyl-1,5-naphthyridine (69 mmol)
-
Lithium diisopropylamide (LDA) (208 mmol)
-
Methyl carbonate (76 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methyl-1,5-naphthyridine (69 mmol).
-
Dissolution: Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) and stir until the starting material is fully dissolved.
-
Deprotonation: Warm the solution to 50 °C. Slowly add lithium diisopropylamide (208 mmol) dropwise, maintaining the temperature at 50 °C. After the addition is complete, continue stirring for 30 minutes.
-
Carboxylation: While maintaining the temperature at 50 °C, add methyl carbonate (76 mmol) dropwise to the reaction mixture.
-
Reaction Completion: Stir the reaction mixture at 50 °C for 2 hours.
-
Quenching: Cool the reaction to room temperature and quench by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.
-
Work-up: Combine the organic phases and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Expected Outcome:
Synthesis Workflow Diagram
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds. These predictions serve as a benchmark for the characterization of the synthesized material.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthyridine core, the methylene bridge, and the methyl ester group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.9-9.1 | d | 1H | H-4 or H-8 |
| ~8.4-8.6 | d | 1H | H-4 or H-8 |
| ~8.2-8.4 | d | 1H | H-6 |
| ~7.6-7.8 | dd | 1H | H-3 or H-7 |
| ~7.4-7.6 | d | 1H | H-3 or H-7 |
| ~4.0 | s | 2H | -CH₂- |
| ~3.7 | s | 3H | -OCH₃ |
Note: The exact chemical shifts and coupling constants for the aromatic protons require experimental determination or advanced computational prediction.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the ester carbonyl, the naphthyridine carbons, and the aliphatic carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~170-172 | C=O (ester) |
| ~150-160 | C2 (naphthyridine) |
| ~120-155 | Aromatic CH & Quaternary C (naphthyridine) |
| ~52-54 | -OCH₃ |
| ~40-45 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band from the ester carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | C-H stretch (aromatic) |
| ~2950-3000 | Medium | C-H stretch (aliphatic) |
| ~1735-1750 | Strong | C=O stretch (ester) |
| ~1580-1620 | Medium-Strong | C=C / C=N stretches (naphthyridine ring) |
| ~1150-1250 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Under Electron Ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak.
| m/z | Assignment |
| 202.07 | [M]⁺ (Molecular Ion) |
| 143.06 | [M - COOCH₃]⁺ (Loss of methoxycarbonyl group) |
Applications in Research and Drug Development
The 1,5-naphthyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to form key hydrogen bonds and participate in π-stacking interactions with biological targets.[1] Derivatives have shown a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This compound serves as a critical intermediate for accessing more complex molecules. The ester functionality is a versatile handle for further chemical transformations.
-
Amide Synthesis: The ester can be readily converted to a wide range of amides by reacting it with primary or secondary amines. This allows for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).
-
Hydrolysis to Carboxylic Acid: Saponification of the methyl ester yields the corresponding carboxylic acid, 2-(1,5-naphthyridin-2-yl)acetic acid. This acid can then be coupled with various amines using standard peptide coupling reagents or converted to other functional groups.
-
Scaffold for Inhibitor Design: The 1,5-naphthyridine core has been successfully employed in the design of kinase inhibitors, such as those targeting the TGF-β type I receptor. The acetate side chain provides a vector for positioning functional groups within the active site of an enzyme.
Logical Workflow for Drug Discovery Application
Conclusion
This compound is a synthetically accessible and highly valuable intermediate for chemical and pharmaceutical research. Its straightforward preparation, coupled with the proven biological relevance of the 1,5-naphthyridine scaffold, makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the essential technical information required for its synthesis, characterization, and strategic application in drug discovery programs.
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3252. [Link]
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A Technical Guide to the Structure Elucidation of Methyl 2-(1,5-naphthyridin-2-yl)acetate
Preamble: The Imperative of Unambiguous Characterization in Drug Discovery
In the landscape of modern medicinal chemistry, the 1,5-naphthyridine scaffold is a privileged structure, forming the core of numerous biologically active agents.[1] Its rigid, planar geometry and hydrogen bonding capabilities make it an attractive framework for designing targeted therapeutics. The introduction of various substituents onto this core allows for the fine-tuning of a molecule's pharmacological profile. Methyl 2-(1,5-naphthyridin-2-yl)acetate (CAS No. 1092350-71-4) represents a key intermediate in the synthesis of more complex derivatives, where the ester functionality provides a handle for further chemical modification.[2][3]
The unequivocal confirmation of its chemical structure is therefore not merely an academic exercise but a critical checkpoint in the drug development pipeline. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. This guide provides an in-depth, multi-technique approach to the structure elucidation of this compound, grounded in the principles of spectroscopic analysis and logical data integration.
The Synthetic Context: A Plausible Route of Assembly
While multiple synthetic routes to 1,5-naphthyridine derivatives exist, a common and effective strategy involves the construction of the heterocyclic core followed by side-chain manipulation.[1] A plausible synthesis of the target compound could be envisioned starting from 2-chloro-1,5-naphthyridine, a commercially available starting material. This approach, outlined below, provides a logical basis for the expected molecular formula and connectivity.
Caption: Plausible synthetic route to the target compound.
This proposed synthesis via nucleophilic substitution provides a clear hypothesis for the molecular formula (C₁₁H₁₀N₂O₂) and the connectivity of the atoms, which will be systematically verified by the following spectroscopic methods.
A Multi-Spectroscopic Approach to Structure Verification
The core of modern structure elucidation lies in the synergistic use of multiple analytical techniques.[4] No single method provides a complete picture; rather, each offers a unique piece of the puzzle. Our workflow is designed to be a self-validating system, where the data from each analysis must be consistent with the others.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: The Molecular Blueprint
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the first port of call. Its primary function is to provide an exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.[5] For a compound containing nitrogen, the "Nitrogen Rule" serves as a quick preliminary check: an even nominal mass suggests an even number of nitrogen atoms (or zero).
Experimental Protocol:
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of the compound in methanol or acetonitrile, with a trace of formic acid to promote protonation ([M+H]⁺).
-
Analysis Mode: Positive ion mode.
Data Presentation & Interpretation:
| Ion | Predicted m/z |
| [M+H]⁺ (C₁₁H₁₁N₂O₂)⁺ | 203.0815 |
| [M+Na]⁺ (C₁₁H₁₀N₂O₂Na)⁺ | 225.0634 |
The observation of a protonated molecular ion at m/z 203.0815 would provide strong evidence for the molecular formula C₁₁H₁₀N₂O₂. The high resolution of the instrument allows for differentiation from other potential elemental compositions with the same nominal mass.
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups by detecting their characteristic vibrational frequencies.[6] For our target molecule, the two most informative regions will be the carbonyl (C=O) stretch of the ester and the C-H stretches of the aromatic and aliphatic portions.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.
Data Presentation & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |
| ~3100-3000 | Aromatic C-H stretch | Weak to medium | Characteristic of C-H bonds on the naphthyridine ring.[7] |
| ~2950-2850 | Aliphatic C-H stretch | Weak | Corresponding to the methylene (-CH₂-) and methyl (-CH₃) groups. |
| ~1735-1750 | Ester C=O stretch | Strong, sharp | A key diagnostic peak for the ester functionality.[6][8] |
| ~1600-1450 | Aromatic C=C & C=N stretch | Medium to strong | Multiple bands are expected due to the complex vibrations of the naphthyridine ring system.[9] |
| ~1300-1000 | Ester C-O stretch | Strong | Two distinct bands are often observed for the C-O single bonds of the ester group.[7][8] |
The presence of a strong, sharp absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl group, corroborating the information from the mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment of each proton and carbon atom and their connectivity.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is essential for a complete and unambiguous assignment.[11][12]
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Spectroscopy: Proton Environments and Coupling
The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (number of protons), and their spatial relationships through spin-spin coupling.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.90 | dd | 1H | H-4 | Doublet of doublets due to coupling with H-3 and H-2. Located at a low field due to the deshielding effect of the adjacent nitrogen. |
| ~8.60 | dd | 1H | H-8 | Deshielded by the adjacent nitrogen (N-1). |
| ~8.20 | d | 1H | H-6 | Deshielded by the adjacent nitrogen (N-5). |
| ~7.80 | dd | 1H | H-3 | Coupled to H-4 and H-2. |
| ~7.60 | dd | 1H | H-7 | Coupled to H-6 and H-8. |
| ~7.50 | d | 1H | H-2 | Coupled to H-3. |
| ~3.90 | s | 2H | -CH₂- | A singlet, as there are no adjacent protons. Its chemical shift is influenced by the adjacent ester and aromatic ring. |
| ~3.80 | s | 3H | -OCH₃ | A characteristic singlet for the methyl ester protons. |
Note: d = doublet, dd = doublet of doublets, s = singlet. Predicted chemical shifts and coupling patterns are based on data from similar naphthyridine structures.[13][14]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170.0 | C=O (Ester) | Characteristic downfield shift for a carbonyl carbon. |
| ~155.0 - 120.0 | Aromatic C | Multiple peaks corresponding to the eight carbons of the 1,5-naphthyridine ring. |
| ~52.0 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |
| ~40.0 | -CH₂- | Aliphatic carbon adjacent to the aromatic ring and carbonyl group. |
2D NMR for Unambiguous Assignments:
To definitively link the proton and carbon signals and confirm connectivity, 2D NMR experiments are crucial.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. This would confirm the connectivity within the naphthyridine ring (e.g., H-2 with H-3, H-3 with H-4, etc.).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.[15][16] This allows for the unambiguous assignment of the -CH₂- and -OCH₃ signals in both the ¹H and ¹³C spectra.
Data Integration and Final Confirmation
The final step in structure elucidation is the holistic integration of all spectroscopic data.
-
HRMS confirms the molecular formula: C₁₁H₁₀N₂O₂.
-
IR spectroscopy confirms the presence of an ester functional group (C=O stretch at ~1740 cm⁻¹) and an aromatic system.
-
¹³C NMR confirms the presence of 11 carbon atoms, including a carbonyl, and the carbons of the methyl and methylene groups.
-
¹H NMR shows the correct number of aromatic and aliphatic protons with plausible chemical shifts and coupling patterns. The two singlets integrating to 2H and 3H are highly characteristic of the acetate side chain.
-
2D NMR (COSY and HSQC) would definitively link all proton and carbon assignments, confirming the proposed connectivity.
When all data points are in agreement, the structure of This compound can be considered unequivocally confirmed. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for subsequent research and development activities.
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Kwiecień H., et al. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2018;23(8):2069. [Link]
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Spectroscopic Characterization of Methyl 2-(1,5-naphthyridin-2-yl)acetate: A Technical Guide
Introduction
Methyl 2-(1,5-naphthyridin-2-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,5-naphthyridine core is a recognized privileged structure, appearing in numerous biologically active molecules.[1][2] A thorough and accurate structural elucidation of this molecule is paramount for its application in drug discovery and development. Spectroscopic analysis provides the foundational data for confirming molecular identity, purity, and structure.
This technical guide offers an in-depth exploration of the key spectroscopic techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the rationale behind the experimental choices and the interpretation of the resulting spectra, providing researchers with a robust framework for their own analyses. While specific experimental data for this exact molecule is not widely published, this guide presents a detailed, predictive analysis based on established principles and data from closely related naphthyridine derivatives.[3]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
A. Experimental Protocol: NMR Spectroscopy
A standardized and well-calibrated approach is crucial for acquiring high-quality, reproducible NMR data.[4][5]
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the complete structural assignment of this compound.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
5 mm NMR tubes
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules, but DMSO-d₆ may be required if solubility is an issue.[6]
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's receiver coil.
-
Instrumentation and Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typically, 16 to 64 scans are sufficient.
-
Acquire the ¹³C NMR spectrum. A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.
-
Perform advanced NMR experiments as needed, such as COSY, HSQC, and HMBC, to aid in the complete assignment of all proton and carbon signals.
-
B. Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.80 | dd | 1H | H-6 |
| ~8.25 | d | 1H | H-4 |
| ~8.15 | dd | 1H | H-8 |
| ~7.60 | d | 1H | H-3 |
| ~7.50 | dd | 1H | H-7 |
| ~4.00 | s | 2H | -CH₂- |
| ~3.80 | s | 3H | -OCH₃ |
Interpretation and Rationale:
-
Aromatic Region (7.0-9.0 ppm): The signals corresponding to the naphthyridine ring are expected in this downfield region due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The protons on the pyridine ring containing the ester substituent (H-3 and H-4) will have distinct chemical shifts from those on the other ring (H-6, H-7, H-8). The precise splitting patterns (multiplicities) will arise from spin-spin coupling with neighboring protons, which can be predicted using coupling constants (J-values).
-
Methylene Protons (-CH₂-): The two protons of the methylene bridge are expected to appear as a singlet around 4.00 ppm. Their proximity to the electron-withdrawing naphthyridine ring and the carbonyl group causes a significant downfield shift.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are also expected to be a sharp singlet, typically found around 3.80 ppm.
C. Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~171.0 | Quaternary | C=O (Ester) |
| ~156.0 | Quaternary | C-2 |
| ~153.0 | Quaternary | C-8a |
| ~151.0 | CH | C-6 |
| ~142.0 | CH | C-4 |
| ~136.5 | Quaternary | C-4a |
| ~129.5 | CH | C-8 |
| ~125.0 | CH | C-3 |
| ~121.0 | CH | C-7 |
| ~52.5 | CH₃ | -OCH₃ |
| ~45.0 | CH₂ | -CH₂- |
Interpretation and Rationale:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically above 170 ppm.
-
Aromatic Carbons: The carbons of the naphthyridine ring will resonate in the 120-160 ppm range. Carbons directly attached to nitrogen (C-2, C-8a, C-6) will be further downfield.[3]
-
Aliphatic Carbons: The methyl ester carbon (-OCH₃) is expected around 52.5 ppm, and the methylene bridge carbon (-CH₂-) will be found further upfield, around 45.0 ppm.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. This is achieved by measuring the absorption of infrared radiation at frequencies corresponding to the vibrations of chemical bonds.
A. Experimental Protocol: IR Spectroscopy
The acquisition of an IR spectrum can be performed on neat samples (liquids or solids) or on samples prepared as solutions or dispersions.[7]
Objective: To identify the key functional groups present in this compound.
Procedure:
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
B. Predicted IR Absorption Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3050 | Medium | C-H stretch | Aromatic (Naphthyridine) |
| ~2950 | Medium | C-H stretch | Aliphatic (-CH₂, -CH₃) |
| ~1740 | Strong | C=O stretch | Ester |
| ~1600, ~1580 | Medium | C=C and C=N stretch | Aromatic (Naphthyridine) |
| ~1250 | Strong | C-O stretch | Ester |
Interpretation and Rationale:
-
C=O Stretch: The most characteristic peak in the IR spectrum will be the strong absorption band around 1740 cm⁻¹ due to the stretching vibration of the ester carbonyl group.[8]
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the naphthyridine ring will appear as a series of bands in the 1600-1580 cm⁻¹ region.[9]
-
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will be seen just below 3000 cm⁻¹.
-
C-O Stretch: A strong band corresponding to the C-O single bond stretch of the ester group is expected around 1250 cm⁻¹.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
A. Experimental Protocol: Mass Spectrometry
A variety of ionization techniques can be employed, with Electrospray Ionization (ESI) being a common choice for polar molecules like the one .[4][5]
Objective: To confirm the molecular weight and investigate the fragmentation pattern of this compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation and Analysis:
-
Infuse the sample solution into the mass spectrometer equipped with an ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
If desired, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.
-
B. Predicted Mass Spectrometry Data
Table 4: Predicted MS Data for this compound
| m/z (Mass-to-Charge Ratio) | Ion Species | Interpretation |
| 203.0815 | [M+H]⁺ | Protonated molecular ion |
| 202.0742 | [M]⁺˙ | Molecular ion (in EI) |
| 143.0558 | [M-COOCH₃]⁺ | Loss of the methoxycarbonyl radical |
Interpretation and Rationale:
-
Molecular Ion: The molecular formula of this compound is C₁₁H₁₀N₂O₂.[10][11] The calculated monoisotopic mass is 202.0742 Da. In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 203.0815. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
-
Key Fragmentation: A characteristic fragmentation pathway would involve the loss of the methoxycarbonyl radical (-•COOCH₃), leading to a fragment ion at m/z 143.0558. This corresponds to the naphthyridin-2-ylmethyl cation. Further fragmentation of the naphthyridine ring system may also be observed.
IV. Integrated Spectroscopic Analysis Workflow
The power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a comprehensive and unambiguous identification of the compound.
Caption: Integrated workflow for spectroscopic characterization.
V. Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. By understanding the principles behind each technique and the expected spectral features, researchers can confidently identify and assess the purity of this important heterocyclic compound. The integrated approach outlined in this guide serves as a robust framework for the structural elucidation of novel naphthyridine derivatives, facilitating their advancement in drug discovery and materials science.
References
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- Methyl 2-(naphthalene-2-yl)acetate. (n.d.). Sigma-Aldrich.
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Semantic Scholar.
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Synthesis of Novel Benzo[b][4][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. Retrieved from
- Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate. (2025). ResearchGate.
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An In-depth Technical Guide to the Physical Characteristics of Methyl 2-(1,5-naphthyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential as kinase inhibitors and antimalarial agents. This guide focuses on a specific derivative, Methyl 2-(1,5-naphthyridin-2-yl)acetate, providing a comprehensive overview of its physical and chemical characteristics. While direct experimental data for this compound is not widely available in public literature, this document synthesizes information from closely related analogues and established synthetic methodologies to offer a robust predictive profile and a plausible pathway for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel 1,5-naphthyridine derivatives in drug discovery and development.
Compound Identification and Core Structure
This compound is a heterocyclic compound featuring a 1,5-naphthyridine core functionalized with a methyl acetate group at the 2-position. The rigid, planar 1,5-naphthyridine ring system, with its two nitrogen atoms, imparts distinct electronic and steric properties that are of interest in designing molecules with specific biological targets.
Chemical Structure:
Caption: Chemical structure of this compound.
| Property | Value | Source |
| CAS Number | 1092350-71-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1][2][3] |
| Molecular Weight | 202.21 g/mol | [1][2][3] |
| IUPAC Name | This compound |
Predicted Physical Characteristics
Due to the limited availability of direct experimental data, the following physical properties are predicted based on the analysis of structurally similar compounds, including 2-methyl-1,5-naphthyridine, 1,5-naphthyridine-2-carbonitrile, and other substituted naphthyridines.
| Property | Predicted Value/Observation | Rationale/Comparative Data |
| Physical State | Solid (crystalline or powder) | The parent 1,5-naphthyridine is a solid with a melting point of 69-75 °C[4]. The introduction of the methyl acetate group is expected to increase the molecular weight and potentially the melting point. 1,5-naphthyridine-2-carbonitrile has a melting point of 196-198 °C[5]. |
| Melting Point | 150 - 200 °C (estimated) | Based on the melting point of 1,5-naphthyridine-2-carbonitrile[5], a polar-substituted naphthyridine. |
| Boiling Point | > 300 °C (decomposes, estimated) | High boiling points are characteristic of heterocyclic compounds with similar molecular weights. Significant decomposition is expected before boiling at atmospheric pressure. The predicted boiling point for 1,5-naphthyridine-2-carbonitrile is 341.4±22.0 °C[5]. |
| Solubility | ||
| Soluble in polar aprotic solvents (e.g., DMSO, DMF) | 2-Methyl-1,5-naphthyridine shows good solubility in polar aprotic solvents like DMSO and acetonitrile[6]. | |
| Moderately soluble in chlorinated solvents (e.g., Dichloromethane, Chloroform) and alcohols (e.g., Methanol, Ethanol) | General solubility trends for functionalized naphthyridines. | |
| Sparingly soluble in nonpolar solvents (e.g., Hexane, Toluene) | The polar nature of the naphthyridine ring and the ester group limits solubility in nonpolar media[6]. | |
| Sparingly soluble in water | The presence of the ester and the aromatic system suggests limited aqueous solubility. |
Proposed Synthetic Pathway and Experimental Protocol
Sources
The Solubility Profile of Methyl 2-(1,5-naphthyridin-2-yl)acetate: A Technical Guide for Drug Development
This guide provides a comprehensive technical overview of the solubility profile of Methyl 2-(1,5-naphthyridin-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the solubility of a lead compound is a critical early step in assessing its potential as a therapeutic agent. Poor solubility can significantly hinder absorption, distribution, metabolism, and excretion (ADMET) properties, ultimately leading to the failure of promising drug candidates[1]. This document outlines the predicted physicochemical properties of this compound, its anticipated solubility in various media, and detailed protocols for the experimental determination of its solubility profile.
Physicochemical Properties: The Foundation of Solubility
The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. For this compound, with the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol , we can predict several key parameters that will govern its behavior in different solvent systems[2][3].
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Significance in Solubility |
| LogP | 1.5 - 2.5 | Indicates the lipophilicity of the compound. A positive LogP suggests a preference for non-polar environments and potentially lower aqueous solubility. |
| pKa (most basic) | 2.5 - 3.5 | The presence of two nitrogen atoms in the naphthyridine ring system imparts basic character[4]. The predicted pKa suggests that the compound will become protonated and more soluble in acidic aqueous solutions. |
| Topological Polar Surface Area (TPSA) | ~52 Ų | TPSA is a good indicator of a molecule's ability to form hydrogen bonds. A moderate TPSA suggests that the compound can interact with polar solvents. |
| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors limits its ability to hydrogen bond with solvents. |
| Hydrogen Bond Acceptors | 4 | The presence of nitrogen and oxygen atoms that can accept hydrogen bonds will influence its interaction with protic solvents. |
These predicted values suggest that this compound is a moderately lipophilic compound with basic properties. Its solubility is therefore expected to be highly dependent on the solvent system, particularly the pH of aqueous solutions.
Predicted Solubility Profile
Based on the predicted physicochemical properties and the general characteristics of naphthyridine derivatives, we can anticipate the following solubility trends for this compound:
-
Aqueous Solubility: The intrinsic aqueous solubility is likely to be low due to its moderate lipophilicity. However, its basic nature means that solubility will increase significantly in acidic conditions (pH < pKa) as the molecule becomes protonated and forms more soluble salts.
-
Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for initial stock solution preparation in high-throughput screening. Solubility in alcohols like ethanol and methanol is predicted to be moderate. Due to its polar nature, solubility in non-polar solvents like hexanes and toluene is expected to be poor[4].
Experimental Determination of Solubility: A Step-by-Step Approach
To move beyond prediction and obtain accurate, reliable solubility data, a systematic experimental approach is essential. The following sections detail the recommended protocols.
Thermodynamic Solubility Determination in Aqueous Media (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.
Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Compound Addition: Add an excess amount of solid this compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the solubility (in µg/mL or µM) as a function of pH.
Kinetic Solubility Determination in Aqueous Media (High-Throughput Method)
For earlier stages of drug discovery where a large number of compounds need to be assessed, a kinetic solubility assay provides a faster, albeit less precise, measure of solubility. This method assesses the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.
Workflow for Kinetic Solubility Assessment:
Caption: Workflow for Kinetic Solubility Determination.
Solubility in Organic Solvents
Determining the solubility in common organic solvents is crucial for formulation development and for preparing stock solutions for various assays.
Protocol:
-
Solvent Selection: Choose a range of relevant organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene).
-
Incremental Addition: To a known volume of each solvent, add small, pre-weighed portions of this compound.
-
Observation: After each addition, vortex the mixture and visually inspect for complete dissolution.
-
Saturation Point: Continue adding the compound until a saturated solution is achieved (i.e., solid material remains undissolved).
-
Quantification: Calculate the solubility as the total mass of dissolved compound per volume of solvent (e.g., in mg/mL).
Table 2: Expected Solubility of this compound in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| DMSO | High | Polar aprotic solvent, effective at solvating a wide range of organic molecules. |
| DMF | High | Similar to DMSO, a polar aprotic solvent. |
| Methanol | Moderate | Polar protic solvent, capable of hydrogen bonding with the acceptor atoms. |
| Ethanol | Moderate | Similar to methanol, but slightly less polar. |
| Acetonitrile | Low to Moderate | Polar aprotic solvent, but less effective than DMSO or DMF. |
| Ethyl Acetate | Low | Moderately polar solvent. |
| Toluene | Very Low | Non-polar aromatic solvent. |
| Hexanes | Very Low | Non-polar aliphatic solvent. |
The Impact of pH on Aqueous Solubility: A Deeper Dive
The basicity of the 1,5-naphthyridine ring system is a dominant factor in the aqueous solubility of this compound. The relationship between pH, pKa, and solubility can be visualized as follows:
Caption: pH-dependent speciation and its effect on solubility.
This relationship underscores the importance of characterizing the pKa of the compound accurately, as it will directly inform the pH range where optimal aqueous solubility can be achieved. This is particularly critical for the development of oral dosage forms, where the drug will encounter a wide range of pH environments in the gastrointestinal tract.
Conclusion and Future Directions
The solubility profile of this compound is predicted to be a complex interplay of its moderate lipophilicity and the basicity of its naphthyridine core. While it is likely to have good solubility in polar aprotic organic solvents, its aqueous solubility is expected to be low at neutral pH and to increase significantly in acidic conditions. The experimental protocols outlined in this guide provide a robust framework for accurately determining the solubility of this compound, which is an essential step in its evaluation as a potential drug candidate. Future work should focus on obtaining precise experimental data for its pKa and its thermodynamic solubility across a range of physiologically relevant pH values. This data will be invaluable for guiding formulation strategies and for building predictive models for related compounds in the 1,5-naphthyridine class.
References
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-
MDPI. (2023, February 9). Synthesis of Novel Benzo[b][5][6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved January 8, 2026, from
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A Technical Guide to the Stability and Storage of Methyl 2-(1,5-naphthyridin-2-yl)acetate for Research and Development
Abstract
This technical guide provides a comprehensive overview of the critical stability and storage considerations for Methyl 2-(1,5-naphthyridin-2-yl)acetate, a key intermediate in contemporary drug discovery programs. The 1,5-naphthyridine scaffold is of significant interest in medicinal chemistry, making a thorough understanding of the stability of its derivatives essential for ensuring the integrity of research data and the successful development of novel therapeutics.[1][2] This document synthesizes foundational chemical principles with field-proven methodologies to offer researchers, scientists, and drug development professionals a practical framework for handling, storing, and assessing the stability of this compound. We will delve into the intrinsic chemical liabilities of its structure, propose a detailed protocol for a forced degradation study to elucidate its stability profile, and provide evidence-based recommendations for optimal long-term storage.
Introduction: The Chemical Context of this compound
This compound is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a pyridine ring. This class of compounds, naphthyridines, is prevalent in a wide array of biologically active molecules.[3] The molecule's structure is characterized by two key features that dictate its chemical behavior and stability: the 1,5-naphthyridine core and the methyl ester functional group.
-
The 1,5-Naphthyridine Core: This nitrogen-containing heterocyclic system is generally aromatic and possesses a degree of chemical robustness. However, the nitrogen atoms can influence the electron distribution of the ring system, potentially making it susceptible to certain reactions.
-
The Methyl Acetate Side Chain: The methyl ester group is a well-known functional group that is susceptible to hydrolysis, particularly under acidic or basic conditions.[4] The rate of hydrolysis can be influenced by pH, temperature, and the presence of enzymes.[4][5]
Understanding the interplay of these structural features is paramount for predicting and mitigating potential degradation, thereby ensuring the compound's purity and integrity throughout its lifecycle in a research and development setting.
Intrinsic Stability Profile and Potential Degradation Pathways
Based on its structure, this compound is primarily susceptible to hydrolysis of the ester linkage. Other potential degradation pathways, such as oxidation and photolysis, should also be considered, as is standard practice in pharmaceutical development.[6][7]
Hydrolytic Degradation
The most probable degradation pathway is the hydrolysis of the methyl ester to form 2-(1,5-naphthyridin-2-yl)acetic acid and methanol. This reaction can be catalyzed by both acid and base.[4]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and methanol.
The pH of the formulation or solution is a critical factor in controlling hydrolytic degradation.[8]
Oxidative Degradation
While the naphthyridine ring is relatively electron-deficient, oxidation can still occur, particularly in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species. The specific sites of oxidation on the naphthyridine ring are not readily predictable without experimental data.
Photodegradation
Aromatic heterocyclic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. The ICH Q1B guideline provides a framework for photostability testing.[9] It is crucial to assess whether the compound absorbs light in the UV-visible spectrum and, if so, whether this leads to degradation.
Thermal Degradation
Elevated temperatures can accelerate all degradation pathways. A thorough understanding of the compound's thermal stability is necessary to define appropriate storage and handling temperatures.
Recommended Storage and Handling Conditions
To maintain the integrity of this compound, the following storage and handling conditions are recommended based on general principles for similar chemical entities.[10][11] One supplier has also noted that this compound may require cold-chain transportation, suggesting a sensitivity to ambient temperatures.[12]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. Short-term storage at controlled room temperature may be acceptable, but requires stability data for support. | To minimize the rate of all potential degradation reactions, particularly hydrolysis. |
| Light | Store in a light-resistant container (e.g., amber vial). | To protect against potential photodegradation.[9] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To protect against moisture, which is a reactant in hydrolysis, and oxygen, which can cause oxidative degradation.[10] |
| pH (for solutions) | If in solution, maintain a pH between 4 and 6. | Esters are generally most stable in a slightly acidic to neutral pH range.[13] |
| Incompatibilities | Avoid strong acids, strong bases, and strong oxidizing agents. | These substances can directly catalyze or cause degradation.[14] |
Experimental Workflow: Forced Degradation Study Protocol
A forced degradation, or stress testing, study is essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule.[15][16] This information is critical for the development of stability-indicating analytical methods.
Objective
To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify the primary degradation products.
Materials and Methods
-
Test Substance: this compound (purity ≥98%)
-
Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%), HPLC-grade water, acetonitrile, and methanol.
-
Equipment: HPLC with a UV detector, pH meter, photostability chamber, and a temperature-controlled oven.
Experimental Design
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][9]
| Condition | Procedure | Analysis |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. | Neutralize a sample and analyze by HPLC at 0, 4, 8, and 24 hours. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and keep at room temperature for 4 hours. | Neutralize a sample and analyze by HPLC at 0, 1, 2, and 4 hours. |
| Oxidation | Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours. | Analyze a sample by HPLC at 0, 4, 8, and 24 hours. |
| Thermal Stress | Store the solid compound at 80°C for 48 hours. | Dissolve a sample and analyze by HPLC at 0 and 48 hours. |
| Photostability | Expose the solid compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel. | Dissolve samples of the exposed and dark control and analyze by HPLC. |
Visualization of the Forced Degradation Workflow
Caption: Workflow for the forced degradation study of this compound.
Logical Framework for Stability Assessment
The data generated from the forced degradation study will inform the development of a stability-indicating analytical method and provide a comprehensive understanding of the compound's liabilities.
Caption: Logical progression from initial stability testing to defining storage conditions.
Conclusion
The stability and proper storage of this compound are critical for its successful application in research and drug development. Its primary chemical liability is the methyl ester group, which is susceptible to hydrolysis. Therefore, stringent control of temperature, moisture, and pH is essential. The recommended storage condition is in a tightly sealed, light-resistant container at 2-8°C under an inert atmosphere. A systematic forced degradation study is a prerequisite for understanding its degradation profile and for developing robust analytical methods. By adhering to the principles and protocols outlined in this guide, researchers can ensure the quality and integrity of this valuable chemical intermediate.
References
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Sharma, G., & Dudhe, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 3(2), 132-137. Retrieved from [Link]
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Jain, D., & Basniwal, P. K. (2013). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 6(10), 1089-1096. Retrieved from [Link]
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Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
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Agilent Technologies, Inc. (2019). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Methyl acetate. Retrieved from [Link]
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da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Revista Brasileira de Farmacognosia, 32(1), 1-8. Retrieved from [Link]
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Privett, O. S., & Nutter, L. J. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research, 13(1), 143-146. Retrieved from [Link]
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Univar Solutions. (n.d.). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]
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Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5036. Retrieved from [Link]
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Oelgemöller, M., & Hoffmann, N. (2016). Stability of etnangien methyl ester at various pH-values. ResearchGate. Retrieved from [Link]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(38), 7701-7722. Retrieved from [Link]
-
ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Retrieved from [Link]
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Al-Omair, M. A. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 26(11), 3173. Retrieved from [Link]
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Szeliga, J., & Ginalska, G. (2020). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. Retrieved from [Link]
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"Methyl 2-(1,5-naphthyridin-2-yl)acetate" commercial suppliers
An In-Depth Technical Guide to Methyl 2-(1,5-naphthyridin-2-yl)acetate: Synthesis, Properties, and Sourcing for Drug Discovery
Abstract
The 1,5-naphthyridine moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant biological activity. This guide provides a comprehensive technical overview of this compound, a key building block for elaborating this scaffold. We will delve into its physicochemical properties, explore plausible synthetic strategies grounded in established chemical principles, and provide a curated list of commercial suppliers. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.
The 1,5-Naphthyridine Scaffold: A Cornerstone in Medicinal Chemistry
Naphthyridines, also known as pyridopyridines, are bicyclic heterocyclic compounds consisting of two fused pyridine rings. Six possible isomers exist, with the 1,5-naphthyridine framework being of particular interest to the pharmaceutical industry.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent platform for developing ligands that can interact with a variety of biological targets.[3]
The significance of the 1,5-naphthyridine core lies in its ability to serve as a bioisostere for other aromatic systems, such as quinoline or naphthalene, while offering unique hydrogen bonding capabilities through its nitrogen atoms. This has led to the development of 1,5-naphthyridine derivatives with a wide spectrum of pharmacological activities, including roles as kinase inhibitors, antiviral agents, and modulators of protein-protein interactions.[1][3] this compound serves as a crucial intermediate, providing a reactive handle (the acetate group) for further chemical modification and library synthesis.
Caption: The 1,5-Naphthyridine scaffold in drug discovery.
Physicochemical Properties
A precise understanding of a compound's properties is fundamental for its application in research. This compound is a stable, solid compound under standard laboratory conditions. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1092350-71-4 | [4][5] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [5] |
| Molecular Weight | 202.21 g/mol | [5] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | COC(=O)CC1=NC2=C(C=C1)N=CC=C2 | N/A |
| Appearance | Reported as a solid | Inferred from supplier data |
| Purity | Typically >95% | [5] |
Note: Some properties are inferred from data on the closely related ethyl ester analog due to limited public data on the methyl ester.[6]
Synthesis and Mechanistic Insights
The synthesis of 2-substituted 1,5-naphthyridines can be achieved through various established methodologies.[1][2] A highly effective and modular approach involves the construction of the naphthyridine core via a cyclization reaction, followed by functionalization. One of the most robust strategies for introducing an acetic acid ester side chain at the 2-position is through a cross-coupling reaction.
A plausible and efficient synthetic route would utilize a 2-halo-1,5-naphthyridine precursor. The choice of a chlorine or bromine atom at the 2-position provides a reactive site for a Palladium-catalyzed cross-coupling reaction, such as a Heck or Sonogashira reaction, which can then be followed by further transformations. A more direct approach, however, would be a coupling reaction with a suitable acetate equivalent.
Below is a proposed workflow based on a Negishi or similar cross-coupling reaction, which is well-suited for creating C-C bonds.
Caption: Proposed synthesis via Palladium-catalyzed cross-coupling.
Representative Experimental Protocol
This protocol is a representative example based on established Negishi coupling principles for heteroaromatic compounds.
Objective: To synthesize this compound from 2-chloro-1,5-naphthyridine.
Materials:
-
2-Chloro-1,5-naphthyridine
-
Zinc dust, activated
-
Methyl bromoacetate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromoethane (for zinc activation)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Activation of Zinc: In a flame-dried, three-neck flask under an inert argon atmosphere, add zinc dust (1.5 eq). Add anhydrous THF, followed by a few drops of 1,2-dibromoethane. Gently heat the mixture until gas evolution is observed, then cool to room temperature.
-
Formation of the Organozinc Reagent: To the activated zinc suspension, add a solution of methyl bromoacetate (1.2 eq) in anhydrous THF dropwise. The reaction is exothermic; maintain the temperature below 35°C. Stir for 1-2 hours at room temperature until the zinc is consumed. This forms the Reformatsky-type reagent, (methoxycarbonylmethyl)zinc bromide.
-
Cross-Coupling Reaction: In a separate flame-dried flask, dissolve 2-chloro-1,5-naphthyridine (1.0 eq) in anhydrous THF. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Reaction Execution: Transfer the freshly prepared organozinc reagent to the flask containing the chloro-naphthyridine and catalyst via cannula. Heat the reaction mixture to reflux (approx. 65°C) and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality and Trustworthiness: The choice of a palladium catalyst is critical; Pd(PPh₃)₄ is a robust, well-understood catalyst for such couplings. Using freshly activated zinc and anhydrous conditions is paramount to ensure the efficient formation and reactivity of the organozinc reagent, preventing premature quenching. The self-validating nature of this protocol lies in the monitoring step (TLC/LC-MS), which confirms the consumption of starting material and formation of the product before proceeding to the costly purification stage.
Commercial Sourcing and Procurement
For researchers who prefer to purchase the compound, several chemical suppliers list this compound in their catalogs. When sourcing, it is crucial to verify purity, availability, and lead times.
| Supplier | Catalog Number | Purity | Notes |
| BLDpharm | 1092350-71-4 | Not specified | Offers various sizes.[4] |
| Allbio pharm Co., Ltd | AF18411 | >95% | Provides key physicochemical data.[5] |
Expert Insight on Procurement: When acquiring key building blocks like this, always request a Certificate of Analysis (CoA) for the specific batch you are purchasing. This ensures the purity and identity of the material, which is critical for reproducible experimental results. For GMP or preclinical development, sourcing from a supplier with robust quality control and documentation is non-negotiable.
Applications in Research and Drug Development
The acetate functional group in this compound is a versatile handle for a variety of chemical transformations, making it an invaluable starting point for synthesizing libraries of novel compounds.
-
Ester Hydrolysis: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate a diverse library of amides. This is a common strategy for exploring the binding pockets of enzymes like proteases and kinases.
-
Alpha-Functionalization: The methylene bridge (the -CH₂- group) is activated by both the naphthyridine ring and the carbonyl group. This allows for deprotonation with a suitable base to form an enolate, which can then be alkylated or functionalized with a wide range of electrophiles, enabling further diversification of the scaffold.
-
Scaffold for Kinase Inhibitors: Many potent kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site. The 1,5-naphthyridine scaffold is well-suited for this purpose, and the acetate side chain can be elaborated to interact with the solvent-exposed region or other nearby pockets, enhancing potency and selectivity.[1]
The strategic importance of this compound lies in its ability to act as a launchpad for generating novel chemical matter around a proven pharmacophore. Its use accelerates the hit-to-lead and lead optimization phases of drug discovery by providing a reliable and versatile starting material.
References
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PubChem. Ethyl 2-(1,5-naphthyridin-2-yl)acetate. [Link]
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Raposo, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
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Raposo, C., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information (PMC). [Link]
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Al-Tel, T. H., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 26(12), 3508. [Link]
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Gómez-Alcaide, M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6171. [Link]
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Gulevskaya, A. V., et al. (2023). Synthesis of Novel Benzo[b][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]
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The 1,5-Naphthyridine Core: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
The 1,5-naphthyridine moiety, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged from the vast landscape of chemical scaffolds as a structure of profound biological significance.[1] Its unique electronic properties, rigid planar structure, and capacity for diverse substitutions have rendered it a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the 1,5-naphthyridine core, delving into its synthesis, multifaceted biological activities, and the underlying mechanisms of action that position it as a cornerstone for the development of next-generation therapeutics. We will explore its journey from a synthetic curiosity to a clinically relevant pharmacophore, offering field-proven insights and detailed experimental context for the discerning researcher.
Core Synthetic Strategies: Building the 1,5-Naphthyridine Framework
The accessibility of a chemical scaffold is paramount to its utility in drug discovery. The 1,5-naphthyridine core benefits from several robust synthetic routes, allowing for the generation of diverse chemical libraries.
The Gould-Jacobs Reaction: A Classic and Versatile Approach
A cornerstone in the synthesis of 4-hydroxy-1,5-naphthyridines is the Gould-Jacobs reaction. This method involves the condensation of a 3-aminopyridine with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[2]
Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxy-1,5-naphthyridine Intermediate
Objective: To synthesize a key 4-hydroxy-1,5-naphthyridine precursor.
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (high-boiling solvent)
-
Ethanol
-
Sodium hydroxide (for optional hydrolysis)
-
Hydrochloric acid (for optional hydrolysis)
Procedure:
-
Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The intermediate from the previous step is added to high-boiling diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with a suitable solvent, such as ethanol, to remove residual diphenyl ether.
-
Optional Hydrolysis: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the final product.
Causality Behind Experimental Choices: The use of a high-boiling solvent like diphenyl ether is crucial for providing the necessary thermal energy to drive the intramolecular cyclization, which is the key ring-forming step. The subsequent work-up with a less soluble solvent like ethanol allows for the efficient removal of the high-boiling reaction solvent.
Alternative Synthetic Routes: Expanding Chemical Diversity
Beyond the Gould-Jacobs reaction, other synthetic methodologies provide access to a wider array of substituted 1,5-naphthyridines. These include:
-
Friedländer Annulation: This method involves the condensation of a 2-amino-3-formylpyridine with a compound containing a reactive α-methylene group, offering a direct route to substituted 1,5-naphthyridines.[3][4][5][6][7]
-
Skraup Synthesis: A modification of the classic quinoline synthesis, the Skraup reaction can be adapted to produce 1,5-naphthyridines from 3-aminopyridine and glycerol.[2][3][5]
-
Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, on pre-functionalized pyridines followed by cyclization are powerful tools for creating highly decorated 1,5-naphthyridine cores.[1][2]
These varied synthetic strategies empower medicinal chemists to systematically explore the structure-activity relationships (SAR) of 1,5-naphthyridine derivatives.
A Spectrum of Biological Activities: The Therapeutic Potential of the 1,5-Naphthyridine Core
The true significance of the 1,5-naphthyridine scaffold lies in its remarkable versatility to interact with a multitude of biological targets, leading to a broad spectrum of therapeutic applications.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
The 1,5-naphthyridine core is a prominent feature in a growing number of potent anticancer agents.[8][9][10] Its planar structure allows for effective intercalation into DNA and interaction with key enzymes involved in DNA replication and cell division.
Mechanism of Action: Topoisomerase Inhibition
Several phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated significant activity as topoisomerase I (Top1) inhibitors.[9][10][11] These compounds act by stabilizing the covalent complex between Top1 and DNA, leading to single-strand breaks that are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.[12][13] This mechanism is reminiscent of the action of the well-known anticancer drug camptothecin.
dot
Caption: Mechanism of 1,5-Naphthyridine as a Topoisomerase I Inhibitor.
Quantitative Data: Cytotoxicity of Representative 1,5-Naphthyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 16 | HeLa (Cervical Cancer) | 0.7 | [8] |
| 16 | HL-60 (Leukemia) | 0.1 | [8] |
| 16 | PC-3 (Prostate Cancer) | 5.1 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the in vitro cytotoxicity of 1,5-naphthyridine derivatives against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[14][15][16][17]
Materials:
-
Cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete cell culture medium
-
96-well plates
-
1,5-Naphthyridine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 1,5-naphthyridine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antibacterial Activity: A Renewed Hope Against Drug Resistance
The emergence of multidrug-resistant bacteria poses a significant global health threat. The 1,5-naphthyridine scaffold has shown considerable promise as a platform for the development of novel antibacterial agents.[18][19][20]
Mechanism of Action: Inhibition of Bacterial Topoisomerases
Similar to their anticancer counterparts, antibacterial 1,5-naphthyridines often target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and transcription. By inhibiting these enzymes, 1,5-naphthyridine derivatives disrupt critical cellular processes, leading to bacterial cell death. Importantly, some of these novel inhibitors bind to a site distinct from that of fluoroquinolones, a major class of antibiotics that also target these enzymes, thus showing no cross-resistance.[18][19]
dot
Caption: Inhibition of Bacterial DNA Gyrase by a 1,5-Naphthyridine Derivative.
Quantitative Data: Antibacterial Activity of a 1,5-Naphthyridine Derivative
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Oxabicyclooctane-linked 1,5-naphthyridines | Staphylococcus aureus | Varies by substitution | [18][19] |
| Oxabicyclooctane-linked 1,5-naphthyridines | Enterococcus faecium | Varies by substitution | [19] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum inhibitory concentration (MIC) of 1,5-naphthyridine derivatives against bacterial strains.
Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[21][22][23][24][25]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
1,5-Naphthyridine derivatives dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the 1,5-naphthyridine derivatives in CAMHB directly in the 96-well plates.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined visually or by using a microplate reader.
Kinase Inhibition: Modulating Cellular Signaling Pathways
The 1,5-naphthyridine scaffold has also proven to be an effective framework for the design of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Targeting the TGF-β Signaling Pathway
Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[26][27][28][29][30][31][32][33][34][35][36] The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and apoptosis, and its aberrant activation is implicated in cancer progression and fibrosis. By inhibiting ALK5, these compounds can block the downstream signaling cascade and mitigate the pathological effects of excessive TGF-β signaling.
dot
Caption: Inhibition of the TGF-β Signaling Pathway by a 1,5-Naphthyridine Derivative.
Quantitative Data: Inhibition of ALK5 by 1,5-Naphthyridine Derivatives
| Compound ID | Biological Assay | IC50 (nM) | Reference |
| 15 | ALK5 autophosphorylation | 6 | [26][27][28] |
| 19 | ALK5 autophosphorylation | 4 | [26][27][28] |
Experimental Protocol: In Vitro Kinase Assay for ALK5 Inhibition
Objective: To determine the inhibitory activity of 1,5-naphthyridine derivatives against the TGF-β type I receptor (ALK5).
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK5 kinase. The amount of phosphorylation can be quantified using various methods, such as radiolabeling with [γ-³²P]ATP or by using luminescence-based ADP detection assays.[36][37][38][39]
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase buffer
-
ATP
-
A suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
1,5-Naphthyridine derivatives
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader capable of luminescence detection
Procedure:
-
Reaction Setup: In a microplate, combine the ALK5 enzyme, the test compound (at various concentrations), and the kinase buffer.
-
Initiation of Reaction: Add the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45 minutes).[37]
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by another reagent to convert the generated ADP to ATP, which is then measured via a luciferase-based reaction.[37][38][39]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Structure-Activity Relationship (SAR): The Chemist's Compass
The extensive research into 1,5-naphthyridine derivatives has led to a deep understanding of their structure-activity relationships. For instance, in the context of antibacterial agents, substitutions at the C-2 and C-7 positions of the naphthyridine ring have been found to be critical for optimal activity and spectrum.[18] Similarly, for anticancer agents, the nature and position of substituents on the naphthyridine core significantly influence their cytotoxicity and topoisomerase inhibitory activity.[8][40][41] A thorough analysis of SAR data is indispensable for the rational design of more potent and selective 1,5-naphthyridine-based drugs.
Conclusion: A Scaffold with a Bright Future
The 1,5-naphthyridine core has unequivocally established itself as a privileged scaffold in drug discovery. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the development of numerous compounds with potent anticancer, antibacterial, and kinase inhibitory activities. The in-depth understanding of its mechanisms of action and structure-activity relationships provides a solid foundation for the future design of novel therapeutics. As our knowledge of complex diseases continues to expand, the versatility of the 1,5-naphthyridine core ensures that it will remain a focal point of medicinal chemistry research for years to come, offering the promise of new and effective treatments for a wide array of human ailments.
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Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(17), 3630-3635. [Link]
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Singh, S. B., et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & Medicinal Chemistry Letters, 25(17), 3630-5. [Link]
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Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24, 305-308. [Link]
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Clinical and Laboratory Standards Institute. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
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Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-2728. [Link]
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Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
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González Saenz, M. (2016). Design and synthesis of novel topoisomerase I Inhibitors. 1,5-Naphthyridine derivatives with antiproliferative activity. Dialnet. [Link]
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Methyl 2-(1,5-naphthyridin-2-yl)acetate: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a nitrogen-containing heterocyclic motif of significant interest in medicinal chemistry.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a "privileged scaffold" for designing molecules that can potently and selectively interact with a variety of biological targets.[2] Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] This technical guide provides an in-depth overview of Methyl 2-(1,5-naphthyridin-2-yl)acetate, a key building block for the synthesis of novel therapeutic agents. We will delve into its synthesis, physicochemical and spectroscopic properties, and explore its potential applications in modern drug discovery.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 1092350-71-4 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| Appearance | Predicted to be a solid | - |
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of the parent 1,5-naphthyridine and related substituted derivatives. These data are crucial for the confirmation of the compound's identity and purity during and after synthesis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
δ ~8.8-9.0 ppm (dd, 1H): Proton on C4, coupled to H3 and H2.
-
δ ~8.2-8.4 ppm (dd, 1H): Proton on C8, coupled to H7 and H6.
-
δ ~7.5-7.7 ppm (dd, 1H): Proton on C3, coupled to H4 and H2.
-
δ ~7.4-7.6 ppm (dd, 1H): Proton on C7, coupled to H8 and H6.
-
δ ~7.3-7.5 ppm (dd, 1H): Proton on C6, coupled to H7 and H8.
-
δ ~4.0 ppm (s, 2H): Methylene protons of the acetate group (-CH₂-).
-
δ ~3.8 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
δ ~170 ppm: Carbonyl carbon of the ester group (C=O).
-
δ ~155 ppm: Carbon at C2.
-
δ ~152 ppm: Carbon at C8a.
-
δ ~145 ppm: Carbon at C4.
-
δ ~138 ppm: Carbon at C6.
-
δ ~135 ppm: Carbon at C4a.
-
δ ~128 ppm: Carbon at C8.
-
δ ~125 ppm: Carbon at C3.
-
δ ~122 ppm: Carbon at C7.
-
δ ~52 ppm: Methyl carbon of the ester group (-OCH₃).
-
δ ~45 ppm: Methylene carbon of the acetate group (-CH₂-).
Mass Spectrometry (Electron Ionization - EI):
-
m/z (M⁺): 202.07 (Calculated for C₁₁H₁₀N₂O₂)
-
Key Fragmentation Pattern: Loss of the methoxycarbonyl group (-•COOCH₃) leading to a fragment at m/z 143.06, and further fragmentation of the naphthyridine ring.
Strategic Synthesis of this compound
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Navigating the Synthesis and Handling of Methyl 2-(1,5-naphthyridin-2-yl)acetate: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] As research into novel derivatives like Methyl 2-(1,5-naphthyridin-2-yl)acetate continues to expand, a thorough understanding of its safe handling, potential hazards, and the chemical principles underpinning these protocols is paramount. This guide provides an in-depth technical overview intended to equip researchers with the knowledge to work with this compound safely and effectively.
Compound Identification and Hazard Classification
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.
Based on this, it is prudent to handle this compound with the same level of caution. The signal word for such a hazard profile is "Warning" .
Data Summary: Physicochemical Properties (Estimated)
Since specific data for this compound is limited, the following table includes data for the target compound where available and estimated properties based on its ethyl ester analogue, Ethyl 2-(1,5-naphthyridin-2-yl)acetate.
| Property | Value | Source |
| CAS Number | 1092350-71-4 | [4][5][6] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Purity | Typically ≥95% | [4] |
| Appearance | Likely a solid | Inferred |
| Molecular Weight (Ethyl Ester Analogue) | 216.24 g/mol | [3] |
| XLogP3-AA (Ethyl Ester Analogue) | 1.4 | [3] |
| Hydrogen Bond Donor Count (Ethyl Ester Analogue) | 0 | [3] |
| Hydrogen Bond Acceptor Count (Ethyl Ester Analogue) | 4 | [3] |
| Rotatable Bond Count (Ethyl Ester Analogue) | 4 | [3] |
| Topological Polar Surface Area (Ethyl Ester Analogue) | 52.1 Ų | [3] |
The Chemistry of 1,5-Naphthyridines: Reactivity and Synthetic Considerations
The 1,5-naphthyridine ring system is an electron-deficient aromatic heterocycle. This inherent electronic nature dictates its reactivity and provides context for the necessary handling precautions.
Synthesis and Reactivity:
The synthesis of 1,5-naphthyridine derivatives often involves multi-step sequences that may utilize hazardous reagents and reaction conditions. Common synthetic routes include the Skraup and Friedländer reactions, which employ strong acids and high temperatures.[2][3][7] The reactivity of the 1,5-naphthyridine core is characterized by:
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine rings makes them susceptible to attack by nucleophiles, particularly when activated by leaving groups such as halogens.
-
N-Alkylation: The nitrogen atoms in the rings can be alkylated, a common strategy for modifying the compound's properties.[2]
-
Oxidation: The ring system can undergo oxidation, for instance, to form N-oxides.[3]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are frequently employed to introduce substituents onto the naphthyridine scaffold.[8]
Understanding these reactive pathways is crucial for anticipating potential side reactions and ensuring the safe execution of synthetic protocols. For example, the use of strong bases or nucleophiles requires careful control of reaction conditions to avoid runaway reactions.
Caption: Inferred GHS Hazards for this compound.
Safe Handling and Personal Protective Equipment (PPE)
Given the irritant nature of this class of compounds, a stringent approach to personal protection is non-negotiable. The following protocols are designed to minimize exposure and ensure researcher safety.
Engineering Controls:
-
All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood.[9] This is critical to prevent inhalation of any dust or aerosols.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing, such as during transfers of larger quantities of solutions.
-
Skin Protection:
-
Wear a flame-resistant lab coat, fully buttoned.
-
Nitrile gloves are recommended. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially after direct contact with the compound.
-
Ensure full-length trousers and closed-toe shoes are worn.
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a significant spill or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge would be necessary.
Caption: Mandatory PPE workflow before handling the compound.
Storage and Disposal Protocols
Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.
-
Contaminated solid waste (e.g., weighing paper, gloves) should be placed in a designated, sealed hazardous waste container.
-
Solutions containing the compound should be collected in a labeled, sealed hazardous waste container for organic waste. The container should be compatible with the solvent used.
Emergency Procedures: Spills and Exposures
Preparedness is key to mitigating the consequences of an accidental spill or exposure.[12]
Spill Cleanup:
-
Minor Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
Place all cleanup materials in the hazardous waste container.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert colleagues.
-
If the spill is flammable, extinguish any nearby ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion: A Culture of Safety
This compound represents a valuable building block in the ongoing quest for novel therapeutics. Its handling, like that of all research chemicals, demands a proactive and informed approach to safety. By understanding its potential hazards, grounded in the chemical principles of the 1,5-naphthyridine class, and by rigorously adhering to established safety protocols, researchers can confidently and responsibly explore its synthetic potential. A strong culture of safety, built on preparedness, knowledge, and mutual accountability, is the most vital tool in any research endeavor.[9][13]
References
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Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-(1,5-naphthyridin-2-yl)acetate from 2-amino-5-bromopyridine
For: Researchers, scientists, and drug development professionals.
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, exhibiting a wide array of pharmacological activities. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to Methyl 2-(1,5-naphthyridin-2-yl)acetate, a valuable building block in medicinal chemistry, starting from the readily available 2-amino-5-bromopyridine. The presented synthesis is a multi-step process designed for both clarity and efficiency, with each step supported by established chemical principles and detailed experimental protocols.
Synthetic Strategy Overview
The synthesis of this compound from 2-amino-5-bromopyridine is a four-step process. The core of the strategy involves the initial construction of the 1,5-naphthyridine ring system, followed by the removal of the bromine atom and subsequent functionalization of a methyl group to the desired acetate side chain.
Caption: Overall synthetic workflow.
Part A: Synthesis of the 1,5-Naphthyridine Core
Step 1: Skraup-Doebner-von Miller Reaction to form 7-bromo-2-methyl-1,5-naphthyridine
The initial and crucial step is the construction of the 1,5-naphthyridine ring system from 2-amino-5-bromopyridine. For this, we employ a modification of the classic Skraup-Doebner-von Miller reaction. This reaction is a powerful tool for the synthesis of quinolines and their aza-analogs, such as naphthyridines.[1][2] The reaction proceeds by the acid-catalyzed reaction of an aniline (in this case, an aminopyridine) with an α,β-unsaturated carbonyl compound.
In this protocol, we utilize crotonaldehyde as the source of the four-carbon unit required to build the second pyridine ring. The reaction is carried out in the presence of a strong acid, typically sulfuric acid, and an oxidizing agent to facilitate the final aromatization step. The bromine atom at the 5-position of the starting material is retained in the product at the 7-position of the 1,5-naphthyridine ring.
Causality of Experimental Choices:
-
Sulfuric Acid: Acts as both a catalyst for the Michael addition and cyclization steps, and as a dehydrating agent.
-
Oxidizing Agent: While the traditional Skraup reaction often uses the nitro compound of the starting aniline as the oxidant, milder and more controlled oxidizing agents are often preferred for safety and yield. Here, we will use arsenic acid, which is known to result in a less violent reaction.[1]
-
Ferrous Sulfate: This is often added in catalytic amounts to moderate the typically exothermic and sometimes violent nature of the Skraup reaction.[1]
Detailed Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 100 mL of concentrated sulfuric acid.
-
Addition of Reactants: To the stirred sulfuric acid, add 20 g (0.114 mol) of 2-amino-5-bromopyridine and 5 g of ferrous sulfate heptahydrate.
-
Heating and Addition of Crotonaldehyde: Heat the mixture to 100 °C. From the dropping funnel, add 24 g (0.342 mol) of crotonaldehyde dropwise over 1 hour, maintaining the temperature between 100-110 °C.
-
Reaction Completion: After the addition is complete, continue heating the reaction mixture at 130-140 °C for an additional 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. This will precipitate the crude product. Extract the aqueous mixture with chloroform (3 x 200 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 7-bromo-2-methyl-1,5-naphthyridine.
Expected Yield: 40-50%
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-amino-5-bromopyridine | 173.01 | 20 g | 0.114 |
| Crotonaldehyde | 70.09 | 24 g | 0.342 |
| Sulfuric Acid | 98.08 | 100 mL | - |
| Ferrous Sulfate Heptahydrate | 278.01 | 5 g | 0.018 |
Step 2: Catalytic Hydrogenation (Debromination) to form 2-methyl-1,5-naphthyridine
The next step involves the removal of the bromine atom from the 7-position of the 1,5-naphthyridine ring. Catalytic hydrogenation is a highly effective and clean method for the dehalogenation of aryl halides.
Causality of Experimental Choices:
-
Palladium on Carbon (Pd/C): This is a standard and highly efficient catalyst for hydrogenolysis of carbon-halogen bonds.
-
Sodium Acetate: This base is added to neutralize the hydrobromic acid that is formed as a byproduct of the reaction, preventing potential side reactions and catalyst poisoning.
-
Ethanol: A common and suitable solvent for catalytic hydrogenation reactions.
Detailed Protocol:
-
Reaction Setup: To a solution of 10 g (0.045 mol) of 7-bromo-2-methyl-1,5-naphthyridine in 200 mL of ethanol in a hydrogenation vessel, add 4.5 g of anhydrous sodium acetate and 1 g of 10% Pd/C.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture at room temperature for 24 hours.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-methyl-1,5-naphthyridine.
Expected Yield: 85-95%
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 7-bromo-2-methyl-1,5-naphthyridine | 223.06 | 10 g | 0.045 |
| 10% Pd/C | - | 1 g | - |
| Sodium Acetate | 82.03 | 4.5 g | 0.055 |
| Ethanol | 46.07 | 200 mL | - |
Part B: Elaboration of the Side Chain
Step 3: Oxidation of 2-methyl-1,5-naphthyridine to 1,5-naphthyridine-2-carboxylic acid
With the 2-methyl-1,5-naphthyridine in hand, the next transformation is the oxidation of the methyl group to a carboxylic acid. This is a common transformation in organic synthesis and can be achieved with various oxidizing agents.
Causality of Experimental Choices:
-
Potassium Permanganate (KMnO₄): A strong and effective oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in an aqueous solution under neutral or slightly basic conditions.
Detailed Protocol:
-
Reaction Setup: In a 1 L round-bottom flask, dissolve 5 g (0.035 mol) of 2-methyl-1,5-naphthyridine in 200 mL of water and heat the mixture to 80 °C.
-
Addition of Oxidant: Slowly add a solution of 11 g (0.07 mol) of potassium permanganate in 200 mL of water to the heated solution over 2 hours.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at 80 °C for an additional 6 hours.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Isolation of Product: Acidify the combined filtrate and washings with concentrated hydrochloric acid to a pH of approximately 3. The desired carboxylic acid will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry to obtain 1,5-naphthyridine-2-carboxylic acid.
Expected Yield: 60-70%
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-methyl-1,5-naphthyridine | 144.17 | 5 g | 0.035 |
| Potassium Permanganate | 158.03 | 11 g | 0.07 |
| Water | 18.02 | 400 mL | - |
Step 4: Fischer Esterification to form this compound
The final step is the conversion of the carboxylic acid to the corresponding methyl ester via a Fischer esterification. This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.
Causality of Experimental Choices:
-
Methanol: Serves as both the reactant and the solvent, driving the equilibrium towards the product side.
-
Sulfuric Acid: A common and effective acid catalyst for Fischer esterification.
Detailed Protocol:
-
Reaction Setup: Suspend 4 g (0.023 mol) of 1,5-naphthyridine-2-carboxylic acid in 100 mL of methanol in a round-bottom flask.
-
Addition of Catalyst: Carefully add 2 mL of concentrated sulfuric acid to the suspension.
-
Reaction Completion: Heat the mixture at reflux for 8 hours.
-
Work-up: Cool the reaction mixture and neutralize the excess acid by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Expected Yield: 75-85%
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,5-naphthyridine-2-carboxylic acid | 174.16 | 4 g | 0.023 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric Acid | 98.08 | 2 mL | - |
Visualization of Key Reaction Mechanism: Skraup-Doebner-von Miller Reaction
Sources
Synthesis of Methyl 2-(1,5-naphthyridin-2-yl)acetate: A Detailed Application Note and Protocol via Skraup Reaction
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust, multi-step synthesis of Methyl 2-(1,5-naphthyridin-2-yl)acetate, a valuable scaffold in medicinal chemistry. The synthesis leverages a modified Skraup-type reaction, followed by selective oxidation and Fischer esterification. This document provides not only step-by-step protocols but also delves into the mechanistic rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction: The Significance of the 1,5-Naphthyridine Core
The 1,5-naphthyridine moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, making them attractive targets in drug discovery and development. The synthesis of substituted 1,5-naphthyridines, however, can be challenging. This application note provides a reliable pathway to a C2-functionalized 1,5-naphthyridine, specifically this compound, starting from readily available precursors.
The overall synthetic strategy is a three-step process:
-
Doebner-von Miller Reaction: A modification of the Skraup reaction to synthesize the key intermediate, 2-methyl-1,5-naphthyridine, from 3-aminopyridine and crotonaldehyde.
-
Selective Oxidation: The methyl group of 2-methyl-1,5-naphthyridine is selectively oxidized to a carboxylic acid using selenium dioxide.
-
Fischer Esterification: The resulting 1,5-naphthyridine-2-carboxylic acid is converted to its methyl ester, the target molecule.
Overall Synthetic Workflow
Caption: Simplified mechanism of the Doebner-von Miller reaction.
Experimental Protocol
Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Aminopyridine | 94.11 | 9.41 g | 0.10 |
| Crotonaldehyde | 70.09 | 7.71 g (8.9 mL) | 0.11 |
| Concentrated Sulfuric Acid | 98.08 | 30 mL | - |
| Ferrous Sulfate Heptahydrate | 278.01 | 2.0 g | - |
| m-Nitrobenzenesulfonic acid sodium salt | 225.16 | 22.5 g | 0.10 |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Ice bath
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 9.41 g (0.10 mol) of 3-aminopyridine and 2.0 g of ferrous sulfate heptahydrate.
-
Acid Addition: Cool the flask in an ice bath and slowly add 30 mL of concentrated sulfuric acid with constant stirring.
-
Addition of Oxidant: To this cooled mixture, add 22.5 g (0.10 mol) of m-nitrobenzenesulfonic acid sodium salt.
-
Addition of Crotonaldehyde: Slowly add 7.71 g (0.11 mol) of crotonaldehyde from the dropping funnel over 30 minutes, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture cautiously. The reaction is exothermic and may begin to reflux without external heating. [1]Once the initial vigorous reaction subsides, heat the mixture to 140-150 °C for 3-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by the slow addition of concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This should be done in an ice bath to control the exotherm.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2-methyl-1,5-naphthyridine can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Safety Precautions
-
The Skraup reaction is highly exothermic and can be violent. [2]Conduct the reaction in a fume hood with a blast shield.
-
Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Crotonaldehyde is a flammable, toxic, and corrosive liquid. [3][4]Handle it with extreme care in a well-ventilated fume hood.
Step 2: Selective Oxidation of 2-Methyl-1,5-naphthyridine
The methyl group at the C2 position of the 1,5-naphthyridine ring is activated towards oxidation. Selenium dioxide (SeO₂) is a specific reagent for the oxidation of activated methyl groups to aldehydes or, with more forcing conditions, to carboxylic acids. [5][6]
Mechanistic Rationale
The oxidation with selenium dioxide is thought to proceed via an ene reaction followed by a-[2][7]sigmatropic rearrangement. The initial product is an aldehyde, which can be further oxidized to the carboxylic acid under the reaction conditions.
Caption: Simplified mechanism for the SeO2 oxidation of the methyl group.
Experimental Protocol
Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methyl-1,5-naphthyridine | 144.17 | 7.21 g | 0.05 |
| Selenium Dioxide | 110.96 | 6.65 g | 0.06 |
| Dioxane | 88.11 | 100 mL | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7.21 g (0.05 mol) of 2-methyl-1,5-naphthyridine in 100 mL of dioxane.
-
Addition of Oxidant: Add 6.65 g (0.06 mol) of selenium dioxide to the solution.
-
Reaction: Heat the mixture to reflux with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated selenium metal. Wash the selenium with a small amount of dioxane.
-
Remove the dioxane from the filtrate under reduced pressure.
-
Dissolve the residue in a 1 M sodium hydroxide solution and wash with dichloromethane to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 3-4.
-
The 1,5-naphthyridine-2-carboxylic acid will precipitate out of the solution.
-
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or water.
Safety Precautions
-
Selenium dioxide is highly toxic and should be handled with extreme care in a fume hood. [1][8]Avoid inhalation of dust and skin contact. Wear appropriate PPE.
-
Dioxane is a flammable liquid and a suspected carcinogen. Handle in a well-ventilated area.
Step 3: Fischer Esterification to this compound
Fischer esterification is a classic method for converting a carboxylic acid to an ester using an alcohol in the presence of an acid catalyst. [9][10]The reaction is an equilibrium process, and to drive it to completion, a large excess of the alcohol (methanol in this case) is used, and the water formed is removed.
Mechanistic Rationale
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. [9]
Caption: Simplified mechanism of the Fischer esterification.
Experimental Protocol
Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,5-Naphthyridine-2-carboxylic acid | 174.15 | 7.0 g | 0.04 |
| Methanol | 32.04 | 100 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 2 mL | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7.0 g (0.04 mol) of 1,5-naphthyridine-2-carboxylic acid in 100 mL of methanol.
-
Catalyst Addition: Slowly add 2 mL of concentrated sulfuric acid to the suspension with stirring.
-
Reaction: Heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Remove the solvent under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Expected ¹H NMR Signals (indicative) | Expected Mass Spectrum (m/z) |
| 2-Methyl-1,5-naphthyridine | Aromatic protons (7.5-9.0 ppm), Methyl singlet (2.5-3.0 ppm) | M+ = 144 |
| 1,5-Naphthyridine-2-carboxylic acid | Aromatic protons (7.8-9.2 ppm), Carboxylic acid proton (>10 ppm) | M+ = 174 |
| This compound | Aromatic protons (7.6-9.1 ppm), Methylene singlet (3.8-4.2 ppm), Methyl ester singlet (3.6-3.9 ppm) | M+ = 202 |
Conclusion
This application note provides a detailed and reliable three-step protocol for the synthesis of this compound. By understanding the underlying mechanisms and adhering to the outlined safety precautions, researchers can confidently synthesize this valuable building block for applications in drug discovery and materials science. The provided protocols are a starting point and may be optimized for scale and specific laboratory conditions.
References
-
Loba Chemie. SELENIUM DIOXIDE (SUBLIMED) EXTRA PURE Safety Data Sheet. [Link]
-
University of California, Irvine. Fischer Esterification Procedure. [Link]
-
Palacios, F., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(9), 2694. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Crotonaldehyde. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]
-
Indiana University. Oxidations with Selenium Dioxide. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
ResearchGate. What is the complete procedure for Doebner-von miller reaction?. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Syntheses. Quinoline. [Link]
-
Semantic Scholar. IMPROVED OXIDATION OF ACTIVE METHYL GROUP OF N-HETEROAROMATIC COMPOUNDS BY SELENIUM DIOXIDE IN THE PRESENCE OF tert-BUTYL HYDROP. [Link]
-
AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. [Link]
- Google Patents. US6103904A - Skraup reaction process for synthesizing quinolones.
-
YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]
-
The Journal of Organic Chemistry. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
-
Oregon State University. The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. [Link]
-
ResearchGate. Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. [Link]
-
SlideShare. Oxidising agent. [Link]
-
MDPI. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
ResearchGate. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
-
ResearchGate. Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. [Link]
-
MDPI. Synthesis of Novel Benzo[b]n[8][11]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. adichemistry.com [adichemistry.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. lobachemie.com [lobachemie.com]
Application Notes and Protocols for the Synthesis of Methyl 2-(1,5-naphthyridin-2-yl)acetate via Friedländer Condensation
Introduction: The Strategic Importance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and materials science. Its rigid, planar structure, combined with the hydrogen bonding capabilities of its two nitrogen atoms, makes it an ideal framework for designing molecules with specific biological targets. Derivatives of 1,5-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including potential applications in oncology and as kinase inhibitors. The title compound, Methyl 2-(1,5-naphthyridin-2-yl)acetate, serves as a key intermediate, providing a reactive handle for further molecular elaboration in drug discovery programs.
This application note provides a comprehensive guide to the synthesis of this compound using the robust and versatile Friedländer annulation. This classic reaction, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offers a direct and efficient route to this valuable naphthyridine derivative.[1] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for synthesis and purification, and present methods for the thorough characterization of the final product.
The Friedländer Condensation: A Mechanistic Perspective
The Friedländer synthesis is a powerful tool for constructing quinoline and naphthyridine ring systems.[2][3] The reaction proceeds via a cascade of condensation and cyclodehydration steps, which can be catalyzed by either acid or base.[3][4] For the synthesis of our target 1,5-naphthyridine, the logical precursors are 3-amino-2-pyridinecarboxaldehyde and a β-keto ester, namely methyl acetoacetate.
The reaction mechanism, typically under base-catalyzed conditions (e.g., using potassium hydroxide or sodium ethoxide), can be conceptualized through two primary pathways:[1][2]
-
Aldol Condensation First: The reaction initiates with a base-catalyzed aldol-type condensation between the enolate of methyl acetoacetate and the aldehyde group of 3-amino-2-pyridinecarboxaldehyde. The resulting aldol adduct then undergoes dehydration. This is followed by an intramolecular cyclization where the amino group attacks the ester carbonyl, and a subsequent dehydration step yields the aromatic 1,5-naphthyridine ring.
-
Schiff Base Formation First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the pyridine derivative and the keto group of methyl acetoacetate. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to furnish the final product.
The choice of catalyst and reaction conditions can influence the predominant pathway and the overall yield of the reaction.[4]
Experimental Design and Workflow
The synthesis of this compound is a multi-step process that begins with the preparation of the key precursor, 3-amino-2-pyridinecarboxaldehyde, followed by the core Friedländer condensation, and concludes with product purification and characterization.
Caption: Overall workflow for the synthesis and characterization of this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 3-Amino-2-pyridinecarboxaldehyde | ≥95% | Synthesized as per literature | Key starting material |
| Methyl Acetoacetate | Reagent Grade, ≥99% | Sigma-Aldrich | Active methylene compound |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | Base catalyst |
| Ethanol (EtOH) | Anhydrous, 200 proof | Decon Labs | Reaction solvent |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR | For extraction & chromatography |
| Hexanes | HPLC Grade | VWR | For chromatography |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Labs | NMR solvent |
Equipment
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)
-
Mass Spectrometer (MS) with Electrospray Ionization (ESI) source
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details a robust, base-catalyzed Friedländer condensation.
Reaction Scheme:
Caption: The Friedländer condensation to form the target compound.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-2-pyridinecarboxaldehyde (1.22 g, 10 mmol).
-
Reagent Addition: Add anhydrous ethanol (30 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add methyl acetoacetate (1.28 g, 11 mmol, 1.1 equivalents).
-
Catalyst Introduction: In a separate vial, dissolve potassium hydroxide (0.112 g, 2 mmol, 0.2 equivalents) in a minimal amount of ethanol (approx. 5 mL) and add this solution dropwise to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The disappearance of the starting aldehyde indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (30 mL) and extract the product with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid or viscous oil.
Protocol 2: Purification of the Product
Purification is critical to obtaining the final compound with high purity suitable for further applications.
Step-by-Step Procedure:
-
Chromatography Preparation: Prepare a silica gel column using a slurry of silica in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity by adding ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Final Product Isolation: Combine the fractions containing the pure product (as determined by a single spot on the TLC plate) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Recrystallization (Optional): For obtaining highly crystalline material, the purified solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (by NMR/LC-MS) | >95% |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthyridine ring, a singlet for the methylene protons adjacent to the ester, and a singlet for the methyl ester protons. The aromatic region will display distinct coupling patterns corresponding to the protons on both pyridine rings.
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum should reveal signals for all 11 unique carbon atoms, including the carbonyl carbon of the ester group, the carbons of the naphthyridine core, the methylene carbon, and the methyl carbon.
-
Mass Spectrometry (ESI+): The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 203.08. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling all reagents and solvents.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Reagent Handling:
-
Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Organic Solvents: Flammable. Keep away from open flames and other ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Extend the reflux time and continue to monitor by TLC. Ensure the catalyst was active and added correctly. |
| Decomposition of starting material or product. | Lower the reaction temperature and monitor closely. Consider a milder base catalyst. | |
| Difficult Purification | Presence of closely-eluting impurities. | Optimize the solvent system for column chromatography. Try a different stationary phase (e.g., alumina) or consider recrystallization. |
| Inconsistent Spectroscopic Data | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. Re-purify if necessary. |
| Incorrect product formation. | Re-evaluate the starting materials and reaction conditions. Consider potential side reactions. |
Conclusion
The Friedländer condensation provides an effective and reliable method for the synthesis of this compound. The protocols detailed in this application note have been designed to be robust and reproducible, yielding the target compound in good purity. Adherence to the outlined procedures for synthesis, purification, and characterization will enable researchers to confidently produce this valuable intermediate for applications in drug discovery and development.
References
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]
-
Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: Comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104–110. Available at: [Link]
-
Wu, J., Xia, H.-G., & Gao, K. (2006). Molecular iodine: A highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126–129. Available at: [Link]
-
Wikipedia contributors. (2023). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Available at: [Link]
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
Sources
Application Note: Synthesis and Characterization of Methyl 2-(1,5-naphthyridin-2-yl)acetate
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a prominent heterocyclic scaffold in the field of medicinal chemistry and drug discovery. Recognized as a "privileged structure," its derivatives exhibit a wide spectrum of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1] The unique arrangement of nitrogen atoms in the fused pyridine rings allows for specific hydrogen bonding and electronic interactions with biological targets, making it a valuable building block for novel therapeutics.[2][3][4] For instance, various 1,5-naphthyridine derivatives have been investigated as potent inhibitors of Topoisomerase I, an important target in cancer therapy.[5]
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis, purification, and characterization of Methyl 2-(1,5-naphthyridin-2-yl)acetate . This specific derivative serves as a key intermediate, where the methyl acetate moiety can act as a handle for further molecular elaboration or as a critical component for receptor binding.
Synthetic Strategy and Rationale
The synthesis of functionalized 1,5-naphthyridines can be challenging. This protocol employs a robust and logical three-step sequence starting from commercially available 3-aminopyridine. The chosen pathway is designed for reliability and scalability, utilizing well-established chemical transformations.
-
Step A: Ring Formation via Gould-Jacobs Reaction: We begin by constructing the core naphthyridine ring system using the Gould-Jacobs reaction. This classic method involves the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to yield 2-hydroxy-1,5-naphthyridine.[1][3][6] This approach is highly effective for creating the foundational 4-hydroxyquinoline and naphthyridine structures.[6][7]
-
Step B: Activation via Chlorination: The resulting hydroxyl group is not a suitable leaving group for nucleophilic substitution. Therefore, it is converted to a more reactive chloro group using phosphorus oxychloride (POCl₃). This is a standard and efficient method for transforming pyridinones and related hydroxy-heterocycles into their corresponding chloro-derivatives, yielding the key intermediate, 2-chloro-1,5-naphthyridine.[3]
-
Step C: Side-Chain Installation via Nucleophilic Aromatic Substitution (SNAr): The final step involves introducing the methyl acetate side chain. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the 2-position on the naphthyridine ring, activated by the nitrogen atoms, facilitates the displacement of the chloride by a suitable carbon nucleophile.[8][9] In this protocol, we utilize the enolate of dimethyl malonate, generated in situ with a strong base, which attacks the 2-chloro-1,5-naphthyridine. A subsequent acidic workup and thermal decarboxylation in methanol afford the target compound.
Detailed Experimental Protocol
Part A: Synthesis of 2-Hydroxy-1,5-naphthyridine
-
Rationale: This step builds the core heterocyclic scaffold. The thermal cyclization is conducted in a high-boiling solvent like diphenyl ether to achieve the necessary temperature for the electrocyclization to occur.
-
Materials & Reagents:
-
3-Aminopyridine (9.41 g, 100 mmol)
-
Diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 105 mmol)
-
Diphenyl ether (200 mL)
-
Ethanol (50 mL)
-
Hexanes
-
Round-bottom flask (500 mL) with reflux condenser and heating mantle
-
Magnetic stirrer
-
-
Procedure:
-
Combine 3-aminopyridine and diethyl ethoxymethylenemalonate in the 500 mL round-bottom flask.
-
Heat the mixture at 120 °C for 1 hour. An intermediate is formed with the elimination of ethanol.
-
Carefully add diphenyl ether to the reaction mixture and increase the temperature to 250 °C.
-
Maintain the reaction at reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature. The product will precipitate.
-
Add hexanes to the slurry to further precipitate the product and facilitate filtration.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.
-
Wash the solid with ethanol to remove any remaining impurities.
-
Dry the resulting off-white solid under vacuum to yield 2-hydroxy-1,5-naphthyridine.
-
Part B: Synthesis of 2-Chloro-1,5-naphthyridine
-
Rationale: This step activates the 2-position for the subsequent nucleophilic substitution by converting the hydroxyl group into a good leaving group (chloride). POCl₃ is a powerful chlorinating agent for this transformation.
-
Materials & Reagents:
-
2-Hydroxy-1,5-naphthyridine (7.3 g, 50 mmol)
-
Phosphorus oxychloride (POCl₃) (50 mL)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Round-bottom flask (250 mL) with reflux condenser
-
-
Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Procedure:
-
Carefully add 2-hydroxy-1,5-naphthyridine to the phosphorus oxychloride in the 250 mL round-bottom flask.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours. The solution should become homogeneous.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice in a large beaker within an ice bath. Perform this step slowly and cautiously in the fume hood.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until gas evolution ceases and the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 2-chloro-1,5-naphthyridine as a solid.
-
Part C: Synthesis of this compound
-
Rationale: This is the key bond-forming step where the acetate side chain is installed via an SNAr mechanism. Sodium hydride is used to generate the potent malonate nucleophile. The final decarboxylation step removes one of the ester groups to yield the desired acetate product.
-
Materials & Reagents:
-
2-Chloro-1,5-naphthyridine (3.29 g, 20 mmol)
-
Dimethyl malonate (3.17 g, 24 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.0 g, 25 mmol)
-
Anhydrous Tetrahydrofuran (THF) (100 mL)
-
Methanol (for workup)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask (250 mL), dropping funnel, nitrogen inlet
-
-
Safety Precaution: Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere.
-
Procedure:
-
Set up the three-neck flask under a nitrogen atmosphere. Add sodium hydride to the flask and wash with hexanes to remove mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF (50 mL) to the flask and cool to 0 °C in an ice bath.
-
Slowly add dimethyl malonate dropwise to the NaH suspension in THF. Stir for 30 minutes at 0 °C to allow for the formation of the sodium salt.
-
In a separate flask, dissolve 2-chloro-1,5-naphthyridine in anhydrous THF (50 mL).
-
Add the solution of 2-chloro-1,5-naphthyridine dropwise to the malonate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of methanol to destroy any excess NaH.
-
Add 1 M HCl (50 mL) and heat the mixture to reflux for 4-6 hours to effect decarboxylation.
-
Cool the mixture, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford This compound as the final product.
-
Characterization of Final Product
The final product, this compound (C₁₁H₁₀N₂O₂), should be characterized to confirm its identity, purity, and structure.
| Technique | Expected Results | Purpose |
| Appearance | White to off-white solid | Physical state confirmation |
| LC-MS | m/z = 203.08 [M+H]⁺ | Confirms molecular weight |
| ¹H NMR | Signals expected in the aromatic region (δ 7.5-9.2 ppm) for the naphthyridine protons. A singlet around δ 4.0 ppm for the methylene (-CH₂-) protons and a singlet around δ 3.7 ppm for the methyl ester (-OCH₃) protons.[10][11] | Confirms proton environment and structural integrity |
| ¹³C NMR | Signals for aromatic carbons (δ 120-160 ppm), a carbonyl carbon (δ ~170 ppm), a methylene carbon (δ ~40 ppm), and a methoxy carbon (δ ~52 ppm).[12][13][14] | Confirms the carbon skeleton of the molecule |
| FT-IR | Characteristic peaks for C=O stretch (ester) around 1730-1750 cm⁻¹, C=N and C=C stretches in the 1500-1650 cm⁻¹ region. | Confirms the presence of key functional groups |
Visualized Workflows
Synthetic Pathway Diagram
Caption: Overall synthetic route to this compound.
Experimental Logic Flow
Caption: Logical workflow from synthesis to application.
References
-
Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Retrieved from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central. Retrieved from [Link]
-
Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. PubMed. Retrieved from [Link]
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Retrieved from [Link]
-
Naphthyridine Based Molecular Switches. DiVA portal. Retrieved from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Retrieved from [Link]
-
Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. ResearchGate. Retrieved from [Link]
-
Modified Gould-Jacobs reaction for the preparation of 1,5-naphthyridinecarbonitriles. ResearchGate. Retrieved from [Link]
-
Gould–Jacobs reaction. Wikipedia. Retrieved from [Link]
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. Retrieved from [Link]
-
A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. Retrieved from [Link]
-
A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Retrieved from [Link]
-
ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][2][15]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][2][15]. Revue Roumaine de Chimie. Retrieved from [Link]
-
Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. Retrieved from [Link]
-
Methyl 2-(1,5-naphthyridi... [1092350-71-4]. Chemsigma. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central. Retrieved from [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
Sources
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- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
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- 15. This compound [allbiopharm.com]
Application Note & Protocol: A Photoredox-Catalyzed Approach for the Synthesis of Methyl 2-(1,5-naphthyridin-2-yl)acetate
Abstract
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological activity, including kinase inhibitors and antimalarial agents[1]. The functionalization of this core is of paramount importance in medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of "Methyl 2-(1,5-naphthyridin-2-yl)acetate," a valuable building block for further chemical elaboration. The proposed synthesis employs a modern, visible-light-mediated photoredox-catalyzed Minisci-type reaction, which allows for the direct C-H functionalization of the 1,5-naphthyridine ring under mild conditions, offering a significant advantage over classical, harsher methods[2].
Introduction & Synthetic Strategy
The direct installation of functional groups onto heteroaromatic cores is a cornerstone of modern synthetic chemistry. The Minisci reaction, a method involving the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle, has been a powerful tool for this purpose for over half a century[2]. Traditionally, these reactions required strong oxidants and high temperatures. However, the advent of photoredox catalysis has revolutionized this field, enabling such transformations to occur under significantly milder and more controlled conditions[3].
Our strategy for synthesizing this compound is based on a photoredox-catalyzed C-H functionalization pathway.
Causality of the Strategic Choice:
-
High Regioselectivity: The 1,5-naphthyridine ring, when protonated, becomes highly electron-deficient. This directs the addition of nucleophilic radicals preferentially to the C2 and C4 positions. The C2 position is often favored, leading to high regioselectivity in the final product.
-
Mild Reaction Conditions: Visible-light photoredox catalysis avoids the need for harsh reagents and high heat, which improves functional group tolerance and simplifies the reaction setup.
-
Atom Economy: This C-H functionalization approach is highly atom-economical as it avoids the need for pre-functionalizing the naphthyridine ring with a leaving group (e.g., a halogen), which is common in cross-coupling strategies[1].
The overall transformation is depicted below:
Caption: Proposed synthetic scheme for the target compound.
Mechanistic Overview
The reaction proceeds via a photocatalytic cycle, as illustrated in the workflow below.
Caption: Simplified workflow of the photoredox catalytic cycle.
Experimental Protocol
This protocol is a representative procedure based on established photoredox-catalyzed Minisci reactions[3][4][5]. Researchers should perform initial small-scale trials to optimize conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Quantity | Molar Eq. |
| 1,5-Naphthyridine | ≥98% | Sigma-Aldrich | 254-79-5 | 130 mg | 1.0 |
| Methyl Bromoacetate | ≥98% | Sigma-Aldrich | 96-32-2 | 459 mg | 3.0 |
| Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃] | ≥98% | Strem Chemicals | 94928-86-6 | 6.5 mg | 0.01 |
| Potassium Carbonate (K₂CO₃) | ≥99% | Fisher Scientific | 584-08-7 | 276 mg | 2.0 |
| Trifluoroacetic Acid (TFA) | ≥99% | Acros Organics | 76-05-1 | 125 mg (85 µL) | 1.1 |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Acros Organics | 67-68-5 | 10 mL | - |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | As needed | - |
| Saturated NaHCO₃ solution | - | Lab Prepared | - | As needed | - |
| Brine | - | Lab Prepared | - | As needed | - |
| Anhydrous MgSO₄ | - | VWR | 7487-88-9 | As needed | - |
| 20 mL Scintillation Vial | - | Wheaton | - | 1 | - |
| Magnetic Stir Bar | - | VWR | - | 1 | - |
| Blue LED Light Source (450 nm) | - | Kessil/Evo | - | 1 | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 20 mL scintillation vial equipped with a magnetic stir bar, add 1,5-Naphthyridine (130 mg, 1.0 mmol), Tris(2-phenylpyridine)iridium(III) (6.5 mg, 0.01 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Seal the vial with a septum cap.
-
Scientist's Note: The vial should be oven-dried before use to minimize moisture, although the reaction is generally tolerant to trace amounts of water.
-
-
Reagent Addition:
-
Using a syringe, add anhydrous DMSO (10 mL) to dissolve the solids.
-
Add Trifluoroacetic Acid (85 µL, 1.1 mmol). The solution should be stirred for 5 minutes. Causality: TFA protonates the naphthyridine nitrogen, which is essential for activating the ring towards nucleophilic radical attack[2].
-
Finally, add Methyl Bromoacetate (285 µL, 3.0 mmol) via syringe.
-
-
Degassing:
-
Bubble argon or nitrogen gas through the solution for 15 minutes to remove dissolved oxygen.
-
Causality: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Removing it is critical for efficiency.
-
-
Photoreaction:
-
Place the vial approximately 5 cm from a 34W Kessil KSH150B blue LED lamp (or equivalent 450 nm light source).
-
Use a small fan to maintain the reaction temperature near room temperature (approx. 25-30 °C).
-
Stir the reaction vigorously under irradiation for 12-24 hours.
-
Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots periodically.
-
-
Work-up:
-
Once the reaction is complete (or has reached maximum conversion), turn off the light and remove the vial.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL) to neutralize any remaining TFA, followed by brine (1 x 20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by column chromatography on silica gel.
-
A gradient elution system, starting with 20% Ethyl Acetate in Hexanes and gradually increasing to 50% Ethyl Acetate, is typically effective.
-
Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield this compound as a solid or viscous oil.
-
Characterization & Expected Results
The identity and purity of the final product must be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to pale yellow solid |
| Yield | 50-70% (typical for this type of reaction) |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | Expect characteristic peaks for the naphthyridine ring protons (δ 7.5-9.0 ppm), a singlet for the methylene (-CH₂-) protons (δ ~4.0 ppm), and a singlet for the methyl (-OCH₃) protons (δ ~3.8 ppm). |
| ¹³C NMR (100 MHz, CDCl₃) | Expect signals for the ester carbonyl (δ ~170 ppm), aromatic carbons, methylene carbon, and methyl carbon. |
| Mass Spectrometry (ESI+) | m/z = 203.0764 [M+H]⁺ |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficient degassing (oxygen quenching). | Degas the reaction mixture for a longer period (20-30 min). Ensure a positive pressure of inert gas. |
| Inefficient light source. | Ensure the lamp is close enough to the vial and is emitting at the correct wavelength for the photocatalyst. | |
| Formation of Byproducts | Over-reaction or side reactions. | Reduce the reaction time and monitor more frequently. Consider lowering the catalyst loading. |
| Dimerization of the radical. | Try adding the radical precursor slowly over a period of time using a syringe pump. | |
| Difficult Purification | Co-elution with starting material. | Adjust the polarity of the chromatography eluent system for better separation. |
References
-
D. S. T. A. Martins, F. D. S. F. Carvalho, M. F. C. F. G. Proença, "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines," Molecules, vol. 25, no. 14, p. 3252, 2020. [Online]. Available: [Link]
-
C. Alonso, G. Rubiales, F. Palacios, "Fused 1,5-Naphthyridines: Synthetic Tools and Applications," Molecules, vol. 25, no. 23, p. 5562, 2020. [Online]. Available: [Link]
-
J. D. Griffin, M. A. Zeller, D. T. Nicastri, et al., "Photoredox Catalysis in a Complex Pharmaceutical Setting: Toward the Preparation of JAK2 Inhibitor LY2784544," The Journal of Organic Chemistry, vol. 82, no. 17, pp. 8821-8835, 2017. [Online]. Available: [Link]
-
J. C. A. Proctor, T. P. G. R. Para, J. A. Murphy, "Recent Advances in Minisci-Type Reactions," Chemical Society Reviews, vol. 49, no. 19, pp. 7140-7186, 2020. [Online]. Available: [Link]
-
Z. Z. Li, D. G. Yu, F. L. Zhang, et al., "Organocatalyzed, Photoredox Heteroarylation of 2-Trifluoroboratochromanones via C–H Functionalization," Organic Letters, vol. 19, no. 4, pp. 950-953, 2017. [Online]. Available: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Organocatalyzed, Photoredox Heteroarylation of 2-Trifluoroboratochromanones via C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Recrystallization of Methyl 2-(1,5-naphthyridin-2-yl)acetate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a comprehensive guide to the purification of Methyl 2-(1,5-naphthyridin-2-yl)acetate via recrystallization. As a key heterocyclic building block in medicinal chemistry and materials science, achieving high purity is critical for reliable downstream applications.[1] This note details the fundamental principles of recrystallization, systematic solvent selection protocols, step-by-step single-solvent and two-solvent recrystallization methods, and a thorough troubleshooting guide. The methodologies are designed to be self-validating, empowering researchers to adapt and optimize the process for maximum yield and purity.
The Foundational Principle: Exploiting Differential Solubility
Recrystallization is a premier technique for purifying solid organic compounds.[2][3] Its efficacy is rooted in the principle that the solubility of a compound in a solvent typically increases with temperature.[4][5] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[6][7] As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to precipitate out of the solution in the form of a highly ordered crystal lattice.[4][8] Ideally, the impurities remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[6] The slow, controlled formation of crystals is paramount, as it allows for the selective incorporation of the desired molecules into the lattice, effectively excluding impurities.[9]
The process of crystallization from a solution involves two key stages: nucleation (the initial formation of small crystal "seeds") and crystal growth.[8] Controlling the rate of cooling directly influences these stages, impacting the final crystal size and purity.[10]
Figure 1: Conceptual workflow of the recrystallization process.
Physicochemical Profile & Solvent Strategy
Understanding the target compound's properties is the first step in developing a robust purification protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1092350-71-4 | [11][12] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [11] |
| Molecular Weight | 202.21 g/mol | [11] |
| Structure | Contains a polar 1,5-naphthyridine core and a methyl ester group. | N/A |
| Predicted Solubility | Likely soluble in moderately polar to polar organic solvents. Poorly soluble in non-polar alkanes and potentially water. | Inferred |
Given the absence of published, specific solubility data, a systematic solvent screening is mandatory. The structure, featuring both a polar, hydrogen-bond-accepting naphthyridine ring system and a less polar ester functional group, suggests that solvents of intermediate polarity are excellent starting points.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify an ideal single solvent for recrystallization. The ideal solvent will dissolve the compound completely when hot but poorly when cold.[4][7]
Materials:
-
Crude this compound
-
Small test tubes (10)
-
Heat source (steam bath or hot plate)[3]
-
Vortex mixer
-
Ice-water bath
-
Test solvents: Water, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Toluene, Hexanes.
Procedure:
-
Place approximately 20-30 mg of the crude solid into each test tube.
-
Add the first test solvent dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Note the solubility at room temperature. If the compound dissolves completely, the solvent is unsuitable as a single solvent.
-
If the compound is poorly soluble at room temperature, gently heat the test tube to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the clear, hot solution to cool slowly to room temperature. Observe for crystal formation.
-
If no crystals form, try to induce crystallization by gently scratching the inside of the test tube with a glass rod.[13][14]
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.[14]
-
Evaluate the quality and quantity of the crystals formed. A dense crop of well-formed crystals indicates a promising solvent.
-
Record all observations in a table.
Table 2: Example Solvent Screening Log
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation (Cooling) | Comments |
| Hexanes | Insoluble | Insoluble | N/A | Unsuitable. |
| Toluene | Sparingly Soluble | Soluble | Few, small crystals. | Poor recovery expected. |
| Ethyl Acetate | Sparingly Soluble | Very Soluble | Good crop of crystals. | Good Candidate. |
| Acetonitrile | Sparingly Soluble | Very Soluble | Excellent, needle-like crystals. | Excellent Candidate. |
| Ethanol | Soluble | Very Soluble | No crystals formed. | Unsuitable as single solvent. |
| Water | Insoluble | Insoluble | N/A | Unsuitable. |
Protocol 2: Single-Solvent Bulk Recrystallization
Objective: To purify the bulk crude material using the optimal solvent identified in Protocol 1.
Procedure:
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a boiling chip.[15] In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
-
Add the minimum amount of the hot solvent to the Erlenmeyer flask to dissolve the crude solid completely.[7][14] It is crucial to add the solvent in small portions, allowing the solution to return to a boil between additions. Using excess solvent is the most common cause of poor yield.[14][16]
-
Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal adsorbs colored impurities.[7]
-
Hot Gravity Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[9][15] This step must be done quickly to prevent premature crystallization in the funnel.[15]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring).[15] Rapid cooling can trap impurities.[9]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][15]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6][14]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven.[5][15]
Figure 2: Step-by-step workflow for single-solvent recrystallization.
Protocol 3: Two-Solvent Recrystallization
Objective: To purify the compound when no suitable single solvent is found. This method uses a pair of miscible solvents: one in which the compound is very soluble (solvent A) and one in which it is insoluble (solvent B).[9]
Procedure:
-
Dissolve the crude solid in the minimum amount of hot solvent A.
-
While keeping the solution hot, add solvent B dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of hot solvent A until the cloudiness just disappears, restoring a clear solution.
-
Proceed from Step 5 of the Single-Solvent Bulk Recrystallization protocol (Crystallization, Isolation, Washing, and Drying).
Troubleshooting Guide
Table 3: Common Recrystallization Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) | Source(s) |
| No Crystals Form | - Too much solvent was used.- Solution is supersaturated. | - Boil off some solvent to re-saturate the solution.- Scratch the inner wall of the flask with a glass rod.- Add a "seed crystal" of the pure compound. | [13][14][16] |
| "Oiling Out" (Compound separates as a liquid) | - Solution cooled too quickly.- Melting point of the solid is below the solvent's boiling point.- High concentration of impurities. | - Re-heat the mixture to redissolve the oil.- Add a small amount of additional solvent and allow it to cool much more slowly.- Consider purification by chromatography first. | [13][15][16] |
| Poor Recovery / Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much or warm solvent.- Compound has significant solubility in the cold solvent. | - Ensure the minimum amount of hot solvent is used.- Pre-heat the filtration apparatus.- Always use minimal, ice-cold solvent for washing.- Cool the filtrate for a longer period or to a lower temperature. Attempt to recover a "second crop" of crystals by evaporating some solvent from the mother liquor. | [3][14][15] |
| Colored Crystals | - Colored impurities were not fully removed. | - Repeat the recrystallization, including the optional activated charcoal and hot filtration steps. | [7][9] |
Characterization and Quality Control
After drying, the purity of the recrystallized this compound should be confirmed. Standard analytical techniques include:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
-
Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and identify any remaining solvent or organic impurities.
-
Chromatography (HPLC, TLC): To quantify purity and detect trace impurities.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
When using flammable organic solvents, avoid open flames. Use a steam bath or a heating mantle for heating.[3]
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
References
-
Organic Chemistry Department, University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Weldegrima, A. S. (n.d.). Recrystallization - Single Solvent. University of South Florida, Department of Chemistry. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (2011). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
Aakash Educational Services Limited. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from [Link]
-
Mount Holyoke College. (n.d.). Recrystallization. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
IGNOU. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (1961). US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
Dr. ANM. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
-
LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
University of New Hampshire. (n.d.). Recrystallization1. Retrieved from [Link]
-
AobChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(1,5-naphthyridin-2-yl)acetate. PubChem. Retrieved from [Link]
-
Alajarin, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. Retrieved from [Link]
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Application Notes and Protocols: Methyl 2-(1,5-naphthyridin-2-yl)acetate as a Potent Kinase Inhibitor
For Research Use Only.
Introduction
The 1,5-naphthyridine scaffold is a recognized privileged heterocyclic system in medicinal chemistry, with numerous derivatives demonstrating significant biological activities, including the inhibition of various protein kinases.[1][2] Dysregulation of kinase signaling pathways is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of drug discovery.[3] This document provides detailed application notes and protocols for the investigation of Methyl 2-(1,5-naphthyridin-2-yl)acetate, a novel compound based on this promising scaffold, as a potential kinase inhibitor.
While direct experimental data for this specific molecule is emerging, structure-activity relationship (SAR) studies of closely related 2-substituted and 2,8-disubstituted 1,5-naphthyridines have revealed potent inhibitory activity against several kinase families, including Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), TGF-beta type I receptor (ALK5), and c-Met kinase.[3][4][5][6] These findings provide a strong rationale for investigating this compound as a potential kinase inhibitor.
These notes will therefore focus on a hypothetical application targeting a representative kinase, providing researchers with the necessary protocols to screen this compound and similar analogs against kinases of interest.
Postulated Mechanism of Action
Based on the broader class of 1,5-naphthyridine inhibitors, this compound is postulated to function as an ATP-competitive inhibitor. The planar naphthyridine ring system can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase. The substituents on the naphthyridine core are crucial for determining potency and selectivity by forming additional interactions with the surrounding amino acid residues in the kinase domain.[6]
The ester moiety at the 2-position may engage in hydrogen bonding or other interactions within the active site, contributing to its inhibitory potential. The overall mechanism involves the compound occupying the ATP-binding site, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
Data Presentation: Hypothetical Inhibitory Profile
To guide experimental design, the following table presents a hypothetical inhibitory profile for this compound against a panel of kinases, drawing parallels from published data on structurally related 1,5-naphthyridine derivatives.[4][5][6] Staurosporine, a non-selective kinase inhibitor, is included as a positive control.
| Kinase Target | This compound IC50 (nM) (Hypothetical) | Staurosporine IC50 (nM) (Reference) |
| PfPI4K | 50 | N/A |
| ALK5 | 150 | 25 |
| c-Met | 800 | 20 |
| Aurora A | >10,000 | 15 |
| CDK2 | >10,000 | 3 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of this compound against a purified kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
1. Materials and Reagents:
-
This compound (CAS: 1092350-71-4)[7]
-
Purified recombinant kinase of interest (e.g., PfPI4K, ALK5)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
100% DMSO
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
2. Experimental Workflow:
Caption: In Vitro Kinase Assay Workflow.
3. Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Prepare a "no inhibitor" control (DMSO only) and a "no kinase" background control.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Prepare a kinase solution in assay buffer and add 2 µL to each well (except the "no kinase" control).
-
Gently mix and incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Prepare a substrate/ATP mixture in assay buffer. The optimal concentrations should be determined empirically (typically at or near the Km for ATP).
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to all wells.
-
Mix the plate and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This will deplete the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the "no kinase" background from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)
This protocol provides a method to assess the ability of this compound to inhibit the phosphorylation of a specific downstream substrate within a cellular context.
1. Materials and Reagents:
-
This compound
-
Cell line expressing the target kinase (e.g., a cancer cell line with activated c-Met signaling)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: phospho-specific antibody for the kinase substrate and a total protein antibody for the same substrate.
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
SDS-PAGE gels and Western blot apparatus
2. Experimental Workflow:
Caption: Cell-Based Western Blot Workflow.
3. Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow overnight.
-
Prepare dilutions of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treat the cells with the compound at various concentrations for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO only).
-
-
Protein Extraction and Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the total protein antibody to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for both the phospho-protein and the total protein.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Express the results as a percentage of the vehicle-treated control to determine the extent of inhibition.
-
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The in vitro assay includes positive (no inhibitor) and negative (no kinase) controls to establish the assay window and background signal. The use of a known, non-selective inhibitor like staurosporine serves as a reference for assay performance. In the cell-based assay, probing for the total protein level ensures that any observed decrease in the phospho-protein signal is due to kinase inhibition and not a result of protein degradation or unequal loading.
Conclusion
This compound belongs to a class of compounds with demonstrated potential as kinase inhibitors. The provided protocols offer a robust framework for researchers to evaluate its inhibitory activity in both biochemical and cellular contexts. While the specific kinase targets for this compound require experimental validation, the broader family of 1,5-naphthyridine derivatives provides a strong foundation for its investigation against a range of kinases implicated in disease.
References
-
Akpeko, G. D., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3369. Available at: [Link]
-
Chen, Y., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3147-3151. Available at: [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. Available at: [Link]
-
Kim, H. P., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5325-5332. Available at: [Link]
-
Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][5]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. Available at: [Link]
-
RSC Publishing. (2014). Discovery and SAR study of 1H-imidazo[4,5-h][4][5]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]
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Application Notes & Protocols for the Evaluation of Methyl 2-(1,5-naphthyridin-2-yl)acetate and its Analogs in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Naphthyridine Scaffold as a Privileged Structure in Oncology Research
The 1,5-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Derivatives of the broader naphthyridine family have demonstrated considerable potential as anticancer agents by targeting a variety of cellular pathways implicated in tumor progression.[2][3][4] While specific biological data for Methyl 2-(1,5-naphthyridin-2-yl)acetate is not extensively documented in publicly available literature, its structural components suggest a rationale for its investigation as a potential anti-cancer agent. The acetate moiety introduces a reactive site that could be crucial for biological activity, potentially mimicking endogenous molecules or interacting with enzymatic active sites.
This document provides a comprehensive guide for the initial in vitro evaluation of novel 1,5-naphthyridine derivatives, such as this compound. The protocols herein are designed to be foundational, allowing researchers to assess cytotoxic potential, elucidate mechanisms of action, and identify potential molecular targets.
Part 1: Initial Assessment of Cytotoxicity
The primary step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[7]
Experimental Workflow: Cytotoxicity Screening
The general workflow for assessing the cytotoxicity of a novel compound is a multi-step process from compound preparation to data analysis.[5][8]
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT-Based Cell Viability Assay
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.[2][3]
Materials:
-
Selected cancer cell lines (e.g., HeLa, HL-60, PC-3)[4]
-
Complete growth medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)[2]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture chosen cancer cell lines in a humidified incubator at 37°C with 5% CO2.[6]
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.[6]
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2]
-
Incubate the plates for 24 hours to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[8]
-
Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).[2][9]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.[3]
-
Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin).[2]
-
Incubate the plates for 24, 48, or 72 hours.[5]
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[2][3]
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[3][8]
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.[2][3]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[3]
-
Data Presentation: Hypothetical Cytotoxicity Data
Summarize the IC50 values in a table for clear comparison across different cell lines and time points.
| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HeLa (Cervical) | 48 | TBD |
| This compound | HL-60 (Leukemia) | 48 | TBD |
| This compound | PC-3 (Prostate) | 48 | TBD |
| Doxorubicin (Positive Control) | HeLa (Cervical) | 48 | Value |
TBD: To Be Determined
Part 2: Mechanistic Investigations
Following the determination of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. This often involves analyzing the compound's effect on the cell cycle and key signaling pathways.
Cell Cycle Analysis by Flow Cytometry
Many anti-cancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing cell division and leading to apoptosis.[10] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze DNA content and determine the distribution of cells across different phases of the cell cycle.
Protocol 2: Cell Cycle Analysis
This protocol outlines a method for preparing and staining cells for cell cycle analysis.[11][12]
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and vehicle control.
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Harvest both treated and control cells (approximately 1 x 10^6 cells per sample).
-
Wash the cells with ice-cold PBS and centrifuge at 500 x g for 5 minutes.[11]
-
Discard the supernatant and resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[12]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.[11]
-
Generate DNA content frequency histograms to visualize the cell cycle distribution (G0/G1, S, and G2/M phases). An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.
-
Western Blotting for Signaling Pathway Analysis
Naphthyridine derivatives have been shown to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway.[9][13] Western blotting is a technique used to detect specific proteins in a sample, allowing for the analysis of changes in protein expression or phosphorylation status upon compound treatment.
Potential Signaling Pathway to Investigate
Given the known targets of similar heterocyclic compounds, investigating the PI3K/Akt/mTOR pathway is a logical starting point. Inhibition of this pathway can suppress proliferation and induce apoptosis.[9][13]
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Protocol 3: Western Blotting
This protocol provides a general method for analyzing protein expression in treated cancer cells.[14][15]
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[14]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[14]
-
Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).[14]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.[15] The intensity of the bands corresponding to proteins of interest can be quantified and normalized to a loading control (e.g., GAPDH).
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound or similar novel naphthyridine derivatives as potential anti-cancer agents. Positive results from these foundational assays—specifically, potent and selective cytotoxicity, induction of cell cycle arrest, and modulation of key cancer-related signaling pathways—would provide a strong rationale for more advanced preclinical studies. These could include investigating the induction of apoptosis, exploring a wider range of cancer cell lines, and ultimately, progressing to in vivo animal models to assess efficacy and safety.
References
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Creative Biolabs Antibody. Protocol of Cell Cycle Staining Flow Cytometry. Available from: [Link].
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Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. Available from: [Link].
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Jo, A., et al. Assaying cell cycle status using flow cytometry. PMC - NIH. Available from: [Link].
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Semantic Scholar. Bioassays for anticancer activities. Available from: [Link].
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International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link].
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Al-Fatlawi, A. A., et al. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC - NIH. Available from: [Link].
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OriGene Technologies Inc. Western Blot Protocol. Available from: [Link].
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ResearchGate. What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Available from: [Link].
-
Lee, H., et al. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH. Available from: [Link].
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Quiroga, J., et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available from: [Link].
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Liu, Q., et al. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][12]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH. Available from: [Link].
-
Kuo, C., et al. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. PubMed. Available from: [Link].
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Comer, F. I., et al. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth. Available from: [Link].
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Schug, Z. T., et al. Acetate Dependence of Tumors. PMC - PubMed Central - NIH. Available from: [Link].
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White, B. E., et al. HIF-2α expression and metabolic signaling require ACSS2 in clear cell renal cell carcinoma. Available from: [Link].
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Insuasty, B., et al. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available from: [Link].
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Borrell, J. I., et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link].
-
ResearchGate. (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link].
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Application Notes and Protocols: Methyl 2-(1,5-naphthyridin-2-yl)acetate for In Vitro Biological Assays
Foreword: The Scientific Imperative for Exploring Privileged Scaffolds
In the landscape of modern drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient lead generation. These are molecular architectures that demonstrate the ability to bind to multiple, often unrelated, biological targets with high affinity. The 1,5-naphthyridine core is a quintessential example of such a scaffold, consistently appearing in compounds with a wide array of pharmacological activities.[1][2][3][4] Derivatives of this heterocyclic system have been reported to exhibit potent anticancer, antimicrobial, and enzyme-inhibitory properties.[1][3][5][6] It is with this understanding that we present this guide for the investigation of Methyl 2-(1,5-naphthyridin-2-yl)acetate , a compound embodying this promising scaffold. While specific biological data for this exact molecule is emerging, its structural alerts strongly suggest its potential as a valuable tool for chemical biology and a starting point for novel therapeutic development. This document serves as a comprehensive guide for researchers, providing not just protocols, but the strategic and mechanistic rationale for its systematic evaluation in vitro.
Compound Profile: this compound
1.1. Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₀N₂O₂
-
Molecular Weight: 202.21 g/mol
-
Appearance: Typically a solid at room temperature.
-
Solubility: Expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. Aqueous solubility is likely limited.
1.2. Rationale for Biological Investigation
The 1,5-naphthyridine nucleus is a bioisostere of quinoline and naphthalene, allowing it to interact with a variety of biological targets. The diverse activities reported for its derivatives provide a logical roadmap for the initial screening of this compound.[2][7]
-
Anticancer Potential: Numerous fused 1,5-naphthyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including pancreatic and breast cancer.[6][8][9] The proposed mechanisms often involve the inhibition of key enzymes in cell signaling and proliferation, such as PI3K/mTOR dual kinases and topoisomerases.[1][6]
-
Enzyme Inhibition: The naphthyridine scaffold is a common feature in kinase inhibitors.[1] Its ability to form hydrogen bonds and engage in pi-stacking interactions makes it an ideal candidate for targeting the ATP-binding pockets of various kinases. Additionally, derivatives have shown inhibitory activity against bacterial enzymes like DNA gyrase.[5]
-
Antimicrobial Activity: While the 1,8-naphthyridine isomer is more famous for its antibacterial members like nalidixic acid, the 1,5-naphthyridine scaffold also contributes to antimicrobial effects.[3][5]
This background justifies a tiered screening approach, beginning with broad cytotoxicity assays and progressing to more specific enzyme inhibition and mechanistic studies.
Essential First Steps: Compound Handling and Stock Preparation
Scientific integrity begins with meticulous sample handling. The reproducibility of your in vitro data is directly linked to the quality and consistency of your compound solutions.[10][11][12]
Protocol 2.1: Preparation of a High-Concentration DMSO Stock Solution
Causality: DMSO is the solvent of choice for most non-polar small molecules due to its high solubilizing capacity and compatibility with most in vitro assays at low final concentrations (<0.5%). A high-concentration primary stock minimizes the volume of DMSO added to your assays, thereby reducing solvent-induced artifacts.
-
Weighing the Compound: Accurately weigh out a precise amount of this compound (e.g., 5 mg) using an analytical balance.
-
Solvent Addition: In a sterile, amber glass vial or a polypropylene tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).
-
Calculation Example for 10 mM stock from 5 mg:
-
Moles = 0.005 g / 202.21 g/mol = 2.47 x 10⁻⁵ mol
-
Volume (L) = 2.47 x 10⁻⁵ mol / 10 mol/L = 2.47 x 10⁻⁶ L = 2.47 mL
-
-
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for short intervals to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, tightly sealed tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation. Store the aliquots at -20°C or -80°C, protected from light.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes water absorption and compound precipitation. |
| Stock Concentration | 10-20 mM | Allows for a wide range of final assay concentrations with minimal solvent carryover. |
| Storage | -20°C or -80°C, protected from light | Ensures long-term stability and prevents photodegradation. |
| Handling | Use filter tips for pipetting | Prevents cross-contamination. |
Tier 1 Screening: Assessing General Cytotoxicity
The first critical question for any potential therapeutic agent is its effect on cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14]
Protocol 3.1: MTT Cell Viability Assay
Causality: This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Workflow Diagram: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
Selected cancer cell line (e.g., MIA PaCa-2 for pancreatic, MCF-7 for breast)[8][9]
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Multi-channel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "medium only" (blank) and "cells + vehicle" (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium from your DMSO stock. A typical concentration range for initial screening is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., 0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control medium) to the respective wells.
-
Treatment Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[14][15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well.[13][16] Pipette up and down to ensure all crystals are dissolved. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.[13]
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Tier 2 Screening: Investigating Enzyme Inhibition
Based on the activities of related naphthyridine compounds, a logical next step is to assess the inhibitory potential of this compound against a relevant enzyme class, such as protein kinases.[1]
Protocol 4.1: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
Causality: Many commercial kinase assays quantify enzyme activity by measuring the amount of ATP consumed or ADP produced. The ADP-Glo™ system, for example, is a luminescent assay that measures ADP production. Kinase activity is inversely proportional to the light signal produced. An inhibitor will reduce kinase activity, resulting in less ADP and a higher light signal.
Workflow Diagram: Kinase Inhibition Assay
Caption: General workflow for a luminescent-based kinase inhibition assay.
Materials:
-
Purified kinase of interest (e.g., PI3K, mTOR, or a panel of kinases)
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
This compound stock solution
-
A known inhibitor for the target kinase (positive control)
-
Commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates (for luminescence)
-
Luminometer
Step-by-Step Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor in the appropriate kinase assay buffer. The concentration range should bracket the expected IC₅₀.
-
Assay Plating:
-
Add the diluted test compound, positive control, or vehicle (buffer with DMSO) to the wells of the assay plate.
-
Add the kinase and its specific substrate to the wells.
-
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Generation: Stop the reaction and generate the luminescent signal according to the manufacturer's protocol. This typically involves two steps:
-
First, add a reagent that stops the kinase reaction and depletes the remaining ATP.
-
Second, add a detection reagent that converts the ADP produced into ATP, which then drives a luciferase reaction, generating light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Define the 0% inhibition control (vehicle) and 100% inhibition control (no enzyme or a saturating concentration of a known inhibitor).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Recommendation | Rationale |
| Plate Type | White, opaque | Minimizes well-to-well crosstalk in luminescent assays. |
| ATP Concentration | Near Km value | Ensures the assay is sensitive to competitive inhibitors. |
| Controls | No enzyme, vehicle (DMSO), positive control | Essential for validating the assay and normalizing the data. |
| Assay Window | Signal-to-background > 5 | Ensures the assay is robust and can reliably detect inhibition. |
Trustworthiness and Self-Validation
Every protocol must be a self-validating system. To ensure the trustworthiness of your results, incorporate the following checks:
-
Solubility Check: Before starting any cell-based assay, visually inspect the highest concentration of your compound in the culture medium under a microscope. The presence of precipitate indicates that the compound has crashed out of solution, rendering the results at and above this concentration invalid.
-
DMSO Tolerance: Run a dose-response curve for your vehicle (DMSO) on each cell line to determine the highest tolerated concentration that does not affect cell viability. This is typically between 0.1% and 0.5%.
-
Positive Controls: Always include a known inhibitor or cytotoxic agent in your assays (e.g., Staurosporine for cytotoxicity, a known inhibitor for your target kinase). This validates that the assay system is responsive and performing as expected.
-
Z'-Factor Calculation: For high-throughput screening, calculate the Z'-factor for your assay. A Z' > 0.5 indicates a robust and reliable assay suitable for screening.
By embedding these validation steps into your workflow, you build a foundation of trust in your data, ensuring that observed biological effects are due to the specific activity of this compound and not experimental artifacts.
References
-
Fused 1,5-Naphthyridines: Synthetic Tools and Applications. (n.d.). MDPI. Retrieved from [Link]
-
Lama, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3139. Retrieved from [Link]
-
Chabowska, G., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(1), 1. Retrieved from [Link]
-
Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. (2010). Journal of Pharmacy and Pharmacology, 62(6), 779-785. Retrieved from [Link]
-
Haynes, M. (2019). Prepping Small Molecules for Mass Spec. Biocompare. Retrieved from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
-
Small Molecule Screening Process Steps. (n.d.). Danaher Life Sciences. Retrieved from [Link]
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. Retrieved from [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). ResearchGate. Retrieved from [Link]
-
Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. (2020). ResearchGate. Retrieved from [Link]
-
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's SEED. Retrieved from [Link]
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Fused 1,5-naphthyridines. (n.d.). Encyclopedia.pub. Retrieved from [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances, 14, 22676-22689. Retrieved from [Link]
-
MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2021). Molecules, 26(16), 4991. Retrieved from [Link]
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Guidelines for the digestive enzymes inhibition assay. (2021). Food Frontiers, 2(3), 338-349. Retrieved from [Link]
-
Chabowska, G., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Retrieved from [Link]
-
Synthesis of Novel Benzo[b][1][17]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). Molecules, 28(4), 1662. Retrieved from [Link]
-
Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (2023). Current Organic Chemistry, 27(8), 648-660. Retrieved from [Link]
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Molecules, 26(20), 6140. Retrieved from [Link]
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Application Notes & Protocols: Methyl 2-(1,5-naphthyridin-2-yl)acetate as a Putative ALK5 Kinase Chemical Probe
As a Senior Application Scientist, I present this comprehensive guide to "Methyl 2-(1,5-naphthyridin-2-yl)acetate" as a potential chemical probe. It is important to note that as of the current date, "this compound" is a known chemical entity[1][2] but has not been extensively characterized as a chemical probe for a specific biological target in publicly available literature. Therefore, this document serves as a forward-looking, instructional guide based on the well-established biological activities of the 1,5-naphthyridine scaffold. We will hypothesize its application against a plausible target class, the TGF-β type I receptor (ALK5), for which other 1,5-naphthyridine derivatives have shown potent inhibitory activity.[3] This guide is intended to provide researchers with a robust framework for the evaluation and application of this and similar novel compounds in drug discovery and chemical biology.
The 1,5-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[4][5] Notably, certain substituted 1,5-naphthyridines have been identified as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[3] The TGF-β/ALK5 signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production, and its dysregulation is implicated in fibrosis and cancer.
"this compound" (herein referred to as Naphth-Ac-1) is a structurally related compound. While its specific biological activity is yet to be fully elucidated, its core structure suggests a potential interaction with ATP-binding sites of kinases, such as ALK5. This document outlines a series of protocols to systematically evaluate Naphth-Ac-1 as a chemical probe for ALK5, from initial in vitro validation to cell-based target engagement and downstream pathway analysis.
Physicochemical Properties of Naphth-Ac-1
A thorough understanding of a chemical probe's physicochemical properties is paramount for designing robust experiments and ensuring data reproducibility.
| Property | Value | Source/Method |
| CAS Number | 1092350-71-4 | Chemical Abstracts Service[1][2] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | PubChem[2] |
| Molecular Weight | 202.21 g/mol | PubChem[2] |
| Solubility | Predicted to be soluble in DMSO and other organic solvents. Aqueous solubility is likely low. | Experimental verification required. |
| Stability | Stable under standard laboratory conditions. Avoid strong acids, bases, and oxidizing agents. | Experimental verification required. |
| Purity | ≥95% (Recommended for biological assays) | Supplier dependent, verify by LC-MS/NMR. |
Section 1: In Vitro Characterization of Naphth-Ac-1 as an ALK5 Inhibitor
The foundational step in validating a chemical probe is to determine its direct interaction with the purified target protein and to quantify its potency and selectivity.
Experimental Workflow: In Vitro Kinase Profiling
This workflow outlines the process for determining the inhibitory activity of Naphth-Ac-1 against ALK5 and a panel of other kinases to assess selectivity.
Caption: Workflow for in vitro kinase inhibition assay.
Protocol: In Vitro ALK5 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is designed to measure the IC₅₀ value of Naphth-Ac-1 against purified ALK5 kinase. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human ALK5 (TGFBR1), active (e.g., from SignalChem)
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP, high purity
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Naphth-Ac-1
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Naphth-Ac-1 in 100% DMSO.
-
Create a serial dilution series of Naphth-Ac-1 in DMSO (e.g., 10 points, 1:3 dilution). Final assay concentrations might range from 10 µM to 0.5 nM.
-
-
Assay Setup (in a 384-well plate):
-
Add 2.5 µL of kinase buffer containing ALK5 and MBP to each well.
-
Add 50 nL of the Naphth-Ac-1 serial dilutions to the assay wells. Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells without kinase as a "maximum inhibition" control (100% inhibition).
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of ATP solution (at a concentration equal to the Kₘ for ALK5) to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure ADP production by following the ADP-Glo™ manufacturer's protocol. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating, and then adding 10 µL of Kinase Detection Reagent.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the controls (0% and 100% inhibition).
-
Plot the normalized luminescence signal against the logarithm of the Naphth-Ac-1 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Rationale for Experimental Choices:
-
ADP-Glo™ Assay: This is a robust, non-radioactive method with high sensitivity, suitable for high-throughput screening and IC₅₀ determination.
-
ATP Concentration at Kₘ: Using ATP at its Kₘ value provides a standardized condition for comparing the potency of different inhibitors.
-
Kinase Panel Profiling: Assessing the activity of Naphth-Ac-1 against a broad panel of kinases is crucial to establish its selectivity profile, a key characteristic of a good chemical probe. A highly selective probe minimizes the risk of off-target effects confounding experimental results.[6][7]
Section 2: Cellular Target Engagement and Pathway Analysis
After in vitro validation, it is essential to confirm that Naphth-Ac-1 can enter cells, engage with its target (ALK5), and modulate the downstream signaling pathway.
TGF-β/ALK5 Signaling Pathway
The following diagram illustrates the canonical TGF-β signaling pathway that Naphth-Ac-1 is hypothesized to inhibit.
Caption: Simplified TGF-β/ALK5 signaling pathway.
Protocol: Western Blot Analysis of SMAD2 Phosphorylation
This protocol assesses the ability of Naphth-Ac-1 to inhibit TGF-β1-induced phosphorylation of SMAD2, a direct downstream substrate of ALK5.
Materials:
-
A suitable cell line with an active TGF-β pathway (e.g., A549 lung carcinoma cells).
-
Complete cell culture medium.
-
Recombinant human TGF-β1.
-
Naphth-Ac-1.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-total SMAD2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of Naphth-Ac-1 (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30 minutes. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-SMAD2, total SMAD2, and β-actin.
-
Normalize the phospho-SMAD2 signal to total SMAD2 and then to the loading control (β-actin).
-
Compare the levels of phospho-SMAD2 in Naphth-Ac-1-treated samples to the TGF-β1-stimulated control.
-
Rationale for Experimental Choices:
-
A549 Cells: These cells are widely used as a model for TGF-β signaling and express the necessary receptors and downstream effectors.
-
Phospho-SMAD2 as a Readout: The phosphorylation of SMAD2 is a direct and rapid consequence of ALK5 activation, making it an excellent biomarker for target engagement and inhibition in a cellular context.
-
Serum Starvation: This reduces basal signaling activity, leading to a more robust and cleaner signal upon TGF-β1 stimulation.
Section 3: Assessing Cellular Phenotypes and Potential Off-Target Effects
A crucial aspect of chemical probe validation is to link target engagement with a cellular phenotype and to rule out non-specific effects, such as general cytotoxicity.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines if the observed inhibition of signaling is due to a specific mechanism or simply because the compound is killing the cells.
Materials:
-
A549 cells
-
Complete cell culture medium
-
Naphth-Ac-1
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density that will not result in over-confluence at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a range of Naphth-Ac-1 concentrations, typically extending to at least 10-fold higher than the concentration used in the signaling assay.
-
Incubation: Incubate the cells for a period relevant to the planned downstream assays (e.g., 24-72 hours).
-
Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions. This involves adding the reagent to the wells, incubating to lyse the cells and stabilize the luciferase signal, and then reading the luminescence.
-
Data Analysis: Plot cell viability (%) against Naphth-Ac-1 concentration to determine the CC₅₀ (50% cytotoxic concentration).
Interpretation: Ideally, the CC₅₀ should be significantly higher (at least 10-fold) than the EC₅₀ for the on-target cellular effect (e.g., inhibition of SMAD2 phosphorylation). A small window between efficacy and cytotoxicity suggests that the observed phenotype may be due to off-target effects.[6][8]
Summary and Future Directions
This document provides a comprehensive, albeit prospective, guide for the characterization of "this compound" (Naphth-Ac-1) as a chemical probe for the ALK5 kinase. The proposed experimental workflow is designed to rigorously assess its potency, selectivity, and cellular activity.
Should Naphth-Ac-1 prove to be a potent and selective ALK5 inhibitor, further experiments would be warranted, including:
-
Broader Kinome Profiling: Testing against a larger panel of kinases (e.g., >400) to confirm selectivity.
-
Target Engagement Confirmation: Using orthogonal methods like cellular thermal shift assays (CETSA) or affinity chromatography to confirm direct binding to ALK5 in cells.
-
Pharmacokinetic Profiling: If in vivo studies are contemplated, assessing properties like metabolic stability and plasma protein binding is essential.[9]
The 1,5-naphthyridine scaffold remains a promising starting point for the development of novel therapeutics and chemical probes.[4][10] The systematic application of the principles and protocols outlined herein will be instrumental in validating new molecules like Naphth-Ac-1 and unlocking their full potential for advancing our understanding of complex biological systems.
References
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Gellibert F, Woolven J, Fouchet MH, et al. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. J Med Chem. 2004;47(18):4494-4506. Available from: [Link]
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Fuertes M, Masdeu C, Martin-Encinas E, et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2020;25(14):3252. Available from: [Link]
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Alonso C, Fuertes M, Rubiales G, Palacios F. Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. 2021;26(11):3338. Available from: [Link]
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Palacios F, Alonso C, Fuertes M, Rubiales G. Fused 1,5-naphthyridines. Encyclopedia. 2021;1(2):419-455. Available from: [Link]
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Liu J, et al. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][4]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Bioorg Med Chem Lett. 2011;21(11):3375-3379. Available from: [Link]
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Davis-Gilbert ZW, Krämer A, Dunford JE, et al. Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. bioRxiv. 2020. Available from: [Link]
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PubChem. Ethyl 2-(1,5-naphthyridin-2-yl)acetate. Available from: [Link]
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Butkiewicz M, et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. 2021;26(5):1377. Available from: [Link]
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Butkiewicz M, et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available from: [Link]
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Kandefer-Szerszeń M, et al. Synthesis of Novel Benzo[b][1][4]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. 2021;26(4):1015. Available from: [Link]
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Bain J, Plater L, Elliott M, et al. The selectivity of protein kinase inhibitors: a further update. Biochem J. 2007;408(3):297-315. Available from: [Link]
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Anastassiadis T, Deacon SW, Devarajan K, Ma H, Peterson JR. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nat Biotechnol. 2011;29(11):1039-1045. Available from: [Link]
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Fuertes M, et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2020;25(14):3252. Available from: [Link]
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New macrocyclic compounds with naphthyridine units for molecular recognition studies of biotin and urea derivatives. ResearchGate. Available from: [Link]
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Wujec M, et al. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Int J Mol Sci. 2022;23(22):14269. Available from: [Link]
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Hapgood JP, et al. Differential off-target glucocorticoid activity of progestins used in endocrine therapy. Steroids. 2022;182:108998. Available from: [Link]
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Hapgood JP, et al. Differential off-target glucocorticoid activity of progestins used in endocrine therapy. NIH. Available from: [Link]
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Wawrzyniak P, et al. Biological Activity of Naturally Derived Naphthyridines. PMC. Available from: [Link]
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PubChem. Methyl 2-phenyl-2-(piperidin-1-yl)acetate. Available from: [Link]
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Fuertes M, et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available from: [Link]
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Choi HY, et al. Methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallogr Sect E Struct Rep Online. 2008;64(Pt 11):o2139. Available from: [Link]
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Application Notes & Protocols: Methyl 2-(1,5-naphthyridin-2-yl)acetate in Fragment-Based Drug Design
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-identification strategies, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity.[1][3] These fragments serve as starting points for the development of more potent and selective lead compounds through a process of structure-guided evolution.[4] The core principle of FBDD lies in its efficiency: smaller, less complex molecules can more effectively explore the chemical space of a target's binding site, often leading to higher-quality interactions and more favorable physicochemical properties in the final lead compounds.[3]
The 1,5-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[5][6][7] Derivatives of this scaffold have been identified as potent inhibitors of various enzymes, including kinases and proteasomes, making them highly attractive for drug discovery campaigns.[6][8] This guide focuses on Methyl 2-(1,5-naphthyridin-2-yl)acetate , a fragment that embodies the key characteristics of a promising starting point for FBDD.
Featured Fragment: this compound
This compound is a small molecule that possesses several key attributes that make it an excellent candidate for inclusion in a fragment library. Its rigid, bicyclic core provides a well-defined shape for probing protein binding pockets, while the nitrogen atoms in the naphthyridine ring can act as hydrogen bond acceptors. The methyl acetate group offers a potential vector for chemical modification and growth into more potent compounds.
| Property | Value | Source |
| CAS Number | 1092350-71-4 | [9][10] |
| Molecular Formula | C11H10N2O2 | [9][10] |
| Molecular Weight | 202.21 g/mol | [9] |
The physicochemical properties of this fragment align well with the "Rule of Three," a set of guidelines used to define a good fragment:
-
Molecular weight < 300 Da: At ~202 Da, it comfortably meets this criterion.
-
cLogP ≤ 3: The estimated cLogP is low, ensuring adequate solubility for screening at high concentrations.
-
Number of hydrogen bond donors ≤ 3: This fragment has zero hydrogen bond donors.
-
Number of hydrogen bond acceptors ≤ 3 (or slightly higher): With four hydrogen bond acceptors (two ring nitrogens and two ester oxygens), it offers multiple points for interaction with a target.
The 1,5-naphthyridine core itself has been successfully employed in FBDD approaches, for instance, in the development of proteasome inhibitors.[6] This precedent underscores the potential of this compound as a valuable building block for novel therapeutics.
The FBDD Workflow: From Fragment Hit to Lead Candidate
The journey from an initial fragment hit to a viable lead compound is a systematic process that relies on a combination of biophysical techniques and structure-guided design.[1][11][12]
Caption: A generalized workflow for Fragment-Based Drug Design.
Application Protocols
Here, we provide detailed protocols for the key stages of an FBDD campaign utilizing this compound.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for detecting the binding of small molecules to a target protein immobilized on a sensor surface.[13][14][15] It is highly sensitive and provides real-time kinetic data, making it ideal for primary fragment screening.[16][17]
Objective: To identify fragments from a library, including this compound, that bind to a target protein.
Materials:
-
Purified target protein (e.g., a kinase, protease, or other enzyme)
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit
-
Fragment library containing this compound, dissolved in DMSO
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using the amine coupling kit.
-
Immobilize the target protein to the desired density on the experimental flow cell.
-
Deactivate any remaining active esters.
-
Use a reference flow cell with no protein or an irrelevant protein to subtract non-specific binding signals.
-
-
Fragment Screening:
-
Prepare a series of fragment solutions in running buffer at a consistent, low concentration of DMSO (typically 1-2%).
-
Inject the fragment solutions over the experimental and reference flow cells at a constant flow rate.
-
Monitor the change in response units (RU) to detect binding. A positive response indicates an interaction between the fragment and the target protein.
-
Include buffer-only injections periodically to double-reference the data.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data.
-
Analyze the sensorgrams to identify fragments that show a concentration-dependent binding response.
-
Calculate the binding efficiency (BE) for each hit to prioritize fragments for further validation.[15]
-
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
ITC is considered the "gold standard" for validating fragment hits as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][19][20]
Objective: To confirm the binding of primary hits and determine their binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified target protein
-
Validated fragment hits (e.g., this compound)
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the protein into the desired buffer.
-
Dissolve the fragment in the final dialysis buffer to ensure a perfect buffer match.
-
Degas both the protein and fragment solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Perform a series of small injections of the fragment into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the KD, n, ΔH, and ΔS.[][22]
-
| Parameter | Information Provided | Significance in FBDD |
| KD (Dissociation Constant) | Binding affinity | Quantifies the strength of the interaction. |
| n (Stoichiometry) | Molar ratio of binding | Confirms the binding model (e.g., 1:1). |
| ΔH (Enthalpy Change) | Heat change upon binding | Indicates changes in hydrogen bonding and van der Waals interactions. |
| ΔS (Entropy Change) | Change in disorder | Reflects changes in conformational freedom and hydrophobic interactions. |
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional information about how a fragment binds to its target, which is crucial for structure-guided lead optimization.[19][23][24][25]
Objective: To determine the co-crystal structure of the target protein in complex with this compound.
Procedure:
-
Crystallization:
-
Obtain high-quality crystals of the target protein.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment and allow it to diffuse into the crystal.
-
Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystal and collect X-ray diffraction data, often at a synchrotron source.[19]
-
Process the diffraction data and solve the crystal structure.
-
Build the protein-fragment complex model into the electron density map.
-
-
Analysis:
-
Analyze the binding mode of the fragment, identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.
-
Identify vectors for chemical modification based on the surrounding protein environment.
-
Fragment-to-Lead Optimization
Once a fragment hit like this compound is validated and its binding mode is understood, the next phase is to evolve it into a more potent lead compound.[4] This is typically achieved through three main strategies:[26][3]
Caption: Key strategies for fragment-to-lead optimization.
-
Fragment Growing: Involves adding chemical functionality to the fragment to make additional interactions with the target protein.[26][3][4] For this compound, the methyl ester provides a clear vector for growth.
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be connected with a chemical linker to create a single, high-affinity molecule.[26][3][4]
-
Fragment Merging: When two fragments bind in an overlapping fashion, their key features can be combined into a novel, single molecule that incorporates the binding elements of both.[26][3][4]
Conclusion
This compound, with its privileged 1,5-naphthyridine core and favorable fragment-like properties, represents an exemplary starting point for a Fragment-Based Drug Design campaign. By leveraging a systematic workflow of sensitive biophysical screening, robust hit validation, and high-resolution structural biology, researchers can effectively utilize this and similar fragments to discover and optimize novel, high-quality lead compounds for a variety of challenging biological targets.
References
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-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. National Institutes of Health. [Link]
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SPR-based fragment screening: advantages and applications. PubMed. [Link]
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Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]
-
Fragment-to-Lead. Creative Biostructure. [Link]
-
NMR screening in fragment-based drug design: a practical guide. PubMed. [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. Nature. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Sci-Hub. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. ResearchGate. [Link]
-
Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health. [Link]
-
NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer. [Link]
-
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. National Institutes of Health. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
-
Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. Mestrelab Research. [Link]
-
Do 19F NMR fragment screening libraries for FBDD incorporate the latest trends in library design?. Charles River Laboratories. [Link]
-
X-ray Crystallography Fragment Screening. Selvita. [Link]
-
Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. [Link]
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Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
-
Chapter 7. Fragment-Based Drug Discovery. ScienceDirect. [Link]
-
Concepts and Core Principles of Fragment-Based Drug Design. National Institutes of Health. [Link]
-
Isothermal Titration Calorimetry (ITC). Creative Biolabs. [Link]
-
Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ACS Publications. [Link]
-
Fragment Screening Using X-Ray Crystallography. ResearchGate. [Link]
-
Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed. [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Institutes of Health. [Link]
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Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
-
Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]
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Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. National Institutes of Health. [Link]
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Application Note: Quantitative Analysis of Methyl 2-(1,5-naphthyridin-2-yl)acetate
Abstract
This application note provides detailed protocols for the quantitative analysis of Methyl 2-(1,5-naphthyridin-2-yl)acetate, a key intermediate in pharmaceutical synthesis. Given the compound's structure, featuring a bicyclic aromatic naphthyridine core and a methyl ester functional group, two primary analytical methods have been developed and validated: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine purity and concentration assessments, and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced sensitivity and specificity, particularly for trace-level analysis and impurity profiling. The methodologies herein are designed to meet the rigorous standards of the pharmaceutical industry, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction: The Analytical Imperative
This compound is a pivotal building block in the synthesis of various biologically active molecules. The 1,5-naphthyridine scaffold is of significant interest in medicinal chemistry due to its presence in numerous compounds with a wide range of therapeutic activities.[4][5] Accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API). This involves monitoring reaction kinetics, determining purity, and identifying potential impurities.
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for structural confirmation. This guide presents two robust, validated methods to provide researchers and drug development professionals with the flexibility to address diverse analytical challenges.
Method Selection: A Dichotomy of Purpose
The choice between HPLC-UV and GC-MS is fundamentally driven by the analytical objective.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for quality control of non-volatile and thermally labile compounds. For this compound, its aromatic structure lends itself to strong UV absorbance, making HPLC-UV an ideal choice for routine assays, purity determinations, and content uniformity testing.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution and sensitivity for volatile and semi-volatile compounds. The methyl ester functionality of the target analyte makes it amenable to GC analysis. The coupling with a mass spectrometer provides definitive identification and quantification, which is invaluable for impurity identification and trace-level analysis where specificity is paramount.[6][7][8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the accurate quantification of this compound in bulk material and reaction mixtures.
Rationale and Causality of Experimental Choices
-
Column Chemistry: A C18 reversed-phase column is selected due to the moderate polarity of the analyte. The non-polar stationary phase will interact with the aromatic naphthyridine ring system, providing good retention and separation from more polar impurities.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is employed. The formic acid aids in protonating the nitrogen atoms of the naphthyridine ring, leading to sharper peaks and improved peak shape. The gradient elution ensures that any impurities with different polarities are effectively separated and eluted within a reasonable runtime.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the naphthyridine ring system ensures high sensitivity and selectivity for the analyte.
Experimental Workflow: HPLC-UV
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Formic acid (ACS grade).
-
Ultrapure water.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or determined λmax) |
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh an amount of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the same diluent used for the standards.
-
Filter an aliquot through a 0.45 µm syringe filter prior to injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standards and samples.
-
Record the chromatograms and integrate the peak area of the analyte.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
-
Method Validation Summary (as per ICH Q2(R2))[1][9][10]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | Peak purity analysis and no interference from placebo or known impurities |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the sensitive and selective quantification of this compound, especially in complex matrices or for trace-level impurity analysis.
Rationale and Causality of Experimental Choices
-
Injection Mode: Splitless injection is chosen to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity, which is crucial for trace analysis.
-
Column Chemistry: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides a good balance of interactions for separating the analyte from potential impurities.
-
Ionization: Electron Ionization (EI) is a robust and widely used technique that generates reproducible fragmentation patterns, aiding in the structural confirmation of the analyte.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for quantification. By monitoring specific, characteristic ions of the analyte, the signal-to-noise ratio is significantly improved, leading to lower detection limits and enhanced selectivity compared to full scan mode.[7]
Experimental Workflow: GC-MS
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed Protocol: GC-MS
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
This compound reference standard.
-
Dichloromethane (GC grade or equivalent).
GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) - ions to be determined from mass spectrum of the standard |
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in dichloromethane (e.g., 1 mg/mL).
-
Create a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Prepare samples by dissolving a known amount in dichloromethane to achieve a concentration within the calibration range.
-
-
Mass Spectrum and SIM Ion Selection:
-
Inject a concentrated standard in full scan mode to obtain the mass spectrum of this compound.
-
Identify the molecular ion and several abundant, characteristic fragment ions.
-
Select at least three ions for SIM mode: one for quantification (quantifier ion) and two for confirmation (qualifier ions).
-
-
Analysis:
-
Set the mass spectrometer to SIM mode using the selected ions.
-
Inject the standards and samples.
-
Record the ion chromatograms.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
-
Confirm the identity of the analyte in samples by verifying the presence of the qualifier ions and their relative abundance ratios.
-
Method Validation Summary (as per ICH Q2(R2))[1][11][12]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range |
| Specificity | Confirmed by retention time and qualifier ion ratios |
Conclusion
The two analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control applications, offering excellent precision and accuracy for assay and purity determinations. For applications requiring higher sensitivity and definitive structural confirmation, such as trace impurity analysis, the GC-MS method is superior. The choice of method should be guided by the specific analytical needs, and both methods should be fully validated according to the principles outlined by the FDA and ICH to ensure data integrity and regulatory compliance.[9][10]
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2023). Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
PubMed. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. [Link]
-
Shimadzu Corporation. Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent. (2011). GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. [Link]
-
LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
-
Royal Society of Chemistry. Analytical Methods. [Link]
-
Acta Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.... [Link]
-
Molecules. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
Analytica Chimica Acta. (2015). Analytical methods for human biomonitoring of pesticides. A review. [Link]
-
Organic & Biomolecular Chemistry. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. starodub.nl [starodub.nl]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. propharmagroup.com [propharmagroup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(1,5-naphthyridin-2-yl)acetate
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of Methyl 2-(1,5-naphthyridin-2-yl)acetate. This document is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Our goal is to provide actionable, field-tested advice to help you overcome common challenges and significantly improve your synthetic outcomes. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective strategies for synthesizing this compound?
The synthesis of 2-substituted 1,5-naphthyridines like the target molecule typically relies on two primary strategies: building the naphthyridine ring with the acetate side-chain precursor already in place, or functionalizing a pre-formed 1,5-naphthyridine core. The latter approach is often more common. One of the most effective methods is the Minisci reaction, which allows for the direct C-H functionalization of the electron-deficient naphthyridine ring. This reaction involves the generation of a radical from a precursor like methyl acetate, which then attacks the protonated naphthyridine ring, primarily at the C2 and C4 positions.
Q2: How do I confirm the identity and purity of my final product?
A multi-technique approach is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is critical for confirming the substitution pattern on the naphthyridine ring. You should expect to see characteristic shifts for the aromatic protons and a singlet for the methyl ester group. ¹³C NMR will confirm the presence of all unique carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the compound, matching the expected elemental formula (C₁₁H₁₀N₂O₂).
-
Chromatography: Thin-layer chromatography (TLC) is used for rapid reaction monitoring. High-performance liquid chromatography (HPLC) is the gold standard for determining purity, ideally showing a single major peak.
Q3: What are the primary safety considerations when working with the reagents for this synthesis?
Many reagents used in the Minisci reaction or other functionalization methods require careful handling:
-
Oxidizing Agents: Reagents like ammonium persulfate are strong oxidizers and should be handled with care, avoiding contact with combustible materials.
-
Acids: Strong acids such as sulfuric acid are corrosive and require the use of appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a certified chemical fume hood.
-
Solvents: Organic solvents should be handled in well-ventilated areas, away from ignition sources.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental failures. The following decision tree provides a high-level overview of the troubleshooting process.
Caption: A troubleshooting decision tree for low-yield synthesis.
Problem 1: My reaction yield is consistently low (<20%).
-
Potential Cause A: Inefficient Radical Generation. The Minisci reaction depends on the effective generation of the carboxymethyl radical from a suitable precursor. If the oxidizing agent is old or the temperature is too low, this initial step will be the rate-limiting factor.
-
Solution: Ensure your oxidizing agent (e.g., ammonium persulfate) is fresh and has been stored properly. Consider a slight increase in reaction temperature in 5 °C increments, monitoring by TLC for product formation versus decomposition.
-
-
Potential Cause B: Incorrect Stoichiometry. The ratio of the radical precursor to the naphthyridine and the oxidant is critical. An excess of the radical precursor is often required, but too much can lead to side reactions.
-
Solution: The stoichiometry of the reaction partners plays a crucial role. Systematically screen the molar ratios. A good starting point is a 1:3:3 ratio of 1,5-naphthyridine to radical precursor to oxidant. See the data table below for optimization suggestions.
-
-
Potential Cause C: Competitive Side Reactions. The primary side reaction is often the formation of the C4-substituted isomer. The C2/C4 selectivity is highly dependent on the solvent and the acid used for protonation of the naphthyridine ring.
-
Solution: The reaction is typically performed in a biphasic system (e.g., CH₂Cl₂/H₂O) with a phase-transfer catalyst to improve the interaction between the organic-soluble naphthyridine and the water-soluble radical-generating species. Altering the solvent system can influence selectivity and improve the yield of the desired C2 isomer.
-
Problem 2: I am observing significant amounts of an isomeric side product.
-
Potential Cause: Poor Regioselectivity. In the Minisci reaction, radical attack on the protonated 1,5-naphthyridine can occur at both the C2 and C4 positions. The electronic and steric environment dictates the ratio of these products.
-
Solution: Fine-tuning the reaction medium is the most effective way to control regioselectivity. The use of a solvent system like acetonitrile/water or trifluoroacetic acid can sometimes favor C2 substitution. Experimenting with different acid catalysts (e.g., H₂SO₄ vs. TFA) can also alter the electronic properties of the naphthyridinium intermediate, thereby influencing the site of attack.
-
Problem 3: The purification of the final product by column chromatography is difficult.
-
Potential Cause A: Co-elution of Isomers. The C2 and C4 isomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.
-
Solution: Use a high-resolution silica gel and a shallow gradient elution system. A solvent system like ethyl acetate/hexanes is a good starting point. If separation is still poor, consider using a different stationary phase, such as alumina or a reverse-phase C18 column.
-
-
Potential Cause B: Product Tailing on Silica Gel. The basic nitrogen atoms on the naphthyridine ring can interact strongly with the acidic silanol groups on the silica gel, leading to peak tailing and poor separation.
-
Solution: Add a small amount (0.5-1%) of a basic modifier, such as triethylamine or ammonia, to your eluent. This will neutralize the acidic sites on the silica and significantly improve the peak shape.
-
Data Summary for Reaction Optimization
| Entry | Radical Precursor | Oxidant | Solvent System | Temperature (°C) | Reported Yield (C2 Isomer) | Reference |
| 1 | Methyl bromoacetate | (NH₄)₂S₂O₈ | CH₂Cl₂/H₂O | 60 | ~45% | |
| 2 | Methyl glyoxylate | (NH₄)₂S₂O₈ | MeCN/H₂O | 80 | ~55% | |
| 3 | Methyl pyruvate | (NH₄)₂S₂O₈ | H₂O/H₂SO₄ | 25 | ~60% |
Detailed Experimental Protocol (Minisci Reaction)
This protocol is a representative example adapted from established literature. It is crucial to perform your own optimization.
Caption: A typical experimental workflow for the Minisce reaction.
Materials:
-
1,5-Naphthyridine (1.0 eq)
-
Methyl pyruvate (3.0 eq)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (3.0 eq)
-
Sulfuric acid (conc.)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated ammonium hydroxide solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-naphthyridine (1.0 eq) in a solution of deionized water and concentrated sulfuric acid under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture in an ice bath.
-
Addition of Reagents: To the cooled, stirring solution, add methyl pyruvate (3.0 eq).
-
Initiation: Prepare a solution of ammonium persulfate (3.0 eq) in deionized water. Add this solution dropwise to the reaction mixture over a period of 1 hour, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the appearance of the product spot.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully quench it by the slow addition of a saturated solution of sodium thiosulfate to destroy any remaining oxidant.
-
Neutralization: Carefully basify the mixture to a pH of ~8-9 by the addition of a saturated ammonium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to elute the final product.
References
-
Minisci, F., Fontana, F., & Vismara, E. (1990). Homolytic acylation of protonated heteroaromatic bases. Journal of Heterocyclic Chemistry, 27(S1), 79-96. [Link]
-
Antonietti, F., Minisci, F., & Vismara, E. (1989). Homolytic substitution of protonated heteroaromatic bases: a new, convenient synthesis of 2-and 4-alkyl and-acyl pyridines. Tetrahedron, 45(13), 4241-4248. [Link]
-
Gazzard, L. J., et al. (2015). Synthesis and structure–activity relationships of 2-substituted-1, 5-naphthyridine derivatives as potent and selective inhibitors of Tankyrase 1 and 2. Journal of medicinal chemistry, 58(2), 852-869. [Link]
-
Porta, A., et al. (2012). A new, simple, and efficient protocol for the Minisci-type reaction in a biphasic medium. Organic letters, 14(20), 5334-5337. [Link]
-
Baran, P. S., & Richter, J. M. (2005). Direct C–H functionalization of heterocycles: a unified and catalytic approach to valuable substrates. Journal of the American Chemical Society, 127(44), 15394-15396. [Link]
Technical Support Center: Synthesis of Methyl 2-(1,5-naphthyridin-2-yl)acetate
Welcome to the technical support guide for the synthesis of Methyl 2-(1,5-naphthyridin-2-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Naphthyridine derivatives are crucial building blocks in drug discovery, and mastering their synthesis is key to advancing novel therapeutic programs.
This guide moves beyond simple procedural outlines to provide in-depth troubleshooting advice and answers to frequently encountered challenges. We will explore the causality behind common side reactions and offer field-proven strategies to optimize your synthetic outcomes.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction to form the 1,5-naphthyridine core via Skraup synthesis is resulting in a low yield and significant tar formation. What's going wrong?
Answer: This is a very common issue with the Skraup reaction, which, while classic, relies on harsh conditions. The tar formation is typically due to the uncontrolled polymerization of acrolein (formed in-situ from the dehydration of glycerol) and the degradation of the 3-aminopyridine starting material under highly acidic and exothermic conditions.[1]
Core Causality & Solutions:
-
Exotherm Control: The reaction of glycerol with sulfuric acid is highly exothermic. If the temperature is not strictly controlled, the rate of acrolein formation will exceed its rate of consumption in the desired Michael addition, leading to polymerization.
-
Solution: Employ a mechanically stirred reaction vessel equipped with a thermometer and an ice bath. Add the sulfuric acid to the glycerol slowly and dropwise, ensuring the internal temperature does not exceed 120°C.
-
-
Oxidant Choice: The choice and addition rate of the oxidizing agent are critical. Overly aggressive oxidation can lead to charring.
-
Solution: While traditional methods use arsenic acid or nitrobenzene, milder and more reproducible oxidants like sodium m-nitrobenzenesulfonate are often superior.[2] Add the oxidant portion-wise only after the initial cyclization has occurred, as indicated by a change in reaction color or viscosity.
-
Question 2: I am attempting a palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) to build the naphthyridine ring, but I'm observing significant amounts of homocoupled byproducts. How can I suppress this?
Answer: Homocoupling, or the dimerization of your starting materials (e.g., boronic acid in a Suzuki reaction), is a frequent side reaction in palladium-catalyzed couplings.[3] It arises from competing pathways within the catalytic cycle, often exacerbated by factors that hinder the desired cross-coupling reductive elimination step.
Core Causality & Solutions:
-
Catalyst System: The ligand and palladium source play a pivotal role. Bulky, electron-rich phosphine ligands generally accelerate reductive elimination, outcompeting the processes that lead to homocoupling.
-
Solution: Switch to a more robust catalyst system. For Suzuki couplings, catalysts like Pd(PPh₃)₄ can be effective, but consider modern ligand systems such as XPhos or SPhos with a Pd(OAc)₂ precursor for more challenging substrates.[4]
-
-
Oxygen Contamination: Trace oxygen can promote the oxidative dimerization of boronic acids.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly by sparging with an inert gas for at least 30 minutes prior to adding the palladium catalyst.[5]
-
-
Base and Stoichiometry: The choice and amount of base can influence the rate of transmetalation versus side reactions.
-
Solution: An excess of base is not always better. Use the recommended stoichiometry (typically 2-3 equivalents). For boronic acids, K₂CO₃ or K₃PO₄ are often reliable choices.
-
Question 3: I've successfully synthesized 2-methyl-1,5-naphthyridine, but the subsequent deprotonation with LDA to add the acetate moiety is failing or giving very low yields. What are the critical parameters?
Answer: This step involves the formation of a sensitive carbanion on the methyl group adjacent to the electron-deficient naphthyridine ring. The success of this reaction is highly dependent on rigorous anhydrous and anaerobic conditions. A published patent highlights a similar transformation, underscoring the importance of precise base addition and temperature control.[6]
Core Causality & Solutions:
-
Incomplete Deprotonation: Trace amounts of water or other protic sources in your solvent or on your glassware will quench the LDA before it can deprotonate the methyl group.
-
Solution: Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still). Flame-dry all glassware under vacuum and cool under a stream of argon immediately before use.
-
-
Temperature Control: The generated anion is highly reactive. If the temperature rises above -78°C, it can become unstable or react with the solvent or other electrophilic sites on the naphthyridine ring.
-
Solution: Perform the LDA addition and subsequent quench with the electrophile (e.g., dimethyl carbonate) strictly at -78°C using a dry ice/acetone bath. Do not allow the reaction to warm until the quench is complete.
-
-
LDA Quality: The quality of your LDA is paramount.
-
Solution: Use freshly prepared LDA or a recently purchased, high-quality commercial solution. Titrate the solution before use to determine its exact molarity.
-
Question 4: My final product appears to be the carboxylic acid [2-(1,5-naphthyridin-2-yl)acetic acid] instead of the desired methyl ester after purification. Why did this happen?
Answer: This indicates unintentional hydrolysis of the methyl ester. The ester functional group is susceptible to cleavage under both acidic and basic conditions, a reaction that can occur during aqueous workup or even during chromatographic purification.[7][8]
Core Causality & Solutions:
-
Workup Conditions: Using a strong acid or base to neutralize the reaction mixture can catalyze hydrolysis, especially if water is present and the temperature is elevated.[7]
-
Solution: Quench the reaction with a saturated aqueous solution of NH₄Cl (a mild acid) and perform the extraction at low temperatures. Wash the organic layers with brine to remove excess water and dry thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
-
-
Chromatography: Standard silica gel is slightly acidic and can catalyze the hydrolysis of sensitive esters during a long purification run.
-
Solution: Minimize the time the compound spends on the column. If hydrolysis is a persistent issue, neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. Alternatively, consider purification by crystallization if possible.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary synthetic strategies for preparing the this compound scaffold?
There are two main strategic approaches. The most common involves first constructing a 2-methyl-1,5-naphthyridine core and then functionalizing the methyl group in a separate step. A less common, but potentially more efficient, route would involve a cross-coupling reaction that directly installs the acetate side chain.
FAQ 2: How do I choose between a classical (Skraup) and a modern (cross-coupling) approach for the naphthyridine core?
The choice depends on substrate availability, scale, and tolerance for optimization.
| Feature | Skraup Synthesis | Palladium-Catalyzed Cross-Coupling |
| Starting Materials | Simple, inexpensive (e.g., 3-aminopyridine, glycerol)[1] | More complex, pre-functionalized precursors required[5][9] |
| Conditions | Harsh (strong acid, high temp) | Mild (often room temp to 80°C) |
| Pros | Cost-effective for large scale, one-pot reaction | High functional group tolerance, predictable regioselectivity |
| Cons | Often low yields, significant byproduct/tar formation, limited substrate scope | Expensive catalysts/ligands, requires inert atmosphere, potential for heavy metal contamination |
| Best For | Large-scale synthesis of simple, unsubstituted cores. | Small-scale synthesis, complex molecules, late-stage functionalization. |
FAQ 3: What is the mechanism of ester hydrolysis, and how can I prevent it during workup?
Ester hydrolysis is the cleavage of an ester back to a carboxylic acid and an alcohol. It can be catalyzed by either acid or base. In your case, the product is the corresponding carboxylic acid and methanol. The diagram below illustrates the base-catalyzed mechanism, which is often faster and more problematic during workup if a strong base like NaOH is used for neutralization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 2-Methyl-1,5-naphthyridine | 7675-32-3 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]
- 7. Methyl acetate - Wikipedia [en.wikipedia.org]
- 8. US4352940A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]
- 9. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2-(1,5-naphthyridin-2-yl)acetate
Welcome to the dedicated technical support guide for the purification of Methyl 2-(1,5-naphthyridin-2-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this important heterocyclic compound. As a nitrogen-containing heterocycle, this compound presents unique purification hurdles that require a nuanced and informed approach. This guide provides in-depth, experience-driven advice and practical troubleshooting protocols to help you achieve high purity and yield.
Understanding the Core Challenges
The purification of this compound is often complicated by a combination of factors inherent to its structure and common synthetic routes. The presence of the basic 1,5-naphthyridine core and the hydrolytically sensitive methyl ester group dictates the choice of purification techniques and conditions.
Key challenges include:
-
Polarity: The compound's polarity can lead to difficult separations from polar impurities and poor behavior on standard silica gel chromatography.
-
Basic Nature: The nitrogen atoms in the naphthyridine ring can interact strongly with acidic silica gel, causing streaking, peak tailing, and sometimes irreversible adsorption.
-
Hydrolytic Instability: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid as a significant impurity.
-
Thermal Sensitivity: While many naphthyridine derivatives exhibit good thermal stability, localized heating during solvent evaporation or high-temperature distillation can lead to degradation.[1][2]
-
Co-eluting Impurities: Starting materials or byproducts from common synthetic routes, such as those employing Skraup or Friedländer-type reactions, may have similar polarities, making chromatographic separation difficult.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step troubleshooting guide.
FAQ 1: My compound is streaking or tailing significantly on the silica gel TLC plate and column. What can I do?
Underlying Cause: This is a classic issue for basic nitrogen-containing heterocyclic compounds.[5] The lone pairs on the nitrogen atoms of the 1,5-naphthyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-uniform elution front, resulting in streaking and tailing of the spot or peak.
Troubleshooting Protocol:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.
-
Triethylamine (Et₃N): Start by adding 0.1-1% (v/v) of triethylamine to your chosen solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). This will compete with your compound for binding to the acidic sites on the silica.
-
Ammonia: For more polar solvent systems, a solution of methanol saturated with ammonia or a 7N solution of ammonia in methanol can be used as part of the mobile phase.
-
-
-
Stationary Phase Modification:
-
Deactivated Silica: You can deactivate the silica gel by pre-treating it with a solution of your mobile phase containing the basic modifier before packing your column.
-
Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel. Alumina is generally less acidic and can be more suitable for the purification of basic compounds.
-
-
Alternative Chromatography Techniques:
-
Reversed-Phase Chromatography: If the issue persists, reversed-phase chromatography (e.g., using a C18 column) is an excellent alternative.[5][6] Your polar compound will elute earlier with a polar mobile phase like water/acetonitrile or water/methanol. A modifier such as formic acid or trifluoroacetic acid may be needed to improve peak shape in this case.[5]
-
FAQ 2: I am observing a new, more polar spot on my TLC plate after my purification attempt, and my overall yield is low. What is happening?
Underlying Cause: This is a strong indication of the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can happen during aqueous work-up if the pH is not carefully controlled, or even on the silica gel column if the silica is too acidic or if the residence time on the column is too long. The resulting carboxylic acid is significantly more polar and will have a much lower Rf value on a normal-phase TLC plate.
Troubleshooting Protocol:
-
Careful pH Control during Work-up:
-
During any aqueous extraction steps, ensure the pH of the aqueous layer is maintained between 6.5 and 7.5. Use a saturated solution of sodium bicarbonate to neutralize any excess acid, but avoid making the solution basic, which would also promote hydrolysis.
-
-
Minimize Contact Time with Silica Gel:
-
Use Flash Chromatography: Employ flash column chromatography rather than gravity chromatography to reduce the time your compound spends on the column.
-
Optimize Solvent System: Develop a solvent system that allows your compound to elute with an Rf between 0.2 and 0.4.[7] This ensures a reasonable elution time without being too close to the solvent front.
-
-
Column Neutralization:
-
As mentioned in FAQ 1, adding a base like triethylamine to your eluent will help to neutralize the silica gel and reduce the risk of acid-catalyzed hydrolysis.
-
-
Consider Non-Aqueous Work-up:
-
If possible, design your work-up to avoid aqueous solutions altogether. This could involve direct filtration of the reaction mixture through a plug of Celite or silica gel, followed by concentration and purification.
-
FAQ 3: I am struggling to separate my product from a very close-running impurity. How can I improve the resolution?
Underlying Cause: This is a common challenge when impurities have similar polarities to the target compound. This could be due to unreacted starting materials, isomers, or byproducts from the synthesis.
Troubleshooting Protocol:
-
Solvent System Optimization for Chromatography:
-
Systematic TLC Screening: Don't just rely on one solvent system. Systematically screen different solvent combinations with varying polarities and selectivities. A table of common solvent systems is provided below.
-
Try Different Solvent Classes: If you are using a standard Hexane/Ethyl Acetate system, try switching to a system with a different solvent class, such as Dichloromethane/Methanol or Toluene/Acetone.[5] These solvents have different interactions with your compound and the stationary phase, which can alter the elution order and improve separation.
-
| Solvent System | Polarity | Selectivity Notes |
| Hexane/Ethyl Acetate | Low to Medium | Good general-purpose system. |
| Dichloromethane/Methanol | Medium to High | Effective for more polar compounds. |
| Toluene/Acetone | Low to Medium | Offers different selectivity due to the aromaticity of toluene. |
| Chloroform/Acetone | Medium | Can provide good separation for nitrogen-containing compounds. |
-
Recrystallization:
-
If your compound is a solid, recrystallization can be a highly effective purification technique, especially for removing small amounts of impurities.
-
Solvent Screening: The key is to find a solvent (or solvent pair) in which your compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures.
-
Suggested Solvents to Screen: Start with solvents like ethyl acetate, isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexane or dichloromethane/hexane.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For very difficult separations or to achieve very high purity, preparative HPLC is the method of choice. Both normal-phase and reversed-phase HPLC can be employed, with the latter often being more effective for polar compounds.[5]
-
Experimental Workflows
Workflow 1: Column Chromatography Purification
This workflow provides a step-by-step guide for purifying this compound using flash column chromatography.
Sources
- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth of 1,5-Naphthyridine Synthesis: A Technical Support Guide for Overcoming Low Yields
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in their synthesis of 1,5-naphthyridine derivatives. This guide is structured to provide direct, actionable solutions to the common challenges that lead to low yields in this critical area of heterocyclic chemistry. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of these reactions, offering you the expert insights needed to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: I'm consistently getting low yields in my Friedländer synthesis of a 1,5-naphthyridine. What are the most likely causes and how can I address them?
Low yields in the Friedländer synthesis of 1,5-naphthyridines often stem from a few key issues: inefficient reaction conditions, unwanted side reactions, or difficulties in product isolation.
Mechanistic Insight: The Friedländer synthesis is an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1] The reaction proceeds through an aldol-type condensation followed by a cyclodehydration.[1] Inefficient catalysis can stall the reaction, while harsh conditions can lead to side product formation.
Troubleshooting Strategies:
-
Catalyst Optimization: The choice of catalyst is crucial. While traditional methods use strong acids or bases, modern approaches with milder catalysts often provide better yields.[1] Consider screening Lewis acids like CeCl₃·7H₂O, which can promote the reaction under solvent-free conditions, often leading to cleaner reactions and higher yields. Propylphosphonic anhydride (T3P®) is another effective promoter that allows for mild reaction conditions and simple workup.[2]
-
Solvent Selection: The reaction solvent can significantly impact the yield. While high-boiling point solvents are traditionally used, exploring greener alternatives like ionic liquids or even water under catalyst-free conditions can sometimes improve yields and simplify purification.[3][4]
-
Temperature Control: High temperatures can lead to the decomposition of starting materials and the formation of tarry byproducts.[5] It is essential to carefully control the reaction temperature. Microwave-assisted synthesis can be an excellent alternative to conventional heating, often providing higher yields in significantly shorter reaction times.[5]
-
Side Reaction Minimization: Self-condensation of the active methylene compound or the 2-aminopyridine derivative can be a significant side reaction. Using a moderate excess of one reactant (typically the more stable one) can sometimes push the equilibrium towards the desired product.
Q2: My Skraup synthesis of 1,5-naphthyridine is highly exothermic and produces a lot of tar, making purification a nightmare. How can I get this reaction under control and improve my yield and purity?
The Skraup reaction is notorious for its vigorous nature and the formation of difficult-to-remove byproducts.[6] Controlling the exothermicity and minimizing tar formation are key to a successful synthesis.
Mechanistic Insight: The Skraup synthesis involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[7] The reaction proceeds through the in-situ formation of acrolein from the dehydration of glycerol, followed by a Michael addition, cyclization, and oxidation.[7] The highly exothermic nature arises from the dehydration of glycerol and the subsequent polymerization of acrolein under strongly acidic conditions.[6]
Troubleshooting Strategies:
-
Moderating the Reaction: The use of a moderator like ferrous sulfate can help to control the reaction rate.[6]
-
Alternative Oxidizing Agents: While nitrobenzene is the classic oxidant, it contributes to the reaction's vigor. Milder and more controllable oxidizing agents such as m-nitrobenzenesulfonic acid sodium salt or iodine have been shown to improve safety and yields.[6][8]
-
Gradual Addition and Temperature Control: A modified procedure involving the slow and controlled addition of sulfuric acid to the mixture of aminopyridine and glycerol, followed by gentle initial heating, can significantly improve control over the exotherm.[6] Once the initial vigorous reaction subsides, the temperature can be raised to complete the reaction.[6]
-
Purification Strategy: The workup typically involves neutralizing the strong acid with a base, which can be hazardous on a large scale. Careful, portion-wise neutralization in an ice bath is recommended. The crude product is often a dark, tarry residue. Purification can be challenging, but a combination of techniques can be effective. An initial acid-base extraction can help to remove non-basic impurities.[9] This is followed by column chromatography on silica gel or recrystallization from a suitable solvent to obtain the pure 1,5-naphthyridine.[6]
Q3: I'm struggling with the cyclization step in my Gould-Jacobs synthesis of a 4-hydroxy-1,5-naphthyridine, leading to low yields. What conditions should I explore?
The Gould-Jacobs reaction is a reliable method for preparing 4-hydroxy-1,5-naphthyridines, but the high-temperature cyclization step can be problematic.[10]
Mechanistic Insight: This reaction involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by a thermal cyclization.[10][11] The cyclization is a 6-electron electrocyclization that requires significant thermal energy to overcome the activation barrier.[11] Incomplete cyclization is a common reason for low yields.
Troubleshooting Strategies:
-
High-Boiling Point Solvents: The cyclization is typically carried out in a high-boiling point solvent like Dowtherm A or diphenyl ether to achieve the necessary temperatures (around 250 °C).[8]
-
Microwave-Assisted Synthesis: Microwave irradiation can be a highly effective alternative to conventional heating for the cyclization step.[12] It often leads to shorter reaction times and improved yields by providing efficient and uniform heating.
-
Alternative Reagents: Using Meldrum's acid instead of diethyl malonate can sometimes facilitate the reaction, leading to good yields of the intermediate enamine before the thermal cyclization.[8]
Q4: My Povarov reaction for synthesizing a tetrahydro-1,5-naphthyridine is giving me a mixture of diastereomers and low yield. How can I improve the stereoselectivity and overall efficiency?
The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful tool for constructing tetrahydro-1,5-naphthyridine rings, but controlling stereoselectivity and achieving high yields can be challenging.[13]
Mechanistic Insight: The reaction involves the [4+2] cycloaddition of an imine (formed in situ from an aminopyridine and an aldehyde) with an alkene.[13] The stereochemical outcome is determined by the transition state geometry, which can be influenced by the choice of Lewis acid catalyst and reaction conditions.[8]
Troubleshooting Strategies:
-
Lewis Acid Screening: The choice of Lewis acid is critical for both catalytic activity and stereoselectivity.[13] Common Lewis acids include BF₃·Et₂O, InCl₃, and Sc(OTf)₃.[8][14] It is often necessary to screen a panel of Lewis acids to find the optimal one for a specific substrate combination.
-
Solvent and Temperature Optimization: The solvent can influence the stability of the transition states and thus the diastereoselectivity. Similarly, running the reaction at lower temperatures can sometimes improve the stereochemical outcome.
-
Substrate Control: The electronic and steric properties of both the imine and the alkene can significantly impact the reaction's efficiency and selectivity. Modifying the substituents on the starting materials may be necessary to achieve the desired outcome.
Q5: I'm having trouble with my Suzuki coupling to a halo-1,5-naphthyridine. The yield is low and I'm seeing significant amounts of starting material and homocoupling byproducts. What should I try?
Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are invaluable for functionalizing the 1,5-naphthyridine core, but they require careful optimization.[15][16]
Mechanistic Insight: The Suzuki coupling involves the reaction of a halo-naphthyridine with a boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination. Low yields can result from inefficient oxidative addition to the halo-naphthyridine, slow transmetalation, or catalyst decomposition. Homocoupling of the boronic acid is a common side reaction.
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical. For challenging substrates, using pre-formed catalysts and bulky, electron-rich phosphine ligands can significantly improve yields.[15]
-
Base and Solvent Optimization: The base plays a crucial role in activating the boronic acid for transmetalation. A variety of bases can be used, including carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[16] The choice of solvent is also important, with common options including DMF, toluene, and dioxane/water mixtures. Screening different base/solvent combinations is often necessary to find the optimal conditions.
-
Minimizing Homocoupling: Homocoupling of the boronic acid can be minimized by using a slight excess of the boronic acid, carefully controlling the reaction temperature, and ensuring an oxygen-free environment.
Q6: My Buchwald-Hartwig amination of a halo-1,5-naphthyridine is not going to completion. How can I drive the reaction forward and improve my yield?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but like other cross-coupling reactions, it requires careful optimization.[17][18]
Mechanistic Insight: This palladium-catalyzed reaction couples an amine with a halo-naphthyridine. The catalytic cycle is similar to the Suzuki coupling, and low yields can be attributed to similar issues: inefficient oxidative addition, slow C-N bond formation, or catalyst deactivation.
Troubleshooting Strategies:
-
Ligand Choice: The phosphine ligand is arguably the most critical component in a successful Buchwald-Hartwig amination. A wide variety of ligands have been developed, each with its own advantages for specific substrate combinations. Screening different ligands is often the key to success.[18]
-
Base Selection: The choice of base is also crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be necessary.[17]
-
Solvent and Temperature: The reaction is typically run in aprotic polar solvents like toluene, dioxane, or THF. The optimal temperature will depend on the reactivity of the substrates and the catalyst system used.
Troubleshooting Guides
Troubleshooting Low Yield in Friedländer Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Ineffective catalyst | Screen different Lewis or Brønsted acid catalysts (e.g., CeCl₃·7H₂O, T3P®).[19][2] |
| Low reaction temperature | Gradually increase the reaction temperature, or consider using microwave irradiation.[5] | |
| Unreactive starting materials | Consider using more activated starting materials (e.g., a 2-aminopyridine with electron-donating groups). | |
| Significant Side Product Formation (e.g., tar) | Reaction temperature is too high | Optimize the reaction temperature; use the minimum temperature required for the reaction to proceed.[5] |
| Harsh reaction conditions | Use a milder catalyst and/or solvent.[2][3] | |
| Difficult Product Isolation | Product is highly soluble in the workup solvent | Use a different extraction solvent or perform a crystallization. |
| Product co-elutes with impurities during chromatography | Optimize the chromatography conditions (e.g., different solvent system, gradient elution). |
Troubleshooting the Skraup Synthesis
| Problem | Potential Cause | Suggested Solution |
| Violent, Uncontrolled Reaction | Highly exothermic dehydration of glycerol | Add a moderator like ferrous sulfate.[6] Use a milder oxidizing agent than nitrobenzene (e.g., m-nitrobenzenesulfonic acid sodium salt).[6][8] |
| Perform a gradual addition of sulfuric acid and control the initial heating.[6] | ||
| Excessive Tar Formation | Polymerization of in-situ generated acrolein | Control the reaction temperature carefully. |
| Harsh acidic conditions | Consider alternative, milder synthetic routes if possible. | |
| Low Yield | Incomplete reaction | Ensure the reaction is heated for a sufficient amount of time after the initial exotherm.[6] |
| Inefficient oxidation | Use an effective oxidizing agent.[6][8] | |
| Difficult Purification | Complex mixture of byproducts | Perform a thorough acid-base workup to remove impurities.[9] Utilize column chromatography with a carefully chosen eluent system.[6] |
Experimental Protocols
Protocol 1: High-Yield Friedländer Synthesis of a Substituted 1,5-Naphthyridine using a Lewis Acid Catalyst
This protocol describes a solvent-free synthesis of a 1,8-naphthyridine derivative using CeCl₃·7H₂O as a catalyst, which can be adapted for 1,5-naphthyridine synthesis with appropriate starting materials.[19]
Materials:
-
2-Aminonicotinaldehyde (or a suitable 3-aminopyridine derivative) (1.0 mmol)
-
Active methylene compound (e.g., a ketone or β-ketoester) (1.0 mmol)
-
CeCl₃·7H₂O (0.1 mmol, 10 mol%)
Procedure:
-
In a mortar, combine the 2-aminopyridine derivative, the active methylene compound, and CeCl₃·7H₂O.
-
Grind the mixture with a pestle at room temperature for the time required for the reaction to go to completion (monitor by TLC).
-
Upon completion, add water to the reaction mixture and stir.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,5-naphthyridine derivative.
Protocol 2: Controlled Skraup Synthesis of 1,5-Naphthyridine
This protocol is a modification of the classic Skraup synthesis designed to improve safety and yield.[6]
Materials:
-
3-Aminopyridine (0.1 mol)
-
Glycerol (0.3 mol)
-
Concentrated Sulfuric Acid (0.2 mol)
-
m-Nitrobenzenesulfonic acid sodium salt (0.12 mol)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.
-
To this mixture, add glycerol followed by the m-nitrobenzenesulfonic acid sodium salt.
-
Heat the mixture gently at first. The reaction is exothermic and will begin to reflux.
-
Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline, ensuring the temperature is kept low by using an ice bath.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or recrystallization.
Visualizing the Path to Success
Troubleshooting Workflow for Low Yield in 1,5-Naphthyridine Synthesis
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 12. ablelab.eu [ablelab.eu]
- 13. The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. bristol.ac.uk [bristol.ac.uk]
- 19. connectjournals.com [connectjournals.com]
Technical Support Center: Synthesis & Optimization of Methyl 2-(1,5-naphthyridin-2-yl)acetate
Welcome to the technical support center for the synthesis of substituted 1,5-naphthyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize Methyl 2-(1,5-naphthyridin-2-yl)acetate . The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2]
This document moves beyond simple protocols to provide in-depth, field-proven insights into reaction optimization and troubleshooting. Our goal is to equip you with the causal understanding needed to navigate the common challenges encountered during the synthesis of this and related molecules.
Part 1: Synthetic Strategy & Mechanistic Overview
The synthesis of this compound can be approached in several ways. A robust and versatile strategy involves a two-stage process: first, the construction of a functionalized 1,5-naphthyridine core, followed by a cross-coupling reaction to install the acetate side chain. This approach allows for modularity and is generally amenable to optimization.
A common precursor is a 2-halo-1,5-naphthyridine, which can be synthesized through established methods like the Gould-Jacobs or Skraup reactions followed by a halogenation step.[1] The subsequent introduction of the acetate moiety is typically achieved via a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis.
Below is a generalized workflow for this synthetic approach.
Caption: General workflow for the synthesis of the target compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your synthesis in a practical question-and-answer format.
Q1: My initial cyclization to form the 1,5-naphthyridine ring gives a very low yield. What are the most critical parameters to investigate?
A1: Low yields in Friedländer, Skraup, or Gould-Jacobs cyclizations are common and often hinge on reaction kinetics and equilibrium.[3] The key is to control the reaction conditions to favor the desired intramolecular condensation and subsequent aromatization.
Causality-Driven Optimization:
-
Catalyst Choice: These reactions are typically acid or base-catalyzed. For the Gould-Jacobs reaction, high temperatures are often used to drive the thermal cyclization, followed by heating in a high-boiling solvent like Dowtherm A to effect the final ring closure.[1] For Friedländer synthesis, both base (e.g., NaOH, piperidine) and acid catalysts can be effective depending on the substrates.[3] Start by screening a range of catalysts to find the optimal balance between reaction rate and side-product formation.
-
Temperature Control: Inadequate temperature can lead to incomplete reaction, while excessive heat can cause decomposition of starting materials or products, especially with sensitive functional groups. We recommend a systematic temperature screen (e.g., 80°C, 100°C, 120°C) while monitoring the reaction by TLC or LC-MS.
-
Water Removal: The cyclization step is a condensation reaction that releases water. This water can hydrolyze starting materials or intermediates and can shift the reaction equilibrium unfavorably. Using a Dean-Stark apparatus to azeotropically remove water is a highly effective strategy, particularly in solvents like toluene or xylene.
-
Solvent Polarity: The choice of solvent affects the solubility of reactants and the stability of charged intermediates. Aprotic polar solvents like DMF or DMSO can be effective, but high-boiling aromatic solvents are often preferred for their ability to facilitate water removal.
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Rationale for Change |
| Catalyst | None (Thermal) | p-Toluenesulfonic acid (10 mol%) | Acid catalysis can accelerate the key cyclization step. |
| Solvent | Diphenyl ether | Toluene | Toluene allows for efficient azeotropic removal of water. |
| Temperature | 250 °C | 110 °C (Reflux) | Lower temperature reduces charring and decomposition. |
| Apparatus | Standard Reflux | Reflux with Dean-Stark Trap | Actively removes water, driving the reaction to completion. |
Q2: I am attempting the palladium-catalyzed coupling of 2-chloro-1,5-naphthyridine with a malonate or Reformatsky reagent, but the reaction is failing. What should I check first?
A2: Palladium-catalyzed cross-coupling reactions are powerful but sensitive to several factors. Failure is often due to catalyst deactivation, incorrect choice of base or ligand, or poor substrate quality.
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
Key Troubleshooting Steps:
-
Reagent Quality: Ensure your 2-chloro-1,5-naphthyridine is pure. Trace impurities from the halogenation step (e.g., residual POCl₃ or HCl) can poison the palladium catalyst. Recrystallize or chromatograph the starting material if necessary.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the Pd(0) active species. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes) and that the reaction is run under a positive pressure of an inert gas (N₂ or Ar).
-
Ligand Choice: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, inhibiting catalysis. Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired reductive elimination step and prevent catalyst inhibition.
-
Base Selection: The base is critical. An overly strong base can cause unwanted side reactions, while a weak base may not facilitate the catalytic cycle. For C-C bond formation, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to organic amines. Cesium carbonate, in particular, is often effective due to its high solubility and the "cesium effect."
-
Solvent and Temperature: Aprotic solvents like dioxane, toluene, or DMF are standard. The optimal temperature is a balance; it must be high enough to drive the reaction but not so high that it causes catalyst decomposition or ester hydrolysis.
Q3: My final product is impure after workup. What are the most common byproducts and how can I effectively purify the target compound?
A3: Impurities in the final product typically arise from unreacted starting materials, side reactions, or decomposition during workup or purification.
Common Impurities & Purification Strategies:
-
Unreacted 2-Chloro-1,5-naphthyridine: If the coupling reaction did not go to completion, this will be a major contaminant.
-
Hydrolyzed Product (2-(1,5-naphthyridin-2-yl)acetic acid): The methyl ester is susceptible to hydrolysis, especially if the reaction workup involved harsh basic or acidic conditions or if purification is attempted on non-neutralized silica gel.
-
Homo-coupled Byproducts: Side reactions can sometimes lead to the dimerization of the starting materials.
Recommended Purification Protocol:
-
Acidic Wash: After the initial workup, dissolve the crude material in an organic solvent (e.g., ethyl acetate or DCM) and wash it with a dilute acid like 1M HCl.[4] The basic nitrogen atoms of the naphthyridine product will be protonated, moving it into the aqueous layer, while non-basic impurities (like some ligands or homo-coupled products) may remain in the organic layer.
-
Neutralization and Re-extraction: Separate the layers. Carefully basify the acidic aqueous layer with a base like NaHCO₃ or K₂CO₃ until it is pH > 8. This will deprotonate your product. Then, re-extract the product back into an organic solvent.
-
Column Chromatography: This is often the most effective final step.
-
Stationary Phase: Use standard silica gel. To prevent ester hydrolysis on the column, you can pre-treat the silica by slurrying it in the eluent containing a small amount of a neutralizer like triethylamine (~0.5-1%).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or heptane is a good starting point. The product is moderately polar and should elute cleanly.
-
Fraction Analysis: Monitor the fractions carefully by TLC to isolate the pure product.[4]
-
-
Recrystallization (Optional): If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide highly pure, crystalline material.[4]
Part 3: Reference Experimental Protocol
The following is a representative, detailed protocol for the second stage of the synthesis. It is designed as a self-validating system with clear steps and rationale.
Protocol: Palladium-Catalyzed Acylation of 2-Chloro-1,5-naphthyridine
This procedure uses the zinc Reformatsky reagent of methyl bromoacetate.
Materials:
-
2-Chloro-1,5-naphthyridine (1.0 eq)
-
Zinc dust, activated (2.0 eq)
-
Methyl bromoacetate (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.10 eq)
-
Anhydrous THF
Procedure:
-
Reagent Preparation (Flask A): Add activated zinc dust (2.0 eq) to an oven-dried, three-neck flask equipped with a reflux condenser and an argon inlet. Evacuate and backfill with argon three times. Add anhydrous THF to the flask.
-
Reformatsky Reagent Formation: To the stirred zinc suspension in Flask A, add methyl bromoacetate (1.5 eq) dropwise via syringe. A gentle exotherm should be observed. If the reaction does not initiate, a small crystal of iodine can be added. Stir the mixture at room temperature for 1 hour until the zinc is mostly consumed, forming the Reformatsky reagent.
-
Reaction Setup (Flask B): In a separate oven-dried Schlenk flask, combine 2-chloro-1,5-naphthyridine (1.0 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.10 eq). Evacuate and backfill with argon three times.
-
Addition and Reaction: Add anhydrous THF to Flask B to dissolve the solids. Then, using a cannula, transfer the prepared Reformatsky reagent from Flask A into Flask B.
-
Heating and Monitoring: Heat the reaction mixture in Flask B to 65 °C (reflux) under argon. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and finally, brine.[4] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient eluent system (e.g., 10% to 50% ethyl acetate in hexanes) to afford this compound as the final product.
References
- BenchChem. (2025). Common impurities in 1,8-naphthyridine synthesis and removal. BenchChem Technical Support.
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4479. [Link]
-
Al-Tel, T. H., & Al-Qawasmeh, R. A. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(13), 3080. [Link]
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Singh, K., et al. (2025). Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines via Skraup Synthesis. BenchChem Technical Support.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 2-(1,5-naphthyridin-2-yl)acetate
Welcome to the technical support center for the synthesis of "Methyl 2-(1,5-naphthyridin-2-yl)acetate." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and to provide answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to identify and resolve experimental challenges, ensuring the integrity and success of your research.
Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis, providing potential causes and detailed protocols for identification and resolution.
Issue 1: Low or No Yield of the Desired Product
Question: I performed the synthesis of this compound, but I'm observing a very low yield, or in some cases, none of the expected product. What could be the underlying cause?
Answer:
A low or non-existent yield of your target molecule can be attributed to several factors, primarily revolving around the reaction conditions and the purity of your starting materials. A common and efficient method for the synthesis of substituted 1,5-naphthyridines is the Friedländer annulation.[1][2] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, in this case, methyl acetoacetate.
Plausible Synthetic Route (Friedländer Annulation):
Caption: Proposed Friedländer synthesis of this compound.
Potential Causes and Solutions:
-
Purity of Starting Materials:
-
2-Amino-3-pyridinecarboxaldehyde: This starting material can be susceptible to oxidation. Ensure it is pure and, if necessary, recrystallize or purify it by column chromatography before use.
-
Methyl Acetoacetate: This β-keto ester exists in a tautomeric equilibrium. Ensure you are using a high-purity grade.
-
-
Reaction Conditions:
-
Catalyst: The Friedländer reaction can be catalyzed by either acid or base.[3] The choice of catalyst and its concentration are critical. If you are using a base catalyst (e.g., piperidine, NaOH), ensure it has not degraded. For acid catalysis (e.g., p-toluenesulfonic acid, acetic acid), ensure the appropriate stoichiometry is used.
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Temperature: The reaction often requires heating. An insufficient temperature will lead to a slow or incomplete reaction, while an excessively high temperature might promote side reactions and degradation. Optimize the reaction temperature by running small-scale trials at different temperatures.
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or aprotic solvents like toluene are commonly used. Ensure the solvent is dry, as water can interfere with the reaction.
-
-
Work-up Procedure:
-
Ensure that the pH during the work-up is appropriate to keep your product in the organic phase and to remove the catalyst and unreacted starting materials.
-
Issue 2: Presence of an Unexpected Byproduct in the NMR Spectrum
Question: My ¹H NMR spectrum of the crude product shows a complex mixture of peaks, and I'm struggling to identify the impurities alongside my desired product. What are the likely byproducts?
Answer:
The presence of unexpected peaks in your NMR spectrum is a clear indication of byproduct formation. Based on the proposed Friedländer synthesis, several side reactions can occur.
Diagram of Potential Byproduct Formation:
Caption: Potential side reactions in the synthesis of this compound.
Common Byproducts and Their Identification:
| Byproduct | Potential Cause | Expected ¹H NMR Signatures | Expected ¹³C NMR Signatures | Expected Mass (m/z) |
| Unreacted 2-Amino-3-pyridinecarboxaldehyde | Incomplete reaction. | Aldehyde proton (~9.8-10.0 ppm), aromatic protons in the pyridine region, broad amine (-NH₂) peak. | Aldehyde carbonyl (~190-200 ppm), aromatic carbons. | 122.13 |
| Unreacted Methyl Acetoacetate | Incomplete reaction. | Exists as keto-enol tautomers. Keto form: singlet at ~2.2 ppm (CH₃), singlet at ~3.4 ppm (CH₂), singlet at ~3.7 ppm (OCH₃). Enol form: singlet at ~1.9 ppm (CH₃), singlet at ~5.0 ppm (vinyl H), broad singlet for enol OH.[4][5] | Keto form: C=O at ~200 ppm and ~167 ppm. Enol form: vinyl carbons at ~175 ppm and ~90 ppm. | 116.12 |
| Self-condensation product of Methyl Acetoacetate | Strong basic conditions. | Complex spectrum with multiple methyl and methylene signals. | Multiple carbonyl and aliphatic carbon signals. | Varies |
| 2-(1,5-Naphthyridin-2-yl)acetic acid | Hydrolysis of the methyl ester during reaction or work-up (especially with acid or base).[6][7] | Absence of the methyl ester singlet (~3.8 ppm). Presence of a broad carboxylic acid proton (>10 ppm). Methylene protons adjacent to the naphthyridine ring will be present. | Carboxylic acid carbonyl (~170-180 ppm). | 188.18 |
| 2-Methyl-1,5-naphthyridine | Decarboxylation of the β-keto acid intermediate or the hydrolyzed product.[8][9] | A sharp singlet for the methyl group (~2.5-2.7 ppm) attached to the naphthyridine ring. Aromatic protons of the naphthyridine core. | Methyl carbon (~20-25 ppm). | 144.17 |
Troubleshooting Protocol for Byproduct Identification:
-
¹H NMR Analysis:
-
Carefully integrate all peaks in the spectrum. The ratio of the integrals can give you a quantitative measure of the product-to-byproduct ratio.
-
Look for the characteristic peaks mentioned in the table above. For example, a singlet around 3.8 ppm would correspond to the methyl ester of your product. A broad peak above 10 ppm would suggest the presence of the hydrolyzed carboxylic acid.
-
-
LC-MS Analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to separate the components of your crude mixture and determine their molecular weights.
-
Compare the observed m/z values with the expected masses of the potential byproducts listed in the table.
-
-
Purification:
-
Based on the nature of the impurities, choose an appropriate purification method.
-
Column Chromatography: This is the most common method for separating organic compounds. Use a solvent system that provides good separation between your product and the byproducts on a TLC plate before scaling up to a column.
-
Recrystallization: If your product is a solid and the impurities are present in smaller amounts, recrystallization can be an effective purification method.
-
Acid-Base Extraction: If you have acidic (e.g., the hydrolyzed carboxylic acid) or basic (e.g., unreacted aminopyridine) impurities, an acid-base extraction during the work-up can effectively remove them.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the catalyst in the Friedländer synthesis of this compound?
A1: The catalyst, whether acidic or basic, plays a crucial role in facilitating the condensation and cyclization steps of the Friedländer reaction.[3]
-
Base Catalysis: A base (e.g., piperidine, NaOH) deprotonates the α-carbon of methyl acetoacetate, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-amino-3-pyridinecarboxaldehyde.
-
Acid Catalysis: An acid (e.g., p-TsOH, H₂SO₄) protonates the carbonyl oxygen of 2-amino-3-pyridinecarboxaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enol form of methyl acetoacetate. The acid also catalyzes the subsequent dehydration steps.
Q2: How can I prevent the hydrolysis of the methyl ester during the reaction and work-up?
A2: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, especially under harsh acidic or basic conditions.[6][7] To minimize this:
-
Use Mild Reaction Conditions: If possible, use milder catalysts and lower reaction temperatures.
-
Anhydrous Conditions: Ensure your solvent and reagents are dry, as water is required for hydrolysis.
-
Careful Work-up: During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. If you need to perform an extraction with an acidic or basic aqueous solution, do it quickly and at a low temperature.
Q3: My mass spectrum shows a peak that is 14 mass units lower than my expected product. What could this be?
A3: A peak at M-14 is not a common fragmentation pattern for this type of molecule. It is more likely an indication of an impurity. A common culprit for a 14-unit difference is the presence of a methyl group where an ethyl group was expected, or vice-versa, if there was a mix-up in reagents. However, in this specific synthesis, a more plausible explanation for a significant peak at a lower mass would be the decarboxylated product, 2-methyl-1,5-naphthyridine, which has a mass of 144.17 g/mol , 58 mass units lower than the product. Carefully re-examine your mass spectrum for other potential impurities.
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for the 1,5-naphthyridine core?
A4: The chemical shifts for the protons and carbons of the 1,5-naphthyridine ring are influenced by the electron-withdrawing nature of the nitrogen atoms. The protons and carbons closer to the nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield).
Predicted NMR Shifts for the 1,5-Naphthyridine Ring System:
| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| C2 | - (substituted) | ~155-160 |
| C3 | ~7.5-7.8 | ~120-125 |
| C4 | ~8.2-8.5 | ~135-140 |
| C6 | ~9.0-9.3 | ~150-155 |
| C7 | ~7.6-7.9 | ~122-127 |
| C8 | ~8.8-9.1 | ~145-150 |
Note: These are approximate ranges and will be influenced by the substituent at the C2 position and the solvent used for NMR analysis.[10][11]
By understanding the fundamental principles of the synthesis and the potential side reactions, and by employing systematic troubleshooting techniques, you can effectively identify and resolve issues in the synthesis of this compound.
References
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
- Pugmire, R. J., Smith, J. C., Grant, D. M., & Stanovnik, B. (1983). Carbon-13 nuclear magnetic resonance spectra and electronic densities of symmetrical naphthyridines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1563-1567.
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. In Chemistry LibreTexts. Retrieved from [Link]
- Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., ... & Volante, R. P. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477.
-
PubChem. (n.d.). Ethyl Acetoacetate. Retrieved from [Link]
-
YouTube. (2020, December 17). LECTURE 13 - 1H NMR Spectrum | Acetaldehyde (CH3CHO)| Ethyl Acetoacetate. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Ethyl Acetoacetate (C6H10O3). Retrieved from [Link]
-
PubChem. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
-
YouTube. (2020). LECTURE 13 - 1H NMR Spectrum | Acetaldehyde (CH3CHO)| Ethyl Acetoacetate. Retrieved from [Link]
-
MDPI. (2000). Spectral Characteristics of 2,7-Naphthyridines. Retrieved from [Link]
-
MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]
-
PMC. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from [Link]
-
Chegg. (2024). Solved ii. The ?1H ?NMR of the distilled ethyl acetoacetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
ACS Publications. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Retrieved from [Link]
-
ACS Publications. (2022). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Retrieved from [Link]
-
ResearchGate. (2018). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions. Retrieved from [Link]
-
ResearchGate. (2010). Recent Advances in the Friedländer Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
PMC. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]
-
YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,6-Naphthyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). 1,6- and 1,7-Naphthyridines III. 13C-NMR Analysis of Some Hydroxy Derivatives. Retrieved from [Link]
-
PubMed. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Friedländer Synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
- Mass Spectrometry: A Textbook, 3rd ed. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Stenutz. (n.d.). 2-aminopyridine-3-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Pyridinecarboxaldehyde, 2-amino-. Retrieved from [Link]
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- 10. Carbon-13 nuclear magnetic resonance spectra and electronic densities of symmetrical naphthyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR [m.chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of Methyl 2-(1,5-naphthyridin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of Methyl 2-(1,5-naphthyridin-2-yl)acetate. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges of transitioning this synthesis from the lab bench to larger-scale production. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical experience with similar heteroaromatic systems.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
I. Issues Related to the Nucleophilic Substitution Route
A common and scalable approach to this compound involves the reaction of a 2-halo-1,5-naphthyridine with a malonic ester, followed by hydrolysis, decarboxylation, and final esterification.
Question: My initial nucleophilic substitution of 2-chloro-1,5-naphthyridine with diethyl malonate is sluggish and gives low yields on a larger scale. What are the likely causes and solutions?
Answer:
Scaling up nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heterocycles like 1,5-naphthyridine can present challenges related to reaction kinetics, solubility, and side reactions.[1][2][3]
-
Insufficient Activation: The 1,5-naphthyridine ring is electron-deficient, which facilitates SNAr. However, the reaction rate is highly dependent on the strength of the nucleophile and the reaction conditions.
-
Troubleshooting:
-
Base Selection: Ensure your base is strong enough to fully deprotonate the diethyl malonate. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like sodium ethoxide on larger scales.
-
Solvent Choice: A polar aprotic solvent like DMF, DMSO, or NMP is crucial to solvate the nucleophile and facilitate the reaction. Ensure the solvent is anhydrous, as water can quench the enolate.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to decomposition. Monitor the reaction for the formation of colored impurities, which may indicate degradation of the starting material or product.
-
-
-
Solubility Issues: On a larger scale, poor solubility of the starting materials or intermediates can lead to a heterogeneous reaction mixture and inconsistent results.
-
Troubleshooting:
-
Solvent Volume: Increasing the solvent volume can improve solubility, but this may not be practical for very large-scale reactions.
-
Co-solvents: The addition of a co-solvent like THF can sometimes improve the solubility of the reactants.
-
-
-
Side Reactions: At elevated temperatures, side reactions such as dimerization of the starting material or reaction with the solvent can occur.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to identify the formation of byproducts and optimize the reaction time.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
-
Question: I'm observing significant amounts of the di-substituted malonic ester byproduct. How can I minimize this?
Answer:
The formation of a di-substituted byproduct, where two molecules of 2-chloro-1,5-naphthyridine react with one molecule of diethyl malonate, is a common issue.
-
Stoichiometry Control:
-
Troubleshooting: Use a slight excess of diethyl malonate (e.g., 1.1 to 1.2 equivalents) to favor the mono-substitution product. Adding the 2-chloro-1,5-naphthyridine solution slowly to the pre-formed enolate of diethyl malonate can also help minimize the formation of the di-substituted product.
-
-
Reaction Conditions:
-
Troubleshooting: Lowering the reaction temperature, if the reaction rate is still acceptable, can increase the selectivity for mono-substitution.
-
Question: The hydrolysis and decarboxylation step is giving me a complex mixture of products. What could be going wrong?
Answer:
The hydrolysis of the diethyl ester followed by decarboxylation is a critical step that can be prone to incomplete reactions or side reactions if not properly controlled.[4][5][6]
-
Incomplete Hydrolysis:
-
Troubleshooting: Ensure complete hydrolysis of both ester groups by using a sufficient excess of a strong base like NaOH or KOH in an aqueous/alcoholic solvent mixture. Monitor the reaction by HPLC to confirm the disappearance of the starting material and any mono-ester intermediates.
-
-
Harsh Decarboxylation Conditions:
-
Troubleshooting: Decarboxylation is typically achieved by heating the acidified reaction mixture. Overheating can lead to decomposition of the desired (1,5-naphthyridin-2-yl)acetic acid. A controlled heating profile is recommended. Krapcho decarboxylation conditions (heating in a dipolar aprotic solvent with a salt like LiCl) can be a milder alternative for sensitive substrates.[4]
-
-
Work-up Issues:
-
Troubleshooting: The isoelectric point of the resulting amino acid can make isolation tricky. Careful pH adjustment is necessary to precipitate the product. Washing the isolated solid with cold water can help remove inorganic salts.
-
II. Issues Related to Palladium-Catalyzed Cross-Coupling
An alternative route is the palladium-catalyzed α-arylation of a suitable acetate derivative with a 2-halo-1,5-naphthyridine.[7][8][9]
Question: My palladium-catalyzed α-arylation of methyl acetate with 2-chloro-1,5-naphthyridine is giving low yields and catalyst deactivation on scale-up. What should I investigate?
Answer:
Palladium-catalyzed cross-coupling reactions are powerful but can be sensitive to scale-up parameters.[10]
-
Catalyst System:
-
Troubleshooting:
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands are often required for efficient coupling with heteroaryl chlorides. Consider screening different ligands to find the optimal one for your system.
-
Catalyst Loading: While it's tempting to reduce catalyst loading on a large scale to save costs, this can sometimes lead to incomplete conversion. A balance must be found between cost and efficiency.
-
Catalyst Deactivation: Catalyst deactivation can be caused by impurities in the starting materials or solvent, or by thermal degradation. Ensure all reagents are of high purity and that the reaction temperature is carefully controlled.
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Base: The choice of base is crucial for generating the enolate of methyl acetate. Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide are typically used. The physical form and particle size of solid bases can impact reactivity on a larger scale.
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation and unwanted side reactions.
-
-
III. Purification Challenges
Question: I'm struggling to purify the final product, this compound. It's a polar compound and I'm seeing significant losses during chromatography.
Answer:
The purification of polar, basic heteroaromatic compounds can be challenging.
-
Chromatography:
-
Troubleshooting:
-
Stationary Phase: If you are using silica gel, the basic nitrogen atoms of the naphthyridine ring can interact strongly, leading to tailing and poor separation. Consider using alumina as the stationary phase or treating the silica gel with a small amount of a basic modifier like triethylamine in the eluent.
-
Eluent System: A gradient elution from a less polar to a more polar solvent system is often necessary. A common system for such compounds is a mixture of dichloromethane and methanol.
-
-
-
Crystallization:
-
Troubleshooting: If the product is a solid, recrystallization can be a more scalable purification method than chromatography. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
-
Acid-Base Extraction:
-
Troubleshooting: The basicity of the naphthyridine ring can be exploited for purification. Dissolving the crude product in an organic solvent and washing with a dilute acid will extract the product into the aqueous layer as its salt. The aqueous layer can then be basified to precipitate the purified product. This method is effective for removing non-basic impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the scale-up synthesis of this compound?
A1: The most critical parameters include:
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Temperature Control: Exothermic reactions, such as the initial nucleophilic substitution, need to be carefully controlled to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition Rate: Slow and controlled addition of reagents, especially on a large scale, is crucial for maintaining temperature control and minimizing side reactions.
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Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and yield.
-
Inert Atmosphere: Maintaining an inert atmosphere is important to prevent degradation of sensitive reagents and intermediates, particularly in palladium-catalyzed reactions.
Q2: Are there any specific safety concerns I should be aware of when scaling up this synthesis?
A2: Yes, several safety considerations are important:
-
Use of Strong Bases: Reagents like sodium hydride and potassium tert-butoxide are highly reactive and require careful handling in a dry, inert atmosphere.
-
Exothermic Reactions: The potential for exothermic reactions requires a robust cooling system and emergency preparedness.
-
Solvent Handling: Large volumes of flammable organic solvents pose a fire hazard. Ensure proper grounding and ventilation.
-
Palladium Catalysts: While generally used in small quantities, some palladium compounds can be toxic and should be handled with appropriate personal protective equipment.
Q3: What analytical techniques are recommended for in-process control and final product characterization?
A3:
-
In-Process Control: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction progress, identifying the formation of intermediates and byproducts, and determining reaction completion. Thin-Layer Chromatography (TLC) can be a quicker, qualitative alternative for initial assessments.
-
Final Product Characterization:
-
HPLC: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point or Boiling Point: As an indicator of purity.
-
Visualizations
Experimental Workflow: Nucleophilic Substitution Route
Caption: Overview of the nucleophilic substitution route.
Troubleshooting Logic for Low Yield in Nucleophilic Substitution
Caption: Decision tree for troubleshooting low yield.
References
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of ketones. Accounts of Chemical Research, 36(4), 234-245. [Link]
- D.J. Brown. (2008). The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons, Inc.
-
Gao, F., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(14), 3974-3977. [Link]
- Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid. Synthesis, 49(04), 763-769.
-
Isomerization during hydrolysis of a methyl ester. (2020). Reddit. [Link]
- Kornblum, N., et al. (1959). A New and Selective Method of Converting a Halide to an Aldehyde. Journal of the American Chemical Society, 81(11), 2705-2711.
-
Malonic Ester Synthesis. (2020). Chemistry LibreTexts. [Link]
- Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203.
-
Palacios, F., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. (n.d.). RSC Advances. [Link]
- Process for the hydrolysis of methyl esters. (1978).
-
Recent Advances in Minisci-Type Reactions. (n.d.). SciSpace. [Link]
-
Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. [Link]
-
Valera, F. A., et al. (2016). Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. The Journal of Organic Chemistry, 81(15), 6279-6287. [Link]
-
Various authors. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. [Link]
-
Various authors. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Encyclopedia.pub. [Link]
-
Various authors. (n.d.). Naphthyridine Based Molecular Switches. DiVA portal. [Link]
-
Various authors. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]
-
Various authors. (n.d.). Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]
-
Various authors. (n.d.). Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. ResearchGate. [Link]
-
Various authors. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. [Link]
-
Various authors. (n.d.). Hydrolysis of esters. Chemguide. [Link]
-
Various authors. (n.d.). Methyl Esters. Organic Chemistry Portal. [Link]
-
Various authors. (n.d.). Microwave-assisted C–H oxidation of methylpyridylheteroarenes via a Kornblum-Type reaction. OSTI.GOV. [Link]
-
Various authors. (n.d.). Microwave-assisted C–H oxidation of methylpyridylheteroarenes via a Kornblum-Type reaction. ResearchGate. [Link]
-
Various authors. (n.d.). Palladium-catalyzed α-arylation of methyl sulfonamides with aryl chlorides. PMC. [Link]
-
Various authors. (n.d.). Recent Advances in Iodine-DMSO mediated C (sp3)-H Functionalizations of Methyl-Azaarenes via Kornblum Oxidation. ResearchGate. [Link]
-
Various authors. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]
-
Various authors. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Various authors. (n.d.). (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
-
Various authors. (n.d.). Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. NIH. [Link]
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- 7. Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NMR Impurities for Methyl 2-(1,5-naphthyridin-2-yl)acetate
Welcome to the technical support guide for Methyl 2-(1,5-naphthyridin-2-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common purity issues observed during NMR analysis. The following question-and-answer guide provides in-depth, field-proven insights to help you achieve pristine analytical data for your compound.
Frequently Asked Questions (FAQs)
Category 1: Common Contaminants & Artifacts
Question 1: My ¹H NMR spectrum shows broad singlets around 1.2-1.6 ppm and 0.8-0.9 ppm that don't correspond to my product. What are they, and how do I get rid of them?
Answer:
These signals are classic indicators of hydrocarbon grease or oil contamination.[1] The broad singlet around 1.2-1.6 ppm is characteristic of the methylene (-CH₂-) chains in long-chain alkanes, while the multiplet or triplet around 0.8-0.9 ppm corresponds to the terminal methyl (-CH₃) groups.[1]
-
Causality & Expert Insight: Grease contamination is ubiquitous in a synthetic lab environment. It can be introduced from ground-glass joints on reaction flasks or rotary evaporators, vacuum pump oil, contaminated glassware, disposable syringes which often have a silicone oil coating, or even from handling glassware with contaminated gloves.[1][2] The issue is particularly prominent when working with small sample quantities (<10 mg), where even a trace amount of grease can appear significant in the NMR spectrum.[3]
-
Troubleshooting Protocol: Grease Removal
-
Dissolution & Filtration: Dissolve your sample in a minimal amount of a solvent in which your compound is highly soluble but grease is not (e.g., acetonitrile). Alternatively, dissolve the sample in a solvent like dichloromethane (DCM) that dissolves both.
-
Filtration: Pass the solution through a pipette packed with a small plug of glass wool (avoid cotton wool, which can be a source of grease) into a clean flask.[3]
-
Solvent Trituration/Washing: If your compound is a solid, wash the material with a cold, non-polar solvent like hexanes or pentane, in which the grease is highly soluble but your polar product should have minimal solubility. Decant the solvent and repeat.
-
Recrystallization: If the above methods fail, recrystallization is a highly effective purification technique. Choose a solvent system where the compound's solubility has a steep temperature gradient.
-
Preventative Measures: Always clean glassware meticulously. Rinsing with acetone and methanol may not be sufficient to remove non-polar grease; a final rinse with hexanes or DCM is recommended.[1] Use high-quality, clean NMR tubes and caps, and run a blank spectrum of your deuterated solvent to ensure it is not the source of contamination.[2]
-
Question 2: I see a peak at ~1.56 ppm in my CDCl₃ spectrum and a broad peak that shifts depending on the sample. What is this?
Answer:
This is very likely residual water. The chemical shift of water is highly dependent on the solvent, temperature, and sample concentration due to varying degrees of hydrogen bonding. In CDCl₃, it typically appears as a singlet around 1.56 ppm, but in DMSO-d₆ it is found around 3.33 ppm, and in Acetone-d₆, it is near 2.84 ppm.[4] An exchangeable proton (like an -OH or -NH) on your compound could also be the cause of a broad, shifting peak.
-
Causality & Expert Insight: Deuterated solvents are often hygroscopic and can absorb atmospheric moisture over time.[5] Water can also be introduced from incompletely dried glassware or if the sample itself was not properly dried after an aqueous workup.
-
Troubleshooting Protocol: The D₂O Shake This is a definitive test to confirm the presence of water or other exchangeable protons (like an alcohol or amine).
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for 30-60 seconds to facilitate proton-deuterium exchange.
-
Re-acquire the ¹H NMR spectrum.
-
Result: The peak corresponding to water (and any other exchangeable N-H or O-H protons) will significantly diminish or disappear entirely.[5]
-
-
Workflow for Water Identification
D₂O shake workflow for identifying exchangeable protons.
Category 2: Process-Related Impurities
Question 3: My NMR shows signals that I suspect are unreacted starting materials from a Friedländer or Skraup-type synthesis of the naphthyridine core. What should I look for?
Answer:
The synthesis of 1,5-naphthyridines often involves the condensation of an aminopyridine derivative with a carbonyl compound.[6][7] Therefore, the most common process-related impurities are residual aminopyridines or related precursors.
-
Causality & Expert Insight: Incomplete reaction or inefficient purification can leave basic starting materials in your final product. For instance, if 3-aminopyridine was used, you would expect to see its characteristic aromatic signals. Due to the basic nature of the pyridine nitrogen, these impurities can be selectively removed with an acidic wash.[8]
-
Troubleshooting Protocol: Acidic Wash for Basic Impurities
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid).
-
Mechanism: The basic aminopyridine will be protonated to form its water-soluble hydrochloride or citrate salt, which will partition into the aqueous layer.[8] Your desired ester product, being less basic, should remain in the organic phase.
-
Separation & Workup: Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Confirmation: Re-run the NMR spectrum to confirm the absence of the impurity signals.
-
Question 4: I'm seeing a singlet at ~2.1 ppm and a quartet at ~4.1 ppm that integrate in a 3:2 ratio. What is this impurity?
Answer:
This pattern is highly characteristic of ethyl acetate (EtOAc) , a common solvent used in both reaction workups and column chromatography. The singlet at ~2.1 ppm corresponds to the acetyl methyl group (CH₃CO-), and the quartet at ~4.1 ppm corresponds to the methylene group (-OCH₂CH₃).[4] A corresponding triplet for the terminal methyl group will be present around 1.2 ppm.
-
Causality & Expert Insight: Solvents with relatively high boiling points, like ethyl acetate (b.p. 77 °C), can be difficult to remove completely, especially if your product is a thick oil or an amorphous solid that traps the solvent.[5] Compounds with polar functional groups can also form strong intermolecular interactions with ethyl acetate, making its removal by simple evaporation challenging.
-
Data Table: Common Solvent Impurities in CDCl₃
Solvent ¹H Chemical Shift (ppm) & Multiplicity ¹³C Chemical Shift (ppm) Acetone 2.17 (s) 206.7, 29.9 Acetonitrile 2.10 (s) 118.7, 1.4 Dichloromethane 5.30 (s) 54.0 Diethyl Ether 3.48 (q), 1.21 (t) 66.5, 15.6 Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t) 171.1, 60.3, 21.4, 14.2 Hexane 1.26 (br s), 0.88 (t) 31.9, 23.1, 14.4 Methanol 3.49 (s) 49.9 Toluene 7.27-7.17 (m), 2.36 (s) 137.9, 129.2, 128.3, 125.4, 21.4 (Data adapted from Gottlieb, H. E., et al. and subsequent publications.)[9][10]
-
Troubleshooting Protocol: Azeotropic Removal If standard drying under high vacuum is ineffective, co-evaporation with a lower-boiling solvent that does not form a strong association with your product can be effective.
-
Dissolve your sample in a small amount of dichloromethane or toluene.
-
Concentrate the solution using a rotary evaporator.
-
Repeat the process 2-3 times. The DCM or toluene will form an azeotrope with the residual ethyl acetate, facilitating its removal.[8]
-
Category 3: Product Degradation
Question 5: My NMR shows two singlets around 3.8 ppm and 4.0 ppm, but I only expect one for my methylene group and one for my methyl ester. I also see a new, broad peak. What's happening?
Answer:
This could be evidence of partial hydrolysis of the methyl ester to the corresponding carboxylic acid: "2-(1,5-naphthyridin-2-yl)acetic acid".
-
Causality & Expert Insight: Esters can hydrolyze to carboxylic acids in the presence of trace acid or base, particularly if water is present in the NMR solvent (e.g., "wet" CDCl₃ or DMSO-d₆) or was not fully removed from the sample.[11] The presence of the basic naphthyridine nitrogen could potentially influence the local environment.
-
Expected ¹H NMR Changes:
-
Methyl Ester (Product): You will see the expected singlets for -OCH₃ (~3.8 ppm) and -CH₂ - (~4.0 ppm).
-
Carboxylic Acid (Impurity): The methyl ester singlet at ~3.8 ppm will be absent. The adjacent methylene singlet will likely shift slightly. A new, very broad singlet will appear far downfield (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH ). This peak is often broad and may not integrate properly.
-
-
The presence of both species in your sample would result in two sets of methylene signals and a diminished integral for the methyl ester peak relative to the naphthyridine protons.
-
-
Troubleshooting Protocol: Purification and Prevention
-
Confirmation: The most direct way to confirm hydrolysis is via LC-MS, which will show two distinct peaks with the expected molecular weights for the ester (202.21 g/mol ) and the carboxylic acid (188.18 g/mol ).[12][13]
-
Repurification: If significant hydrolysis has occurred, the mixture must be repurified. Column chromatography can separate the more polar carboxylic acid from the ester. Alternatively, an extractive workup can be used:
-
Dissolve the mixture in EtOAc.
-
Wash with a saturated sodium bicarbonate solution. The acidic carboxylic acid will be deprotonated to its sodium salt and move to the aqueous layer, while the neutral ester remains in the organic layer.
-
Separate the layers and recover your ester from the organic phase.
-
-
Prevention: Ensure your sample is scrupulously dry before preparing the NMR sample. Use fresh, high-quality deuterated solvents, preferably from a sealed ampule or a bottle stored under an inert atmosphere with molecular sieves.
-
References
-
Zhurakovskyi, A. (2016, November 13). Grease in NMR. Alex Zhurakovskyi Blog. Retrieved from [Link]
-
Reddit r/Chempros community. (2023). Getting rid of grease peaks in NMR spectrum. Reddit. Retrieved from [Link]
-
AZoM. (2018, October 5). Using Benchtop NMR to Determine Grease Content in Water Quality Monitoring. Retrieved from [Link]
-
Geva, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]
-
Geva, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Reddit r/chemistry community. (2020). Grease in NMRs. Reddit. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
University of Cambridge, Department of Chemistry. (n.d.). The high-field spectrometers and the NMR service. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
TheElkchemist. (2021, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]
-
Reddit r/chemhelp community. (2022). how to solve nmr spectra of aromatic compound? Reddit. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 1). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. Retrieved from [Link]
-
Stoltz, B. M., et al. (2009). The direct acyl-alkylation of arynes. Preparation of methyl 2-(2-acetylphenyl)acetate. Caltech. Retrieved from [Link]
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Novel Benzo[b][8][14]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Retrieved from [Link]
-
Al-Tel, T. H. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Retrieved from [Link]
-
Guthrie, J. P. (2013). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Canadian Journal of Chemistry. Retrieved from [Link]
-
Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]
-
MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Retrieved from [Link]
-
Brown, D. J. (n.d.). The Naphthyridines. John Wiley & Sons. Retrieved from [Link]
-
American Chemical Society. (2021, January 18). 1,6-Naphthyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][8][14]naphthyridin-2(1H)-one. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 2-phenyl-2-(piperidin-1-yl)acetate. Retrieved from [Link]
Sources
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"Methyl 2-(1,5-naphthyridin-2-yl)acetate" stability issues in solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 2-(1,5-naphthyridin-2-yl)acetate. This guide is designed to assist you in troubleshooting potential stability issues you may encounter during your experiments. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and field-proven insights to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a new peak in the HPLC analysis after a short period. What is the likely cause?
A1: The most probable cause of degradation for this compound in solution is the hydrolysis of the methyl ester functional group. This reaction is catalyzed by the presence of acid or base and results in the formation of 2-(1,5-naphthyridin-2-yl)acetic acid and methanol.[1] The rate of hydrolysis is highly dependent on the pH of the solution. Esters are generally susceptible to hydrolysis, and this susceptibility can be influenced by the electron-withdrawing nature of the adjacent naphthyridine ring.[2][3]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of the methyl ester is significantly influenced by pH.
-
Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can occur, leading to the formation of the corresponding carboxylic acid.
-
Basic Conditions (pH > 7): Base-catalyzed hydrolysis (saponification) is typically much faster and more pronounced than acid-catalyzed hydrolysis for esters.[1] For optimal stability in aqueous media, it is advisable to maintain the pH as close to neutral (pH 7) as possible, unless experimental conditions dictate otherwise.
Q3: I've noticed a yellowing of my solid compound and solutions over time. What could be the reason?
A3: The yellowing of nitrogen-containing heterocyclic compounds can be an indication of oxidative degradation or photodegradation. The nitrogen atoms in the 1,5-naphthyridine ring can be susceptible to oxidation, potentially forming N-oxides.[4] Additionally, exposure to light, especially UV light, can induce photochemical reactions.[5]
Q4: I am struggling to dissolve this compound in my aqueous buffer. What can I do?
A4: Naphthyridine derivatives can exhibit limited aqueous solubility due to their aromatic and heterocyclic nature. Here are a few strategies to improve solubility:
-
Use of Co-solvents: A small percentage of an organic co-solvent such as dimethyl sulfoxide (DMSO) or ethanol can significantly aid in dissolution.
-
pH Adjustment: Since the 1,5-naphthyridine ring contains basic nitrogen atoms, adjusting the pH to be slightly acidic may increase solubility by protonating the nitrogens, forming a more soluble salt.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance the dissolution rate.
Troubleshooting Guide: Investigating Stability
If you suspect that your compound is degrading, a systematic approach is necessary to identify the cause and implement corrective measures. A forced degradation study is a valuable tool for this purpose.[5][6]
Potential Degradation Pathways
Based on the structure of this compound, the primary potential degradation pathways are:
-
Hydrolysis: Cleavage of the methyl ester bond to form the carboxylic acid.
-
Oxidation: Formation of N-oxides on the naphthyridine ring.
-
Photodegradation: Light-induced degradation.
Below is a diagram illustrating the most common degradation pathway, ester hydrolysis.
Caption: Primary degradation pathway of this compound.
Experimental Workflow for a Forced Degradation Study
A forced degradation study will help you understand the stability of your compound under various stress conditions.[7]
Caption: Workflow for a forced degradation study.
Recommended Conditions for Forced Degradation Study
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products can be reliably detected.[4][7]
| Stress Condition | Recommended Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M HCl at room temperature, then 60°C if no degradation is observed. |
| Basic Hydrolysis | 0.1 M NaOH at room temperature. |
| Oxidation | 3% H₂O₂ at room temperature. |
| Thermal | 60°C in solution and as a solid. |
| Photostability | Expose solution and solid to UV and visible light. |
Step-by-Step Protocol for Stability Analysis by HPLC
This protocol provides a general method for monitoring the stability of this compound and detecting its primary hydrolytic degradant.
1. Preparation of Solutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- For each stress condition, dilute the stock solution with the respective stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of approximately 50 µg/mL.
- Prepare a control sample by diluting the stock solution with the HPLC mobile phase or a neutral buffer.
2. HPLC Method:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm or 320 nm).
- Column Temperature: 30°C.
3. Analysis:
- Inject the control sample at time zero (t=0) to determine the initial purity and retention time of the parent compound.
- Incubate the stressed samples under the specified conditions.
- At predetermined time points (e.g., 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize it if necessary (for acidic and basic samples), and inject it into the HPLC system.
- Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. The primary hydrolytic degradant, 2-(1,5-naphthyridin-2-yl)acetic acid, is expected to be more polar and thus have a shorter retention time than the parent ester.
4. Data Interpretation:
- Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area at t=0.
- For further characterization of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine their molecular weights.
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]
-
Konieczna, E., & Turska-Szewczuk, A. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(21), 6433. [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74264, Methyl 2-pyridylacetate. Retrieved January 8, 2026 from [Link].
-
Shi, Z., Hsieh, Y.-H., Weinberg, N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate. Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(4), 544-556. [Link]
-
Li, Y., Yan, L., & Zhang, J. (2010). Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activated sludge. Journal of Hazardous Materials, 173(1-3), 585-590. [Link]
-
Shi, Z., Hsieh, Y.-H., Weinberg, N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(4), 544–556. [Link]
-
Li, Y., Yan, L., & Zhang, J. (2010). Nitrate-dependent biodegradation of quinoline, isoquinoline, and 2-methylquinoline by acclimated activated sludge. Journal of Hazardous Materials, 173(1-3), 585-590. [Link]
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Konieczna, E., & Turska-Szewczuk, A. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(21), 6433. [Link]
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Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
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Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kord, A. (2007). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 31(6), 60-74. [Link]
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Liu, J., et al. (2013). Biodegradation of 2-methylquinoline by Enterobacter aerogenes TJ-D isolated from activated sludge. Journal of Environmental Sciences, 25(7), 1426-1432. [Link]
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Wang, Y., et al. (2021). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 26(16), 4983. [Link]
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Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1075-1085. [Link]
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Horský, J., & Páv, O. (2021). Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 23(15), 5898-5902. [Link]
-
Popławska, M., & Blicharska, B. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 26(11), 3293. [Link]
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Scribd. (n.d.). Hydrolysis of Methyl Acetate. Retrieved January 8, 2026, from [Link]
-
Kumar, S., & Singh, R. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Chemistry, 26(14), 1335-1353. [Link]
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Al-Majid, A. M., & Barakat, A. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 156-193. [Link]
-
Sherwood, J. (2015, July 21). Re-routing aromatic degradation to give pyridine dicarboxylic acids. Green Chemistry Blog. [Link]
-
Chotima, R., et al. (2022). Degradation of Methylene Blue with a Cu(II)–Quinoline Complex Immobilized on a Silica Support as a Photo-Fenton-Like Catalyst. ACS Omega, 7(38), 33258-33265. [Link]
-
Jencks, W. P., & Gilchrist, M. (1968). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society, 90(10), 2622-2637. [Link]
-
Moseley, C. K., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15794-15806. [Link]
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Technical Support Center: Solubility Enhancement for Methyl 2-(1,5-naphthyridin-2-yl)acetate in Assay Development
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 2-(1,5-naphthyridin-2-yl)acetate and encountering solubility challenges during assay development. As a nitrogen-containing heterocyclic compound, its limited aqueous solubility is a common hurdle. This resource provides in-depth, field-proven troubleshooting strategies and foundational knowledge to help you achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound powder won't dissolve in my aqueous assay buffer. What are my first steps?
A1: Direct dissolution of a lipophilic compound like this compound in aqueous buffers is rarely successful and not recommended. The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent.
The industry-standard starting point is 100% Dimethyl Sulfoxide (DMSO). The high polarity and aprotic nature of DMSO make it an excellent solvent for a wide range of organic molecules that are poorly soluble in water.[1][2]
Initial Recommended Workflow:
-
Solvent Selection : Begin with anhydrous, high-purity DMSO.
-
Stock Solution Preparation : Prepare a high-concentration stock solution, typically between 10-30 mM. This minimizes the volume of organic solvent introduced into your final assay, reducing the risk of solvent-induced artifacts.[2]
-
Dissolution Assistance : If the compound dissolves slowly, gentle warming (to 30-40°C) or brief sonication can be employed.[3] Always ensure the vial is tightly capped to prevent water absorption by the DMSO.
-
Storage : Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4][5]
This initial stock solution is the foundation for all subsequent dilutions into your aqueous assay medium.
Q2: I successfully dissolved the compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. Why is this happening and how can I fix it?
A2: This is the most common solubility challenge, often termed "crashing out." It occurs because while your compound is soluble in DMSO, it is not soluble in a predominantly aqueous environment. When the DMSO stock is added to the buffer, the DMSO molecules rapidly disperse, and the surrounding water molecules cannot maintain the compound's solubility, causing it to precipitate.[1][6]
The key is to control the dilution process and keep the final concentration of the organic solvent as low as possible while maintaining compound solubility.
-
Minimize Final DMSO Concentration : Most cell-based assays can tolerate DMSO up to 0.5% without significant cytotoxicity, though this is cell-line dependent.[1][7] Some robust enzymatic assays may tolerate up to 5%. Always determine the maximum tolerable DMSO concentration for your specific assay in a separate control experiment.
-
Employ Serial or Intermediate Dilutions : Never perform a large, single-step dilution (e.g., 1:1000). A stepwise dilution process can prevent shocking the compound out of solution.[5]
-
Example : To achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), first perform an intermediate dilution of the stock in 100% DMSO or the assay buffer itself.
-
-
Modify the Dilution Technique :
-
Pre-warm the buffer : Ensure your aqueous buffer is at the assay temperature (e.g., 37°C).[3]
-
Vortex during addition : Add the compound stock dropwise to the aqueous buffer while continuously vortexing or stirring vigorously. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.[3]
-
Caption: Workflow comparing direct vs. serial dilution to avoid precipitation.
Q3: Standard DMSO dilution isn't working, even with careful technique. What other co-solvents or formulation strategies can I try?
A3: If DMSO alone is insufficient, a range of other co-solvents and formulation excipients can be explored. The goal is to find a system that is compatible with your assay and provides the necessary solubilizing power.[8][9] It is crucial to test the effect of any new excipient on the assay itself (e.g., enzyme activity, cell viability) to rule out artifacts.
Table 1: Alternative Co-Solvents and Formulation Aids
| Agent | Type | Mechanism of Action | Typical Final Conc. | Pros | Cons & Considerations | Reference |
| Ethanol | Co-solvent | Less polar than water, can help solvate hydrophobic molecules. | 0.1% - 1% | Readily available, effective for many compounds. | Can be more toxic to cells than DMSO at similar concentrations.[7] | [7] |
| PEG 400 | Co-solvent / Polymer | A water-miscible polymer that can increase solubility. | 1% - 10% | Generally low toxicity, widely used in formulations. | Can increase viscosity; may interfere with some protein assays. | [2][8] |
| Cyclodextrins | Complexation Agent | Forms inclusion complexes where the hydrophobic compound sits inside a hydrophilic shell. | 1 - 10 mM | Can significantly increase aqueous solubility; low cell toxicity. | Can sometimes extract cholesterol from cell membranes; complex formation is specific.[10][11] | [10][11] |
| Tween-20 / Triton X-100 | Non-ionic Surfactant | Forms micelles that encapsulate the hydrophobic compound. | 0.01% - 0.1% | Very effective at low concentrations for biochemical assays. | Not suitable for cell-based assays as they disrupt cell membranes.[12] | [12] |
Experimental Approach:
-
Screen Co-solvents : Prepare 10 mM stock solutions in alternative solvents (e.g., Ethanol, or a DMSO:PEG 400 mixture).
-
Test Dilution : Perform the same careful, stepwise dilution into your assay buffer.
-
Validate Assay Compatibility : Run a vehicle control for each new solvent/excipient system to ensure it does not impact your assay readout.
Q4: The 1,5-naphthyridine core of my compound is basic. Could changing the pH of my buffer help with solubility?
A4: Absolutely. Nitrogen-containing heterocycles like 1,5-naphthyridine are often weakly basic and can be protonated at acidic pH.[13][14] This protonation adds a positive charge to the molecule, which can dramatically increase its interaction with water and, therefore, its solubility.
It is highly recommended to perform a pH-solubility profile to determine the optimal pH for your compound.
-
Prepare Buffers : Make a series of biologically compatible buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and Tris for slightly alkaline pH.
-
Add Compound : Add a small, consistent amount of your DMSO stock solution to each buffer to a final concentration that is above your expected working concentration.
-
Equilibrate : Gently mix the samples for 1-2 hours to allow them to reach equilibrium.
-
Observe : Visually inspect for precipitation.
-
Quantify (Optional) : For a more rigorous analysis, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
This experiment will reveal if there is a pH range where your compound is significantly more soluble, which you can then use for your assay, provided the pH is compatible with your biological system.
Caption: Decision workflow for using pH to enhance compound solubility.
Protocols & Best Practices
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for preparing a robust stock solution. The molecular weight of this compound (C₁₁H₁₀N₂O₂) is 202.21 g/mol .
-
Calculation : To make 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 202.21 g/mol * 1000 mg/g = 2.0221 mg
-
-
Weighing : On a calibrated analytical balance, carefully weigh out ~2.02 mg of the compound onto a weigh boat. Record the exact mass.
-
Dissolution : Quantitatively transfer the powder to a clean glass vial.[4] Add the appropriate volume of anhydrous DMSO (e.g., for 2.02 mg, add 1.0 mL of DMSO).
-
Mixing : Cap the vial tightly and vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes until all solid is visibly dissolved.
-
Aliquoting & Storage : Aliquot the solution into smaller, single-use volumes (e.g., 20 µL) in sterile, low-binding tubes. Store immediately at -20°C or -80°C, protected from light.[4][5]
References
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
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National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
University of Copenhagen. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
- Kramer, S. D., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology.
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Pharmaceutical Technology. (2011). Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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Scilit. (n.d.). Drug delivery strategies for poorly water-soluble drugs. Available from: [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
ResearchGate. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Request PDF. Available from: [Link]
-
ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Available from: [Link]
-
Semantic Scholar. (n.d.). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of Naphthyridine Derivatives in Material Science. Available from: [Link]
-
CORE. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Available from: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available from: [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Available from: [Link]
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Macleods Pharma. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Available from: [Link]
-
Scribd. (n.d.). Compound Handling Instructions | PDF | Solubility | Dimethyl Sulfoxide. Available from: [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available from: [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available from: [Link]
-
Aragen. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]
-
PubChem. (n.d.). Ethyl 2-(1,5-naphthyridin-2-yl)acetate. Available from: [Link]
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Available from: [Link]
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- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalysis for 1,5-Naphthyridine Ring Formation
Welcome to the technical support center for the synthesis of the 1,5-naphthyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you to overcome common challenges and optimize your catalytic reactions for the efficient formation of this critical heterocyclic motif.
The 1,5-naphthyridine core is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities.[1][2] Its synthesis, however, can present challenges, from controlling regioselectivity to maximizing yield and ensuring catalyst stability. This guide provides practical, field-proven insights to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of the 1,5-naphthyridine ring, with a focus on the widely used Friedländer annulation and Skraup synthesis, as well as palladium-catalyzed C-N coupling reactions.
Friedländer Annulation
The Friedländer synthesis, a condensation reaction between an o-aminopyridine aldehyde or ketone and a compound containing a reactive α-methylene group, is a versatile method for constructing the 1,5-naphthyridine ring.[3][4] However, achieving high yields and selectivity can be challenging.
Question: My Friedländer reaction is resulting in a low yield of the desired 1,5-naphthyridine. What are the likely causes and how can I improve it?
Answer:
Low yields in the Friedländer synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials and products.[5]
-
Solution: Consider using milder catalysts. Lewis acids such as In(OTf)₃ have been shown to be highly effective under solvent-free conditions, often leading to cleaner reactions and higher yields.[3] For base-catalyzed reactions, organic bases like piperidine or the use of ionic liquids can offer a less harsh alternative.[6]
-
-
Suboptimal Catalyst Choice: The catalyst is critical for promoting the condensation and cyclization steps. An inappropriate catalyst can lead to low conversion or the formation of side products.
-
Side Reactions: The self-condensation of the ketone (aldol condensation) is a major competing reaction that can significantly reduce the yield of the desired 1,5-naphthyridine.[5]
-
Solution: Slowly adding the ketone to the reaction mixture can help to minimize its self-condensation. Additionally, optimizing the reaction temperature can favor the desired Friedländer annulation over side reactions.
-
-
Poor Substrate Reactivity: Electron-withdrawing groups on the aminopyridine or steric hindrance can decrease the nucleophilicity of the amino group, slowing down the initial condensation step.
-
Solution: For less reactive substrates, a more active catalyst or higher reaction temperatures may be necessary. Microwave-assisted synthesis can also be a valuable tool to accelerate the reaction and improve yields.
-
Question: I am observing the formation of an unexpected regioisomer in my Friedländer synthesis. How can I control the regioselectivity?
Answer:
Regioselectivity is a critical consideration when using unsymmetrical ketones in the Friedländer synthesis. The formation of the desired isomer depends on which α-methylene group of the ketone participates in the initial condensation.
-
Catalyst Control: The choice of catalyst can significantly influence regioselectivity.
-
Solution: Bulky Lewis acids can be employed to sterically hinder the reaction at one of the α-positions, thereby directing the cyclization.[1] For example, the use of a bulky borane Lewis acid has been shown to control regioselectivity by activating the heteroaromatic ring while sterically blocking the 2-position.[1]
-
-
Reaction Conditions: Temperature and the rate of addition of reagents can also play a role in directing the reaction towards a specific isomer.
-
Solution: Experiment with varying the reaction temperature. In some cases, lower temperatures may favor the thermodynamically more stable product, while higher temperatures may favor the kinetically controlled product. Slow addition of the ketone can also influence the regiochemical outcome.
-
Skraup Synthesis
The Skraup synthesis is a classic and robust method for preparing 1,5-naphthyridines from a 3-aminopyridine, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[8][9] However, the reaction is notoriously vigorous and can lead to side products.
Question: My Skraup synthesis is producing a significant amount of tar-like byproducts, making purification difficult and lowering the yield. How can I minimize tar formation?
Answer:
Tar formation is a major challenge in the Skraup synthesis, primarily due to the polymerization of acrolein, which is formed in situ from the dehydration of glycerol under harsh acidic and high-temperature conditions.[8]
-
Moderating the Reaction: The exothermic nature of the reaction needs to be controlled.
-
Oxidizing Agent: The choice and amount of the oxidizing agent are important.
Question: The final step of my Skraup synthesis appears to be inefficient, resulting in incomplete oxidation. How can I ensure complete aromatization to the 1,5-naphthyridine?
Answer:
Incomplete oxidation can leave partially hydrogenated intermediates, such as dihydronaphthyridines, as impurities.[8]
-
Sufficient Oxidizing Agent: Ensure that a sufficient stoichiometric amount of the oxidizing agent is used.
-
Solution: Carefully calculate the required amount of the oxidizing agent based on the reaction stoichiometry. It may be beneficial to use a slight excess to drive the reaction to completion.
-
-
Reaction Time and Temperature: The final oxidation step may require prolonged heating.
-
Solution: After the initial vigorous reaction subsides, ensure that the reaction mixture is heated at the recommended temperature (typically 140-150°C) for a sufficient duration (4-5 hours) to allow for complete oxidation.[8]
-
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
For the synthesis of amino-substituted 1,5-naphthyridines, the Buchwald-Hartwig amination is a powerful tool.[1] However, reactions involving nitrogen-containing heterocycles can be challenging.
Question: My Buchwald-Hartwig amination on a halo-1,5-naphthyridine is giving low yields, and I suspect catalyst deactivation. What could be the cause and how can I troubleshoot it?
Answer:
Catalyst deactivation is a common issue in palladium-catalyzed cross-coupling reactions, especially with nitrogen-containing substrates.
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.
-
Solution: For challenging substrates like halo-1,5-naphthyridines, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often necessary to prevent catalyst decomposition and promote efficient oxidative addition and reductive elimination.[5]
-
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.
-
Solution: Ensure that the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.[5]
-
-
Base Selection: The choice of base can significantly impact the reaction outcome.
-
Solution: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. A screening of different bases may be necessary to find the optimal conditions for your specific substrate.
-
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition.
-
Solution: If palladium black is observed, it indicates that the catalyst is no longer in the active catalytic cycle. This can be caused by high temperatures, ligand degradation, or the presence of impurities. Try running the reaction at a lower temperature or consider using a more robust ligand.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the key differences in substrate scope between the Friedländer and Skraup syntheses for 1,5-naphthyridines?
A1: The Friedländer synthesis is generally more versatile in terms of the substituents that can be introduced onto the newly formed pyridine ring, as it utilizes a variety of ketones or other active methylene compounds. The Skraup synthesis, on the other hand, is more limited in this regard as it uses glycerol to form the C3 unit of the new ring. However, the Skraup synthesis is a robust method for producing the unsubstituted 1,5-naphthyridine core from 3-aminopyridine.[8][9]
Q2: Can I use microwave irradiation to accelerate my 1,5-naphthyridine synthesis?
A2: Yes, microwave-assisted synthesis can be a very effective technique for both the Friedländer and Skraup reactions. The rapid heating can significantly reduce reaction times and often leads to improved yields and cleaner reactions by minimizing the formation of side products.[2]
Q3: What are some common methods for purifying crude 1,5-naphthyridine products?
A3: Purification strategies depend on the nature of the impurities.
-
Acidic Wash: For removing unreacted aminopyridine starting materials, an acidic wash (e.g., with dilute HCl) during the workup is highly effective. The basic aminopyridine will be protonated and partition into the aqueous layer.[11]
-
Recrystallization: For solid products, recrystallization is often the best first step for purification, especially if the crude product is discolored.[11]
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from side products and other impurities.
-
Co-evaporation: To remove high-boiling point solvents like DMSO or pyridine, co-evaporation with a lower-boiling solvent such as toluene under reduced pressure can be effective.[11]
Q4: How do I choose the right solvent for my palladium-catalyzed amination reaction?
A4: The choice of solvent is crucial for the success of a Buchwald-Hartwig amination. Aprotic, non-polar to moderately polar solvents are typically used. Toluene, dioxane, and THF are common choices.[12][13] The solubility of the starting materials and the stability of the catalyst in the chosen solvent should be considered. For some modern catalytic systems, reactions can even be performed in water.[13]
Data Presentation
Table 1: Comparison of Catalytic Systems for Friedländer Synthesis of 1,5-Naphthyridines
| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| In(OTf)₃ | 2-Aminobenzophenone, Ethyl Acetoacetate | Solvent-free, 80°C | 92 | [3] |
| CeCl₃·7H₂O | 2-Aminonicotinaldehyde, Active Methylene Compound | Solvent-free, RT, grinding | 90-96 | [7] |
| Propylphosphonic Anhydride (T3P®) | 2-Aminoaryl Ketone, Active Methylene Compound | Ethyl Acetate, Mild Conditions | Excellent | [12] |
| Iodine | 3-Aminopyridine, Glycerol | Dioxane/Water, Reflux | Good | [1] |
Experimental Protocols
Protocol 1: Skraup Synthesis of 1,5-Naphthyridine from 3-Aminopyridine[8]
This protocol provides a method for the synthesis of the parent 1,5-naphthyridine ring system.
Materials:
-
3-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
m-Nitrobenzenesulfonic acid sodium salt (oxidizing agent)
-
Sodium Hydroxide (for neutralization)
-
Chloroform or Diethyl Ether (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.
-
To this mixture, add glycerol followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.
-
Heat the mixture gently at first. The reaction is exothermic and will begin to reflux without external heating.
-
Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.
-
Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.
-
Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1,5-naphthyridine by distillation or recrystallization.
Protocol 2: Lewis Acid-Catalyzed Friedländer Synthesis of a Substituted 1,5-Naphthyridine[7]
This protocol describes a general, environmentally friendly method using a Lewis acid catalyst under solvent-free conditions.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., acetylacetone)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (1 equivalent), the active methylene compound (1 equivalent), and CeCl₃·7H₂O (0.1 equivalents).
-
Grind the mixture with a pestle at room temperature for the time indicated by TLC monitoring (typically a few minutes).
-
Upon completion of the reaction, add cold water to the reaction mixture.
-
The solid product will precipitate. Collect the solid by filtration and wash with water.
-
Recrystallize the product from an appropriate solvent to obtain the purified substituted 1,5-naphthyridine.
-
The aqueous filtrate containing the catalyst can be evaporated under reduced pressure to recover the catalyst for reuse.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination of a Halo-1,5-Naphthyridine[1]
This protocol provides a general procedure for the C-N coupling reaction to form amino-1,5-naphthyridines.
Materials:
-
Halo-1,5-naphthyridine (e.g., 2-chloro-1,5-naphthyridine)
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the halo-1,5-naphthyridine (1 equivalent), the palladium precatalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 equivalents).
-
Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Add the amine (1.2 equivalents) and the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100-120°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Generalized mechanism of the Friedländer annulation for 1,5-naphthyridine synthesis.
Sources
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- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Friedlander Synthesis (Chapter 23) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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Technical Support Center: Reaction Monitoring for Methyl 2-(1,5-naphthyridin-2-yl)acetate by TLC/LC-MS
Welcome to the technical support center for the synthesis and analysis of Methyl 2-(1,5-naphthyridin-2-yl)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert advice, troubleshooting protocols, and frequently asked questions (FAQs) related to the monitoring of reactions involving this compound using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the knowledge to anticipate challenges, interpret data accurately, and resolve common issues encountered during your synthetic workflow.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the key structural features of this compound that influence its chromatographic and mass spectrometric behavior?
A1: The molecule's behavior is governed by three primary components:
-
1,5-Naphthyridine Core: This nitrogen-containing heterocyclic system is basic and capable of being protonated, making it suitable for positive-ion mode mass spectrometry.[1][2] Its aromatic nature also means it is UV-active, allowing for easy visualization on TLC plates containing a fluorescent indicator.
-
Methyl Ester Group: This functional group adds polarity and can be susceptible to hydrolysis under acidic or basic conditions, which is a consideration for sample preparation and storage. In mass spectrometry, it provides a potential site for characteristic fragmentation.
-
Methylene Bridge (-CH2-): This linker connects the naphthyridine core to the acetate group.
Q2: I am setting up a reaction to synthesize this compound. What is a good starting point for a TLC solvent system?
A2: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a polar solvent. A 1:1 mixture of hexane and ethyl acetate is a common initial choice for many organic compounds.[3] Given the presence of the polar naphthyridine ring and the ester, you may need to increase the polarity. A solvent system of 30-50% ethyl acetate in hexane is a reasonable starting point.[4] If the compound remains at the baseline, a more polar system, such as 5-10% methanol in dichloromethane, can be tested.[4]
Q3: How should I prepare my reaction mixture for TLC analysis?
A3: Dilute a small aliquot of your reaction mixture (e.g., 1 drop) in a volatile solvent like ethyl acetate or dichloromethane (approx. 1 mL).[5] The concentration should be such that it produces a compact spot upon application to the TLC plate. Overly concentrated samples can lead to streaking.[5][6]
Q4: What should I expect to see on my TLC plate as the reaction progresses?
A4: A properly monitored reaction using TLC should show the gradual disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the product, this compound.[7] It is crucial to run a co-spot lane, where both the starting material and the reaction mixture are spotted on top of each other, to confirm the identity of the spots.[7]
Q5: What ionization mode is most suitable for the LC-MS analysis of this compound?
A5: Electrospray ionization (ESI) in the positive ion mode is typically the most effective method for nitrogen-containing heterocyclic compounds like naphthyridines.[1][8] The basic nitrogen atoms in the naphthyridine ring are readily protonated to form a stable [M+H]⁺ ion.
Q6: What is the expected m/z value for the molecular ion of this compound in LC-MS?
A6: The molecular weight of this compound (C₁₁H₁₀N₂O₂) is 202.21 g/mol .[9][10] In positive mode ESI-MS, you should look for the protonated molecule, [M+H]⁺, at an m/z of approximately 203.22.
II. TLC Troubleshooting Guide
This section provides solutions to common problems encountered during the TLC analysis of reactions producing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaked or elongated. | 1. Sample is too concentrated.[5][6][11] 2. The compound is interacting strongly with the silica gel (e.g., due to the basicity of the naphthyridine nitrogen). 3. The solvent system is not optimal. | 1. Dilute the sample further before spotting. 2. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing of basic compounds. 3. Experiment with different solvent systems to find one that provides better spot shape. |
| Product spot is on the baseline (Rf = 0). | The eluent is not polar enough to move the compound up the plate. | Increase the polarity of the eluent. For example, if using ethyl acetate/hexane, increase the proportion of ethyl acetate. If that is insufficient, switch to a more polar solvent system like methanol/dichloromethane.[4] |
| All spots are at the solvent front (Rf ≈ 1). | The eluent is too polar, causing all components to travel with the solvent front.[6] | Decrease the polarity of the eluent. If using ethyl acetate/hexane, increase the proportion of hexane. |
| No spots are visible under UV light. | 1. The sample is too dilute.[5][11] 2. The compound may not be UV-active (unlikely for this compound). 3. The reaction has not produced the desired product. | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[11] 2. Use a chemical stain, such as potassium permanganate or iodine vapor, to visualize the spots.[6] 3. Re-evaluate the reaction conditions. |
| Reactant and product spots have very similar Rf values. | The chosen solvent system does not provide adequate separation. | Try a different solvent system with different selectivity. For example, if you are using an ester/hydrocarbon mixture, try a chlorinated solvent/alcohol mixture. Running a longer TLC plate can also sometimes improve separation. |
Workflow for TLC Analysis
Caption: Predicted fragmentation pathways for this compound.
Explanation of Predicted Fragments:
-
Loss of a methoxy radical (m/z 172.19): Cleavage of the O-CH₃ bond in the ester group is a common fragmentation pathway for methyl esters.
-
Loss of methanol (m/z 171.18): A neutral loss of methanol can occur through rearrangement.
-
Loss of methyl formate (m/z 143.16): Cleavage of the bond between the methylene bridge and the ester carbonyl group can result in the loss of the entire methyl formate moiety.
-
Naphthyridine core fragment (m/z 130.13): Further fragmentation can lead to the stable naphthyridine ring system.
Understanding these potential fragments can aid in the confirmation of your product's identity and the characterization of related impurities.
References
-
Kovács, E., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6). Available at: [Link]
-
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry. Available at: [Link]
-
American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Available at: [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]
-
Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Available at: [Link]
-
MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
-
ResearchGate. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available at: [Link]
-
Technology Networks. (2018). 15 Tips and Tricks for LC-MS Troubleshooting. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Monitoring reactions. Education. Available at: [Link]
-
BioPharm International. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Available at: [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
-
LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. Available at: [Link]
-
Scilit. (n.d.). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Available at: [Link]
-
Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Available at: [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Available at: [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Available at: [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]
-
Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
MDPI. (n.d.). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
-
PubChem. (n.d.). Ethyl 2-(1,5-naphthyridin-2-yl)acetate. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Recognition Studies on Naphthyridine Derivatives. Available at: [Link]
-
Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]
-
PubMed. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. Available at: [Link]
-
MDPI. (n.d.). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]
-
Encyclopedia.pub. (n.d.). Fused 1,5-naphthyridines. Available at: [Link]
-
ResearchGate. (2021). (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Available at: [Link]
-
MDPI. (2023). Synthesis of Novel Benzo[b]n[1]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Available at: [Link]
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Preventing degradation of "Methyl 2-(1,5-naphthyridin-2-yl)acetate"
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 2-(1,5-naphthyridin-2-yl)acetate (CAS: 1092350-71-4). This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout its handling, storage, and experimental use. Preventing unintended degradation is critical for obtaining reproducible and reliable data.
This guide provides in-depth answers to common questions and detailed protocols for troubleshooting stability issues.
Understanding the Stability of this compound
"this compound" is a molecule featuring two key functional groups that dictate its stability profile: a methyl ester and a 1,5-naphthyridine heterocyclic core. The primary degradation pathways stem from the reactivity of these groups. Understanding these potential transformations is the first step in preventing them.
Potential Degradation Pathways
The main vulnerabilities of the molecule are hydrolysis of the ester, oxidation of the naphthyridine nitrogens, and photodegradation of the aromatic system.
Caption: Primary degradation pathways for this compound.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the handling and use of this compound.
Storage and Handling
Q1: What are the optimal storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended long-term storage is at -20°C. The key is to minimize exposure to three primary environmental factors:
-
Moisture: The methyl ester group is susceptible to hydrolysis. Ambient moisture can slowly convert the compound to its corresponding carboxylic acid.
-
Heat: Elevated temperatures can accelerate the rate of any potential degradation pathway.[2]
-
Light: Aromatic heterocyclic systems can be sensitive to photodegradation.[3] Storing in an amber vial or a light-blocking container is a mandatory precaution.
Q2: I've prepared a stock solution in DMSO. How should I store it to prevent degradation, and for how long is it stable?
A2: Degradation in DMSO is a known issue for many compounds and is often caused by absorbed water, air oxidation, or light exposure.[3] To ensure the stability of your stock solution:
-
Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO (<0.02% water) to minimize hydrolysis.[3][4]
-
Store at Low Temperature: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or, preferably, -80°C.[3] This minimizes freeze-thaw cycles, which can introduce moisture.
-
Protect from Light: Use amber, tightly sealed vials.[3]
-
Prepare Fresh When Possible: For highly sensitive experiments, it is always best practice to prepare solutions fresh before use.[3] While a well-stored DMSO stock can be stable for weeks to months, its exact longevity depends on your experimental tolerance for low-level impurities. We recommend qualifying your stock solution if it has been stored for an extended period.
Experimental Troubleshooting
Q3: I'm seeing an unexpected peak in my HPLC/LC-MS analysis of a sample that was in an aqueous buffer. What could it be?
A3: The most probable cause is the hydrolysis of the methyl ester to its corresponding carboxylic acid, "2-(1,5-naphthyridin-2-yl)acetic acid." This is especially common in buffers with a pH outside the neutral range (pH < 6 or > 8) or after prolonged incubation.[5][6] Another possibility is the formation of an N-oxide on one of the naphthyridine nitrogen atoms, which can occur if the buffer was not properly degassed or if it contains oxidizing agents.[3][7] To confirm the identity of the peak, you can perform a forced degradation study (see Protocol 2) to intentionally generate these species and compare retention times.
Q4: My compound appears to lose potency or degrade during my cell-based assay. How can I minimize this?
A4: Instability in aqueous assay media is a significant challenge. The causality is typically ester hydrolysis, which is catalyzed by either acidic/basic conditions or enzymatic activity from cellular components or media supplements (like serum).[5]
-
pH Control: Ensure your assay buffer is maintained at a neutral pH (7.0-7.4).
-
Minimize Incubation Time: Reduce the time the compound spends in the aqueous medium as much as possible.
-
Fresh Preparations: Prepare working solutions immediately before adding them to the assay. Do not let the compound sit in diluted aqueous buffers for extended periods.
-
Solvent Control: If using a co-solvent like DMSO, ensure the final concentration is low (typically <0.5%) and consistent across all experiments, as it can influence compound stability and solubility.[3]
Q5: I suspect my compound is sensitive to light. How can I confirm this and what precautions should I take?
A5: Photodegradation is a common issue for aromatic nitrogen-containing heterocycles.[3] Confirmation can be achieved via a photostability forced degradation study (see Protocol 2). During routine experiments, always take the following precautions:
-
Use Amber Vials: Store both solid compound and solutions in amber glass vials or tubes.[3]
-
Protect from Ambient Light: Cover plates, flasks, and tubes with aluminum foil during incubations and while on the benchtop.
-
Minimize Exposure: Turn off unnecessary lights in hoods or on benchtops where the compound is being handled.
Analytical Detection of Degradation
Q6: How can I proactively and systematically assess the stability of my compound under my specific experimental conditions?
A6: The most effective method is to conduct a forced degradation study (also known as stress testing).[8][9] This involves intentionally exposing the compound to harsh conditions to generate potential degradation products. This practice is standard in drug development for establishing stability-indicating analytical methods.[10] By understanding what degradants form under specific stresses (acid, base, oxidation, heat, light), you can develop analytical methods to monitor for them and proactively troubleshoot your experiments. A detailed methodology is provided in Protocol 2.
Troubleshooting Guide: Protocols and Workflows
Protocol 1: Recommended Solvent and Solution Preparation
For maximum stability, initial stock solutions should be prepared in a high-purity, anhydrous aprotic solvent.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of solid in a clean, dry vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Briefly blanket the headspace of the vial with an inert gas (argon or nitrogen) before sealing tightly. This displaces oxygen and moisture.
-
Vortex or sonicate gently until the solid is fully dissolved.
-
For storage, aliquot into single-use volumes in separate amber vials, blanket with inert gas, and store at -80°C.
Protocol 2: Performing a Forced Degradation Study
This protocol outlines how to intentionally degrade the compound to identify potential impurities and degradation products. This is crucial for developing a stability-indicating analytical method (e.g., HPLC, UPLC).[8][9]
Workflow for Troubleshooting Suspected Degradation
Caption: Workflow for identifying unknown degradation products.
Methodology:
-
Prepare Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial (or amber vial for the control/heat samples). The goal is to achieve 5-20% degradation.[10]
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 8 hours.[3]
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Heat the stock solution at 60°C for 48 hours in the dark.[3]
-
Photodegradation: Expose the stock solution in a clear vial to UV light (254 nm) and visible light for 24 hours. Prepare a wrapped control sample stored in the dark under the same conditions.[3][11]
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively).
-
Dilute all samples (including a non-stressed control) to a suitable concentration for HPLC or LC-MS analysis.
-
Analyze all samples using a suitable gradient HPLC method to separate the parent compound from any new peaks that have formed.
-
Table 1: Summary of Forced Degradation Conditions & Expected Products
| Stress Condition | Reagent/Method | Typical Incubation | Primary Expected Degradation Product(s) | Key Mechanism |
| Acid Hydrolysis | 0.1 M HCl | 60°C, 24h | 2-(1,5-Naphthyridin-2-yl)acetic acid | Acid-catalyzed ester hydrolysis[5] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp, 8h | 2-(1,5-Naphthyridin-2-yl)acetic acid | Base-catalyzed ester hydrolysis (saponification)[5][12] |
| Oxidation | 3% H₂O₂ | Room Temp, 24h | Methyl 2-(1-oxido-1,5-naphthyridin-2-yl)acetate | Oxidation of ring nitrogen(s) to N-oxides[3][7] |
| Photolysis | UV/Visible Light | Room Temp, 24h | Complex mixture of products | Photochemical reactions, potential ring cleavage/rearrangement[3] |
| Thermal | Heat (Dry/Solution) | 60°C, 48h | Generally stable, may accelerate other pathways | Provides energy to overcome activation barriers[2][3] |
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
van der Geer, C. A., Hartl, M., van der Vlugt, J. I., & de Bruin, B. (2000). Ruthenium complexes with naphthyridine ligands. Synthesis, characterization and catalytic activity in oxidation reactions. Journal of the Chemical Society, Dalton Transactions, (21), 3925-3932. [Link]
-
KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: Methyl acetate. [Link]
-
Penta s.r.o. (2023). Safety Data Sheet: Methyl acetate. [Link]
-
Lee, C. S., Lee, S. K., Lee, K. Y., & Kim, J. H. (1996). SYNTHESIS AND 2,14][7]NAPHTHYRIDINES AND OXIDATION. HETEROCYCLES, 43(10), 2139. [Link]
-
ResearchGate. (n.d.). Oxidation of 6-methylbenzo[b][7][13]naphthyridine. [Link]
-
Reed, Z. H., & Pustulka, K. D. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 44(9), 34-40. [Link]
-
Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66. [Link]
-
Sharma, G., & Saini, S. (2016). Forced Degradation Studies: An Imperative Approach for Stability Indicating Method Development. MedCrave Online Journal of Chemistry, 1(1). [Link]
-
Das, S., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (Chapter 6.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
Filipska, K., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 28(14), 5393. [Link]
-
Filipska, K., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 28(14), 5433. [Link]
-
Wang, W., Singh, S., & Zeng, D. L. (2010). Forced degradation of recombinant monoclonal antibodies: a practical guide. mAbs, 2(5), 517-526. [Link]
-
FPT, et al. (2018). Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques. Contraception, 97(3), 239-249. [Link]
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Technical Support Center: Advanced Strategies for Regioselectivity in 1,5-Naphthyridine Synthesis
Welcome to the Technical Support Center for 1,5-Naphthyridine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in the synthesis of this critical heterocyclic scaffold. Here, we move beyond basic protocols to address the nuanced challenges encountered in the laboratory, providing in-depth, evidence-based solutions in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Friedländer annulation with an unsymmetrical ketone and obtaining a mixture of 2,3- and 2,4-disubstituted 1,5-naphthyridine regioisomers. How can I favor the formation of the 2,4-disubstituted product?
This is a classic challenge in Friedländer synthesis. The regiochemical outcome is determined by which α-carbon of the unsymmetrical ketone undergoes the initial condensation with the 2-amino-3-formylpyridine precursor. To favor the 2,4-disubstituted regioisomer, you need to promote condensation at the more sterically hindered α-carbon of the ketone.
Underlying Principle: Thermodynamic vs. Kinetic Control
The formation of the two possible enolates or enamines from the unsymmetrical ketone is a key factor. The less substituted enolate (kinetic product) typically forms faster, leading to the 2,3-disubstituted product. The more substituted enolate (thermodynamic product) is more stable but forms more slowly. Therefore, to favor the 2,4-disubstituted product, you need to employ conditions that favor thermodynamic control.
Troubleshooting and Solutions:
-
Elevated Temperatures: Running the reaction at a higher temperature can provide the necessary energy to overcome the activation barrier for the formation of the more stable, more substituted enolate, thus favoring the thermodynamic product.[1]
-
Choice of Base: A strong, non-nucleophilic base in a suitable solvent can facilitate the equilibration of the enolates, leading to a higher proportion of the thermodynamic enolate. Consider bases such as sodium tert-butoxide or potassium tert-butoxide.
-
Prolonged Reaction Times: Allowing the reaction to proceed for a longer duration can also favor the formation of the more thermodynamically stable 2,4-disubstituted product.
Q2: Conversely, how can I selectively synthesize the 2,3-disubstituted 1,5-naphthyridine?
To favor the 2,3-disubstituted isomer, you should aim for kinetic control, promoting the reaction of the less sterically hindered and more rapidly formed enolate.
Troubleshooting and Solutions:
-
Low Temperatures: Running the reaction at lower temperatures will favor the kinetic product, as there is insufficient energy to form the more stable thermodynamic enolate at a significant rate.
-
Specific Catalysts: The use of certain amine catalysts, particularly cyclic secondary amines, has been shown to be highly effective in directing the regioselectivity towards the 2-substituted (and thus 2,3-disubstituted with an unsymmetrical ketone) product.[2][3] The bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), is a highly reactive and regioselective catalyst for this purpose.[2][3]
-
Slow Addition of the Ketone: A slow addition of the unsymmetrical ketone to the reaction mixture containing the aminopyridine and the catalyst can help maintain a low concentration of the ketone, further favoring the formation of the kinetic enolate.[2][3]
Troubleshooting Guides
Scenario 1: Low Overall Yield in a Skraup Synthesis of a Substituted 1,5-Naphthyridine.
The Skraup synthesis, which involves reacting a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent, is a powerful method but can be prone to low yields due to the harsh reaction conditions.[4]
Potential Causes and Solutions:
-
Cause: Polymerization or charring of glycerol.
-
Solution: Ensure vigorous stirring and controlled heating to maintain a homogeneous reaction temperature. The use of a milder dehydrating agent in place of concentrated sulfuric acid, if compatible with the substrate, could be explored.
-
-
Cause: Inefficient oxidation.
-
Solution: The choice of oxidizing agent is critical. While classic methods use the nitro compound corresponding to the amine, milder and more efficient oxidizing agents such as iodine, sodium nitrite (NaNO₂), or potassium iodate (KIO₃) can be employed.[4]
-
-
Cause: Substrate decomposition.
Scenario 2: Difficulty in Separating Regioisomers.
When a reaction produces a mixture of regioisomers, their separation can be challenging due to their similar physical properties.
Solutions:
-
Chromatography:
-
Column Chromatography: Careful selection of the stationary and mobile phases is crucial. Sometimes, a change from silica gel to alumina, or the use of a different solvent system with varying polarity, can achieve separation.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography is a powerful tool.
-
-
Crystallization: Fractional crystallization can sometimes be employed if the regioisomers have sufficiently different solubilities in a particular solvent system.
-
Derivatization: In some cases, it may be possible to selectively derivatize one of the isomers, which would alter its physical properties and facilitate separation.
Scenario 3: Ambiguous NMR Spectra for Isomer Identification.
Distinguishing between 2,3- and 2,4-disubstituted 1,5-naphthyridines by ¹H NMR alone can sometimes be inconclusive.
Solutions for Structural Elucidation:
-
2D NMR Techniques:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal through-space correlations between protons. For a 2,4-disubstituted isomer, a NOE correlation would be expected between the substituent at the 4-position and the proton at the 3-position.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which can help in unambiguously assigning the carbon skeleton and the positions of the substituents.
-
-
LC-NMR: This hyphenated technique allows for the separation of the isomers by liquid chromatography followed by immediate NMR analysis of the isolated fractions, providing clear spectra for each isomer.[6]
Optimized Experimental Protocols
Protocol 1: Regioselective Synthesis of 2,4-Disubstituted 1,5-Naphthyridines via Friedländer Annulation (Thermodynamic Control)
This protocol is designed to favor the formation of the more thermodynamically stable 2,4-disubstituted product.
Materials:
-
3-Amino-2-formylpyridine
-
Unsymmetrical ketone (e.g., 2-pentanone)
-
Potassium tert-butoxide
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 3-amino-2-formylpyridine (1.0 eq) and anhydrous toluene.
-
Add potassium tert-butoxide (1.2 eq) to the suspension and stir at room temperature for 15 minutes.
-
Add the unsymmetrical ketone (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2,4-disubstituted 1,5-naphthyridine.
Protocol 2: Regioselective Synthesis of 2,3-Disubstituted 1,5-Naphthyridines via Amine-Catalyzed Friedländer Annulation (Kinetic Control)
This protocol utilizes an amine catalyst to favor the formation of the kinetically favored 2,3-disubstituted product.[2][3]
Materials:
-
3-Amino-2-formylpyridine
-
Unsymmetrical ketone (e.g., 2-pentanone)
-
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO)
-
Anhydrous toluene
-
Syringe pump
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-amino-2-formylpyridine (1.0 eq), TABO (0.1 eq), and anhydrous toluene.
-
Heat the mixture to 80 °C.
-
Using a syringe pump, add the unsymmetrical ketone (1.1 eq) dissolved in a small amount of anhydrous toluene over a period of 4-6 hours.
-
After the addition is complete, continue to stir the reaction at 80 °C for an additional 1-2 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 2,3-disubstituted 1,5-naphthyridine.
Data Presentation
Table 1: Influence of Catalyst on Regioselectivity in Friedländer Annulation
| Catalyst | Regioisomeric Ratio (2,3- : 2,4-) | Yield (%) | Reference |
| None (thermal) | Mixture | Moderate | General Observation |
| Pyrrolidine | >90:10 | 65-84 | [2][3] |
| TABO | up to 96:4 | High | [2][3] |
| Acid (e.g., HCl) | Varies, often favors thermodynamic | Varies | [7] |
| Base (e.g., KOH) | Varies, often favors thermodynamic | Varies | [8] |
Visualizations
Diagram 1: Mechanistic Pathways in Friedländer Annulation
Caption: Kinetic vs. Thermodynamic control in Friedländer synthesis.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
References
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
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Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]
-
Gulevich, A. V., & Dudnik, A. S. (2020). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 120(23), 12627–12703. [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
ResearchGate. (n.d.). Effects of Solvent and Temperature on Reaction Outcome. [Link]
-
Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. [Link]
-
Dormer, P. G., Eng, K. K., Farr, R. N., Humphrey, G. R., McWilliams, J. C., Reider, P. J., Sager, J. W., & Volante, R. P. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of organic chemistry, 68(2), 467–477. [Link]
-
NMR Service. (n.d.). NMR chromatography. [Link]
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Semantic Scholar. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
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ResearchGate. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. [Link]
-
MDPI. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. [Link]
-
ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
ResearchGate. (2025). Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. [Link]
-
Semantic Scholar. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
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Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
ResearchGate. (2025). A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. [Link]
-
ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. [Link]
-
ACS Publications. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
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National Institutes of Health. (2019). High Information Spectroscopic Detection Techniques for Gas Chromatography. [Link]
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ResearchGate. (2025). Regioselectivity of Friedländer Quinoline Syntheses. [Link]
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University of Pretoria. (n.d.). Supporting Information 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-k. [Link]
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PubMed. (2012). Chromatographic Separation and NMR An Integrated Approach in Pharmaceutical Development. [Link]
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ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]
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PubMed. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. [Link]
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PubMed. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
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PubMed. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. [Link]
-
Royal Society of Chemistry. (2023). Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway. [Link]
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Validation & Comparative
A Researcher's Guide to Unlocking the Therapeutic Potential of Methyl 2-(1,5-naphthyridin-2-yl)acetate: A Comparative Framework
Introduction: The 1,5-Naphthyridine Scaffold - A Privileged Motif in Medicinal Chemistry
To the dedicated researcher, scientist, and drug development professional, the quest for novel therapeutic agents is a journey of both discovery and strategic investigation. Within the vast landscape of heterocyclic chemistry, the 1,5-naphthyridine core stands out as a "privileged scaffold."[1] This bicyclic aromatic system, composed of two fused pyridine rings, is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable versatility that spans from anti-cancer to anti-infective applications.[2][3] The inherent structural features of the 1,5-naphthyridine nucleus, including its hydrogen bonding capabilities and defined three-dimensional geometry, make it an ideal foundation for the design of targeted therapies.
This guide focuses on a specific, yet largely unexplored derivative: Methyl 2-(1,5-naphthyridin-2-yl)acetate (CAS No. 1092350-71-4).[4] Despite its straightforward synthesis from readily available precursors, a survey of the current scientific literature reveals a conspicuous absence of biological data for this compound. This "data gap" presents a unique opportunity for novel research and the potential for uncovering a new class of therapeutic agents.
This document serves as a comprehensive guide for the researcher who has synthesized or is contemplating the investigation of this compound. We will provide a comparative framework, not of existing data, but as a strategic roadmap for its biological evaluation. This will be achieved by contextualizing it against a backdrop of structurally diverse and well-characterized 1,5-naphthyridine derivatives. We will delve into potential biological targets, provide detailed experimental protocols for key assays, and present a logical workflow for its characterization.
The Subject of Investigation: this compound
The structure of this compound is characterized by the foundational 1,5-naphthyridine core with a methyl acetate group at the 2-position. This seemingly simple substitution pattern belies a range of chemical possibilities. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, opening up a vast chemical space for structure-activity relationship (SAR) studies. The nitrogen atoms in the naphthyridine rings provide sites for hydrogen bonding, which is crucial for interactions with biological targets.
A Comparative Landscape: Diverse Bioactivities of 1,5-Naphthyridine Derivatives
To formulate a rational screening strategy for this compound, it is instructive to examine the known biological activities of other derivatives of the 1,5-naphthyridine scaffold. This diverse family of compounds has been shown to target a range of proteins implicated in various diseases.
| Compound Class | Example Derivative | Biological Target | Reported Activity (IC50) | Therapeutic Area |
| Kinase Inhibitors | 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-fluorophenyl)-1,6-naphthyridin-4(1H)-one | c-Met Kinase | 9.8 nM | Oncology |
| DNA Repair Inhibitors | 3-ethyl-1,5-naphthyridin-2(1H)-one derivative (8m) | PARP-1 | 0.49 nM | Oncology |
| Antibacterial Agents | Oxabicyclooctane-linked 1,5-naphthyridine | Bacterial DNA Gyrase/ Topoisomerase IV | MIC: 0.016-4 µg/mL | Infectious Diseases |
This table presents a selection of 1,5-naphthyridine derivatives with established biological activities to provide a comparative context for the investigation of this compound.
Proposed Investigational Workflow for this compound
Given the precedent set by other 1,5-naphthyridine derivatives, a logical starting point for the biological evaluation of this compound is to screen it against a panel of kinases and other enzymes involved in cancer and infectious diseases. The following diagram outlines a proposed workflow:
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Conclusion: Charting a Course for Discovery
While this compound currently represents a blank slate in the landscape of biologically active molecules, its 1,5-naphthyridine core suggests a high probability of interesting biological activity. This guide provides a scientifically grounded and actionable framework for the systematic investigation of this compound. By leveraging the knowledge gained from other 1,5-naphthyridine derivatives and employing the detailed experimental protocols provided, researchers are well-equipped to embark on a journey of discovery. The exploration of this compound and its analogs has the potential to uncover novel therapeutic agents and further solidify the importance of the 1,5-naphthyridine scaffold in medicinal chemistry. The path is clear, and the potential rewards for drug discovery are significant.
References
-
Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3254. [Link]
-
Singh, S. B., Kaelin, D. E., Meinke, P. T., Wu, J., Miesel, L., Tan, C. M., Olsen, D. B., Lagrutta, A., Fukuda, H., Kishii, R., & et al. (2015). Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-5). Bioorganic & medicinal chemistry letters, 25(17), 3630–3635. [Link]
-
Wang, Y., Lv, Z., Chen, F., Wang, X., & Gou, S. (2021). Discovery of 5-(3-Chlorophenylamino)benzo[c]n[1][5]aphthyridine-8-carboxamide Derivatives as Highly Selective CK2 Inhibitors with Potent Cancer Cell Stemness Inhibition. Journal of medicinal chemistry, 64(8), 5082–5098. [Link]
-
Zhang, Y., Wang, Y., Li, J., Zhang, J., Wang, Y., Li, S., ... & Zhang, J. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1, 5-naphthyridin-2 (1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Bioorganic & Medicinal Chemistry Letters, 78, 129046. [Link]
-
Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648-660. [Link]
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
-
Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl) phenyl) benzo [h] [1][6]naphthyridin-2 (1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of medicinal chemistry, 54(5), 1473–1480. [Link]
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Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1, 8-Naphthyridine: A review of multiple biological activities. Archiv der Pharmazie, 348(12), 837-860. [Link]
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Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1, 8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini reviews in medicinal chemistry, 21(5), 586-601. [Link]
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Singh, S. B., Kaelin, D. E., Meinke, P. T., Wu, J., Miesel, L., Tan, C. M., ... & Fukuda, Y. (2015). Structure activity relationship of substituted 1, 5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & medicinal chemistry letters, 25(11), 2409-2415. [Link]
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A Comparative Analysis of Methyl 2-(1,5-naphthyridin-2-yl)acetate and Known Kinase Inhibitors in Cellular Signaling
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. This guide provides a comprehensive comparative analysis of a novel compound, Methyl 2-(1,5-naphthyridin-2-yl)acetate, against a panel of well-characterized kinase inhibitors. We delve into the underlying scientific principles, present detailed experimental protocols for robust in vitro and cell-based characterization, and offer a comparative assessment of inhibitory activity and cellular effects. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents targeting kinase signaling pathways.
Introduction: The Enduring Promise of Kinase Inhibition
The human kinome comprises over 500 protein kinases that act as molecular switches, controlling a vast network of signaling pathways that govern cell growth, differentiation, proliferation, and apoptosis. The aberrant activity of these enzymes is a frequent oncogenic event, making them highly attractive targets for therapeutic intervention. The 1,5-naphthyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of kinases.[1][2][3] This has prompted an investigation into the potential of novel 1,5-naphthyridine-containing compounds as next-generation kinase inhibitors.
This guide focuses on the characterization of this compound, a compound of interest due to its structural similarity to known kinase inhibitors. We will compare its hypothetical activity profile with that of established multi-kinase inhibitors such as Sorafenib and Sunitinib, as well as more selective inhibitors targeting pathways modulated by other 1,5-naphthyridine derivatives, such as inhibitors of Fibroblast Growth Factor Receptor (FGFR) and Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5).[2][3][4][5]
Materials and Methodologies: A Framework for Rigorous Comparison
To ensure the scientific validity of our comparative analysis, we outline a series of robust and reproducible experimental protocols. These methods are designed to provide a multi-faceted view of the compound's activity, from direct enzymatic inhibition to its effects on cellular viability and intracellular signaling.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Principle: This assay quantifies the amount of ADP produced during a kinase-catalyzed phosphorylation reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency. A luminescence-based detection method offers high sensitivity and a broad dynamic range.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and comparator compounds (e.g., Sorafenib, an FGFR inhibitor, an ALK5 inhibitor) in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction Setup: In a 384-well white assay plate, add 5 µL of the diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of a solution containing the kinase of interest (e.g., FGFR1, ALK5, VEGFR2, B-Raf) in kinase reaction buffer. Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiation of Reaction: Add 10 µL of a substrate/ATP mixture to each well to initiate the kinase reaction. The concentration of ATP should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9][10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6][7][10]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on one of the targeted kinases, such as an FGFR-driven cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot Analysis of Kinase Signaling Pathways
Principle: Western blotting is a technique used to detect specific proteins in a sample.[11][12][13] In the context of kinase inhibitor evaluation, it is used to assess the phosphorylation status of key downstream effector proteins in a signaling cascade, providing a direct measure of the inhibitor's target engagement and mechanism of action within the cell.[11]
Protocol:
-
Cell Lysis: Treat cells with the compounds at various concentrations for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-ERK, p-Akt, p-SMAD2) and their total protein counterparts (e.g., total ERK, total Akt, total SMAD2). Also, include an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Comparative Results: A Hypothetical Data-Driven Assessment
The following sections present hypothetical data for this compound in comparison to known kinase inhibitors. This data is for illustrative purposes to guide researchers in their evaluation of novel compounds.
In Vitro Kinase Inhibitory Profile
The inhibitory activity of this compound was hypothetically assessed against a panel of kinases known to be targets of multi-kinase inhibitors and other 1,5-naphthyridine derivatives.
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) | FGFR1 Inhibitor IC50 (nM) | ALK5 Inhibitor IC50 (nM) |
| VEGFR2 | 85 | 90 | 80 | >10,000 | >10,000 |
| B-Raf | 150 | 22 | >10,000 | >10,000 | >10,000 |
| c-Kit | 250 | 68 | - | >10,000 | >10,000 |
| PDGFRβ | 120 | 57 | 2 | >10,000 | >10,000 |
| FGFR1 | 30 | >5,000 | >5,000 | 5 | >10,000 |
| ALK5 | 25 | >10,000 | >10,000 | >10,000 | 4 |
Table 1: Hypothetical in vitro kinase inhibitory activity (IC50 values) of this compound and comparator compounds. Data for known inhibitors are representative values from published literature.[14]
Cellular Antiproliferative Activity
The effect of the compounds on the viability of a hypothetical FGFR-driven cancer cell line was evaluated.
| Compound | GI50 (nM) |
| This compound | 150 |
| Sorafenib | 2,500 |
| FGFR1 Inhibitor | 50 |
| ALK5 Inhibitor | >10,000 |
Table 2: Hypothetical antiproliferative activity (GI50 values) in an FGFR-driven cancer cell line.
Modulation of Intracellular Signaling Pathways
Western blot analysis was performed to assess the effect of the compounds on the phosphorylation of downstream effectors in relevant signaling pathways.
A. FGFR Signaling Pathway
B. ALK5 (TGF-β) Signaling Pathway
C. Experimental Workflow
Discussion: Interpreting the Comparative Data
The hypothetical data presented suggests that this compound exhibits a distinct kinase inhibitory profile compared to the established multi-kinase inhibitors Sorafenib and Sunitinib. While it shows moderate activity against key targets of these drugs like VEGFR2 and PDGFRβ, it demonstrates more potent and selective inhibition of FGFR1 and ALK5. This dual FGFR/ALK5 activity is a compelling feature, as both pathways are implicated in cancer progression, including angiogenesis, invasion, and metastasis.
The cellular data corroborates the in vitro findings. The potent antiproliferative effect in an FGFR-driven cancer cell line, superior to that of the broad-spectrum inhibitor Sorafenib, suggests that the FGFR inhibition is a key mechanism of its anti-cancer activity. The lack of activity of the selective ALK5 inhibitor in this specific cell line further underscores the importance of the FGFR-targeting component of this compound's hypothetical profile.
Western blot analysis would be crucial to confirm target engagement within the cellular context. A significant reduction in the phosphorylation of ERK (a downstream effector of FGFR signaling) and SMAD2 (a direct substrate of ALK5) upon treatment with this compound would provide strong evidence for its on-target activity.
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of novel kinase inhibitors, using this compound as a case study. The hypothetical data suggests that this compound may represent a novel class of dual FGFR/ALK5 inhibitors with a distinct and potentially advantageous profile compared to existing multi-kinase inhibitors.
Further investigations are warranted to validate these hypothetical findings. A comprehensive kinase panel screen would provide a more complete picture of the compound's selectivity. In vivo studies in relevant cancer models will be essential to assess its therapeutic potential. The methodologies and comparative approach outlined in this guide provide a solid foundation for the continued exploration of the 1,5-naphthyridine scaffold in the pursuit of novel and effective cancer therapeutics.
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Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. Retrieved from [Link]
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Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641. Retrieved from [Link]
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Tsuchiya, M., et al. (2021). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Retrieved from [Link]
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Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. Retrieved from [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]
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A Comparative Guide for Synthetic Strategy: Methyl 2-(1,5-naphthyridin-2-yl)acetate vs. Ethyl 2-(1,5-naphthyridin-2-yl)acetate
In the landscape of modern medicinal chemistry and materials science, the 1,5-naphthyridine scaffold is a privileged heterocyclic motif, integral to the development of a wide array of biologically active compounds and functional materials.[1][2] The strategic selection of synthetic building blocks is paramount in the efficient construction of molecular complexity. This guide provides an in-depth technical comparison of two closely related and valuable intermediates: Methyl 2-(1,5-naphthyridin-2-yl)acetate and Ethyl 2-(1,5-naphthyridin-2-yl)acetate .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a nuanced analysis of their synthesis, reactivity, and practical applications, supported by established chemical principles and extrapolated experimental insights. Our objective is to empower the discerning chemist to make an informed decision based on the specific demands of their synthetic route and target molecule.
Physicochemical Properties: A Comparative Overview
While extensive experimental data for these specific molecules is not consolidated in a single source, we can deduce their properties based on their structural analogs and fundamental organic chemistry principles. The primary distinction lies in the terminal alkyl group of the ester, which subtly influences molecular weight, polarity, and volatility.
| Property | This compound | Ethyl 2-(1,5-naphthyridin-2-yl)acetate | Rationale for Comparison |
| CAS Number | 1092350-71-4[3] | Not explicitly assigned (CID 177737361)[4] | Unique identifiers for chemical substances. |
| Molecular Formula | C₁₁H₁₀N₂O₂ | C₁₂H₁₂N₂O₂ | Defines the elemental composition. |
| Molecular Weight | 202.21 g/mol [5] | 216.24 g/mol [4] | The ethyl ester is heavier due to the additional methylene group. |
| Boiling Point | Predicted to be slightly lower than the ethyl ester. | Predicted to be slightly higher than the methyl ester. | Increased van der Waals forces in the larger ethyl ester lead to a higher boiling point. |
| Solubility | Generally higher solubility in more polar organic solvents. | Generally higher solubility in less polar organic solvents. | The larger alkyl group in the ethyl ester increases its lipophilicity. |
| Reactivity | Higher reactivity in nucleophilic acyl substitution.[6] | Lower reactivity in nucleophilic acyl substitution.[6] | The smaller methyl group presents less steric hindrance to the attacking nucleophile. |
Synthesis and Strategic Considerations
The synthesis of both esters typically involves the construction of the 1,5-naphthyridine core followed by the introduction of the acetate side chain, or the elaboration of a pre-functionalized naphthyridine. A common and versatile approach is the cyclization of a substituted 3-aminopyridine with an appropriate three-carbon building block.[2][7]
A plausible synthetic route, adaptable for both the methyl and ethyl esters, is a modified Gould-Jacobs reaction followed by functionalization.[8]
Conceptual Synthetic Workflow
Caption: Generalized synthetic workflow for 2-substituted 1,5-naphthyridines.
Experimental Protocol: Synthesis of Ethyl 2-(1,5-naphthyridin-2-yl)acetate (Hypothetical)
This protocol is a representative, hypothetical procedure based on established methodologies for the synthesis of related 1,5-naphthyridine derivatives.
Step 1: Synthesis of 2-Chloro-1,5-naphthyridine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 1,5-naphthyridin-2-ol (1 equiv.).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv.) portion-wise at 0 °C.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 2-(1,5-naphthyridin-2-yl)acetate
-
Base Preparation: In a separate flame-dried flask under nitrogen, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equiv.) in anhydrous ethanol.
-
Malonate Addition: To the sodium ethoxide solution, add diethyl malonate (1.2 equiv.) dropwise at 0 °C.
-
Coupling Reaction: Add a solution of 2-chloro-1,5-naphthyridine (1 equiv.) in anhydrous ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for 12-18 hours.
-
Work-up and Decarboxylation: Cool the reaction, neutralize with dilute acetic acid, and remove the solvent under reduced pressure. To the crude product, add a mixture of acetic acid and hydrochloric acid and heat to reflux to effect decarboxylation.
-
Final Purification: After cooling, basify the mixture and extract with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography to yield the final product.
Note on Methyl Ester Synthesis: The synthesis of the methyl ester would follow a similar protocol, substituting sodium methoxide and dimethyl malonate in the second step.
Performance in Organic Reactions: A Mechanistic Perspective
The primary utility of these esters is as intermediates for further molecular elaboration, most commonly through reactions at the ester carbonyl. These include hydrolysis, amidation, and reduction. The choice between the methyl and ethyl ester can have a discernible impact on reaction kinetics and, in some cases, yield.
Nucleophilic Acyl Substitution: Hydrolysis and Amidation
The rate of nucleophilic acyl substitution is influenced by both electronic and steric factors. In the case of methyl vs. ethyl esters, steric hindrance is the dominant differentiating factor.
Caption: Steric effects in nucleophilic acyl substitution of methyl vs. ethyl esters.
-
This compound: The smaller methyl group presents a smaller steric profile, allowing for more rapid attack by nucleophiles at the carbonyl carbon.[6] This can lead to shorter reaction times for hydrolysis or amidation. In base-promoted amidations, the use of a methyl ester may result in a cleaner reaction with fewer side products, although this is substrate-dependent.[9]
-
Ethyl 2-(1,5-naphthyridin-2-yl)acetate: The bulkier ethyl group can slightly impede the approach of a nucleophile, resulting in slower reaction rates compared to the methyl ester.[1] However, in certain instances, particularly with highly reactive or sterically demanding nucleophiles, the slightly attenuated reactivity of the ethyl ester can offer better control and selectivity.
Experimental Causality: The choice of ester is a strategic one. For a high-throughput synthesis campaign where reaction time is a critical parameter, the methyl ester may be preferable. Conversely, for a delicate substrate where over-reactivity or side reactions are a concern, the ethyl ester might provide a more controlled transformation.
Practical Considerations for the Researcher
Beyond reactivity, several practical factors influence the choice between these two reagents:
-
Starting Material Availability and Cost: The corresponding starting materials (dimethyl malonate vs. diethyl malonate; methanol vs. ethanol) are generally inexpensive and readily available. However, market fluctuations can occasionally favor one over the other.
-
Purification: The slightly higher boiling point and greater lipophilicity of the ethyl ester and its derivatives can be advantageous during work-up and purification. For instance, it may be less volatile, reducing loss during solvent removal, and its different solubility profile can aid in chromatographic separation from more polar impurities.
-
Transesterification: A critical consideration when using alkoxide bases is the potential for transesterification. To avoid this, the alcohol corresponding to the ester must be used as the solvent (e.g., sodium ethoxide in ethanol for the ethyl ester). Using a mismatched base/solvent system will lead to a mixture of esters, complicating purification and reducing the yield of the desired product.[10]
Conclusion and Recommendations
The choice between this compound and Ethyl 2-(1,5-naphthyridin-2-yl)acetate is a nuanced decision that should be guided by the specific goals of the synthetic chemist.
-
Choose this compound for:
-
Maximizing reaction rates in subsequent nucleophilic acyl substitution reactions.
-
Situations where the slightly higher polarity is beneficial for solubility or chromatography.
-
When using methoxide-based reagents to avoid transesterification.
-
-
Choose Ethyl 2-(1,5-naphthyridin-2-yl)acetate for:
-
Enhanced control over reactivity, particularly with sensitive substrates.
-
Potentially easier handling and purification due to lower volatility and higher lipophilicity.
-
When employing ethoxide-based reagents in the synthetic sequence.
-
Ultimately, both esters are valuable and versatile intermediates. A small-scale pilot reaction is often the most definitive way to determine the optimal choice for a novel synthetic pathway. This guide serves to provide the foundational knowledge and logical framework to make an informed initial selection, thereby streamlining the process of discovery and development.
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PubChem. (n.d.). Ethyl 2-(1,5-naphthyridin-2-yl)acetate. PubChem. [Link]
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ACS Publications. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
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NIH. (2008). Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. National Institutes of Health. [Link]
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Austin Publishing Group. (2017). A Kinetic Study on Saponification of Ethyl Acetate with Caustic Soda in a Batch Reactor. Austin Chemical Engineering, 4(1), 1070. [Link]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
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Puig de la Bellacasa, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]
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A Comparative Guide to the Biological Activity of Methyl 2-(1,5-naphthyridin-2-yl)acetate Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Its rigid, planar structure and the presence of nitrogen atoms provide unique opportunities for molecular interactions with various biological targets. This guide offers a comparative analysis of the biological activities of analogs derived from the "Methyl 2-(1,5-naphthyridin-2-yl)acetate" core structure, providing experimental data and methodological insights for researchers in drug discovery.
The parent compound, this compound (CAS No. 1092350-71-4), serves as a foundational scaffold for the development of novel therapeutic agents.[2] While data on the specific biological activity of this ester is limited in publicly available literature, its structural analogs have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.
Comparative Biological Activities of 1,5-Naphthyridine Analogs
The versatility of the 1,5-naphthyridine ring system allows for substitutions at various positions, leading to a diverse range of biological effects. The primary areas of investigation for these analogs have been their antimicrobial, anticancer, and kinase inhibitory activities.
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents.[3] 1,5-Naphthyridine derivatives have been identified as a promising class of broad-spectrum antibacterial agents.[3] Their mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3][4] This is a different binding site compared to fluoroquinolones, which means they can be effective against quinolone-resistant strains.[3]
Some 1,5-naphthyridine compounds have shown a bactericidal (kill bacteria) rather than bacteriostatic (inhibit growth) mode of action against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[5]
Table 1: Comparative Antimicrobial Activity of Selected 1,5-Naphthyridine Analogs
| Compound Class | Target Organism(s) | Activity Metric (MIC/MBC) | Key Structural Features | Reference |
| Phenyl-substituted 1,5-naphthyridines | MRSA, VRE | MBC/MIC ratio of 1–2 (bactericidal) | Phenyl substitution | [5] |
| Oxabicyclooctane-linked NBTIs | Gram-positive & Gram-negative | Not specified | 1,5-naphthyridine as the left-hand motif | [3] |
| 2,7-Naphthyridine derivatives | Staphylococcus aureus | MIC = 8 mg/L | Hydrazone derivatives | [4] |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. A lower value indicates higher potency.
Naphthyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[6] These include the inhibition of topoisomerase II, disruption of microtubule polymerization, and modulation of key signaling pathways.[6]
-
Topoisomerase Inhibition: Some analogs, like vosaroxin, act as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells.[6]
-
Kinase Inhibition: A significant number of 1,5-naphthyridine analogs function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. These include c-Met kinase, Aurora kinases, and Fibroblast Growth Factor Receptors (FGFRs).[7][8]
-
Antimitotic Effects: Certain derivatives exhibit strong antimitotic effects by interacting with the colchicine binding site on microtubules, thus inhibiting cell division.[6]
Table 2: Comparative Anticancer Activity (IC50) of 1,5-Naphthyridine Analogs
| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference |
| Halogen substituted 1,8-naphthyridine-3-caboxamides | MIAPaCa, K-562 | 0.41, 0.77 | Not specified | [9] |
| 1,8-naphthyridine-C-3'-heteroaryl derivatives | PA-1, SW620 | 0.41, 1.4 | Not specified | [9] |
| Dibenzo[c,h][5][10]naphthyridines | Various | Potent | Topoisomerase I Inhibition | [11] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.
The ability of 1,5-naphthyridine analogs to act as kinase inhibitors is one of their most promising therapeutic applications. Kinases are key regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory conditions.
-
TGF-β Type I Receptor (ALK5) Inhibitors: Optimization of initial hits has led to the discovery of potent and selective ALK5 inhibitors with IC50 values in the low nanomolar range (4-6 nM).[12] These compounds have potential applications in treating diseases associated with fibrosis and cancer.
-
Plasmodium falciparum PI4K Inhibitors: 2,8-disubstituted-1,5-naphthyridines have been identified as dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K) and hemozoin formation, showing in vivo efficacy against malaria.[10]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Novel 1,5 and 1,7-naphthyridine derivatives have been designed as potent kinase inhibitors of all FGFR family members, showing nanomolar affinity and in vivo efficacy in an FGFR3-driven xenograft model.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1,5-naphthyridine analogs is highly dependent on the nature and position of substituents on the naphthyridine core.
-
Substitutions at C-2 and C-7: In the context of novel bacterial topoisomerase inhibitors (NBTIs), only a narrow range of substitutions at the C-2 and C-7 positions are tolerated for optimal antibacterial activity. An alkoxy (like methoxy) or cyano group at C-2, and a halogen or hydroxyl group at C-7, appear to be favorable.[3]
-
Substitutions at C-8: For antiplasmodial activity, the introduction of basic substituents at the C-8 position of the 1,5-naphthyridine core led to a significant improvement in physicochemical and pharmacokinetic properties.[10]
Caption: Key substitution points on the 1,5-naphthyridine scaffold and their influence on biological activity.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of 1,5-naphthyridine analogs.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is widely used to screen for the cytotoxic potential of anticancer compounds.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (1,5-naphthyridine analogs) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate. Each well should contain 50 µL of the compound at the desired concentration.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific protein kinase. Assays are often performed using luminescence (e.g., ADP-Glo™) or fluorescence-based detection methods.
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is proportional to the kinase activity. Inhibitors will reduce the amount of ADP produced.
Caption: Simplified TGF-β signaling pathway, a target for 1,5-naphthyridine kinase inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, substrate (a specific peptide or protein), ATP, and the test compound at various concentrations.
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and test compound.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add a reagent (e.g., ADP-Glo™ Reagent) that simultaneously stops the kinase reaction and depletes the remaining ATP.
-
Signal Generation: Add a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure Luminescence: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Conclusion
Analogs based on the "this compound" framework represent a highly versatile and promising class of compounds for drug discovery. Their demonstrated efficacy as antimicrobial, anticancer, and specific kinase inhibitors highlights the value of the 1,5-naphthyridine scaffold. Further exploration of structure-activity relationships, guided by the robust experimental protocols outlined in this guide, will undoubtedly lead to the development of novel and potent therapeutic agents.
References
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Parhi, A. K., Zhang, Y., Saionz, K. W., Pradhan, P., Kaul, M., Trivedi, K., Pilch, D. S., & LaVoie, E. J. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4873–4877. [Link][5][13]
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Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3367. [Link][7][14][15]
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Parhi, A. K., Zhang, Y., Saionz, K. W., Pradhan, P., Kaul, M., Trivedi, K., Pilch, D. S., & LaVoie, E. J. (2013). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PubMed, 23891185. [Link][13]
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Kim, H. P., Lee, J. Y., & Lee, Y. S. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 33(12), 5325-5334. [Link][6]
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Unknown Authors. (2025). Antimicrobial activity of novel naphthyridine compounds. ResearchGate. [Link][16]
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Manickam, Y., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. [Link][10]
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Unknown Authors. (2025). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate. [Link][12]
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Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. AACR 106th Annual Meeting 2015. [Link][8]
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Unknown Authors. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link][17]
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Klos-Sztuka, A., & Wróbel, R. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 14(8), 786. [Link][18]
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Malojcic, G., et al. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link][19]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link][14]
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Cushman, M., et al. (2010). Design, Synthesis, and Evaluation of Dibenzo[c,h][5][10]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents. Journal of Medicinal Chemistry. [Link][11]
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Unknown Authors. (n.d.). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Europe PMC. [Link][9]
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Klos-Sztuka, A., & Wróbel, R. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link][1]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link][15]
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Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). PubMed. [Link][3]
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Unknown Authors. (2025). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link][20]
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PubChem. (n.d.). Ethyl 2-(1,5-naphthyridin-2-yl)acetate. [Link][21]
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Klos-Sztuka, A., & Wróbel, R. (2021). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link][22]
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Unknown Authors. (2023). Synthesis of Novel Benzo[b][5][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. National Institutes of Health. [Link][23]
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Unknown Authors. (n.d.). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link][4]
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A Researcher's Guide to Target Validation of Novel 1,5-Naphthyridine Derivatives: A Comparative Approach
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of potent biological activities.[1][2] This structural class has yielded compounds with therapeutic potential in oncology and infectious diseases, attributed to their ability to interact with diverse biological targets.[1][3][4] This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the target validation for a novel 1,5-naphthyridine compound, using "Methyl 2-(1,5-naphthyridin-2-yl)acetate" as a representative example.
This document is not a rigid protocol but a strategic guide. It emphasizes the "why" behind experimental choices, ensuring a self-validating and robust approach to understanding the mechanism of action of your compound of interest.
The 1,5-Naphthyridine Scaffold: A Landscape of Potential Targets
The versatility of the 1,5-naphthyridine core means that a novel derivative could interact with a number of protein classes. Literature on this scaffold points towards several potential targets, including:
-
Protein Kinases: A significant number of 1,5-naphthyridine derivatives have been identified as kinase inhibitors. A notable example is their activity as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[5] Other kinases, such as DYRK1A, have also been identified as targets.[2]
-
Topoisomerases: Some 1,5-naphthyridine derivatives have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and repair, highlighting their potential as cytotoxic agents for cancer therapy.[1]
-
Other Enzymes and Receptors: The structural features of the 1,5-naphthyridine ring system allow for interactions with a variety of other protein targets, which may be uncovered through unbiased screening approaches.
Given this landscape, a systematic approach is required to first identify and then validate the specific molecular target of a new chemical entity like "this compound".
A Strategic Workflow for Target Identification and Validation
The process of moving from a bioactive small molecule to a validated target can be broken down into two main phases: broad, unbiased target identification, followed by rigorous, hypothesis-driven target validation.
Caption: A generalized workflow for small molecule target identification and validation.
Phase 1: Unbiased Target Identification
The initial step is to generate a list of potential protein binders for your compound without prior assumptions about its mechanism of action.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This biochemical approach identifies proteins that physically interact with your immobilized small molecule.
Experimental Protocol: AC-MS
-
Immobilization of the Small Molecule:
-
Synthesize an analogue of "this compound" with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A carboxylate handle for amide coupling is a common strategy.
-
Couple the analogue to the beads according to the manufacturer's protocol. It is crucial to also prepare control beads (without the compound) to identify non-specific binders.
-
-
Cell Lysate Preparation:
-
Culture a relevant cell line (e.g., a cancer cell line sensitive to your compound) and harvest the cells.
-
Prepare a native cell lysate using a mild lysis buffer (e.g., containing NP-40 or CHAPS) to preserve protein complexes.
-
-
Affinity Pull-down:
-
Incubate the cell lysate with the compound-coupled beads and the control beads in parallel for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads. This can be done competitively by adding an excess of free "this compound" or non-specifically using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are unique to the compound-coupled beads and identify them using mass spectrometry (LC-MS/MS).
-
Genetic Screens (RNAi/CRISPR)
Genetic methods can identify targets by observing how the perturbation of specific genes modulates the cellular response to the small molecule.[6]
Experimental Protocol: RNA Interference (RNAi) Sensitization/Resistance Screen
-
Library Screening:
-
Plate cells in multi-well plates (e.g., 384-well) and transfect with a genome-wide or a targeted siRNA library (e.g., a kinome library).
-
After a period to allow for target gene knockdown (typically 48 hours), treat the cells with "this compound" at a sub-lethal concentration (e.g., IC20).
-
Incubate for a further 48-72 hours.
-
-
Phenotypic Readout:
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo).
-
-
Hit Identification:
-
Sensitizing hits: siRNAs that, in combination with the compound, lead to a greater than expected decrease in cell viability. The corresponding genes may be part of a parallel survival pathway or could be involved in drug metabolism/efflux.
-
Resistance hits: siRNAs that rescue the cells from the compound's cytotoxic effects. The genes targeted by these siRNAs are strong candidates for being the direct target of the compound or essential components of its downstream pathway.
-
Phase 2: Rigorous Target Validation
Once a list of putative targets is generated, their direct interaction with the small molecule and their role in the observed phenotype must be validated.[7][8]
Direct Binding Assays: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that directly measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a label-free, solution-based format.[6]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Expression and Purification:
-
Clone, express, and purify the candidate target protein(s) identified in Phase 1. High purity (>95%) is essential.
-
-
ITC Measurement:
-
Load the purified protein into the sample cell of the ITC instrument.
-
Load a concentrated solution of "this compound" into the injection syringe.
-
Perform a series of injections of the small molecule into the protein solution while measuring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[6]
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat intact cells with "this compound" or a vehicle control.
-
-
Heating:
-
Heat aliquots of the treated cells across a range of temperatures.
-
-
Lysis and Protein Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
-
Functional Assays: Enzyme Kinetics
To confirm that binding to the target leads to a functional consequence, an enzymatic or cellular assay is required. For a hypothetical kinase target, this would involve a kinase activity assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Setup:
-
In a multi-well plate, combine the purified kinase, its specific substrate (e.g., a peptide), and ATP.
-
Add "this compound" across a range of concentrations.
-
-
Reaction and Detection:
-
Allow the kinase reaction to proceed for a set time.
-
Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Comparing Potential Targets
Summarizing your quantitative data in a clear, tabular format is essential for comparing the potency and selectivity of "this compound" against the validated targets.
Table 1: Hypothetical Target Validation Data for this compound
| Target Protein | Direct Binding (ITC, Kd) | Cellular Engagement (CETSA) | Functional Activity (IC50) |
| ALK5 | 120 nM | Confirmed Stabilization | 150 nM |
| DYRK1A | 2.5 µM | Weak Stabilization | 3.1 µM |
| Topoisomerase I | > 50 µM | No Stabilization | > 50 µM |
This hypothetical data would strongly suggest that ALK5 is the primary, high-affinity target of "this compound" due to the convergence of strong binding affinity, cellular engagement, and functional inhibition at similar concentrations.
Visualizing the Biological Context
Understanding the signaling pathway in which your validated target operates is crucial for predicting the downstream cellular effects of your compound.
Caption: A hypothetical signaling pathway modulated by a small molecule inhibitor.
Conclusion
The identification and validation of a small molecule's target is a multi-faceted process that is essential for advancing a compound through the drug discovery pipeline.[6][9] By employing a combination of unbiased screening methods and rigorous biophysical and cellular validation assays, researchers can confidently identify the molecular target of novel compounds like "this compound". This systematic approach not only elucidates the mechanism of action but also enables the rational design of future experiments and the development of more potent and selective therapeutics.
References
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UCL. Target Identification and Validation (Small Molecules). Available from: [Link]
-
Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-506. Available from: [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. Available from: [Link]
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Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available from: [Link]
-
Alonso, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(23), 5629. Available from: [Link]
-
Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part 2: Target Identification. Available from: [Link]
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Gala, D. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available from: [Link]
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A Comparative Guide to Investigating the Off-Target Effects of Methyl 2-(1,5-naphthyridin-2-yl)acetate
Introduction: The Therapeutic Promise and Off-Target Challenge of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of compounds with a remarkable breadth of biological activities.[1] Derivatives have shown promise as inhibitors of critical cellular targets, including topoisomerase I for oncology applications, the transforming growth factor-beta (TGF-β) type I receptor (ALK5) for fibrotic diseases, and various bacterial enzymes, highlighting their potential as antimicrobial agents.[2][3][4]
Methyl 2-(1,5-naphthyridin-2-yl)acetate is a member of this versatile chemical family. While its specific primary target is not extensively documented in public literature, its structural alerts us to the potential for a wide pharmacological profile. The very versatility of the 1,5-naphthyridine scaffold necessitates a thorough investigation of potential off-target effects. Unintended interactions with other cellular proteins, particularly kinases and receptors, can lead to unforeseen toxicity or side effects, a critical hurdle in the drug development pipeline.[5]
This guide provides a comprehensive, technically-grounded framework for systematically characterizing the off-target profile of this compound. We will objectively compare its performance with strategically chosen alternative compounds, supported by detailed experimental protocols designed to ensure scientific rigor and data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust safety and selectivity profile for novel chemical entities.
Strategic Selection of Comparator Compounds
To contextualize the off-target profile of this compound, a carefully selected panel of comparator compounds is essential. This panel allows for a tiered interpretation of the screening data, distinguishing between scaffold-specific effects, broad promiscuity, and desired selectivity.
| Compound Class | Rationale & Purpose | Example Compound |
| Test Article | The compound of interest whose off-target profile is to be determined. | This compound |
| Selective Comparator | A potent, selective inhibitor from the same chemical class. This helps to identify off-targets that may be unique to the test article versus those common to the scaffold. Certain 1,5-naphthyridine derivatives are known, selective ALK5 inhibitors.[2][6] | A known selective 1,5-naphthyridine ALK5 inhibitor (e.g., Compound 19 from Gellibert et al., 2004)[2] |
| Promiscuous Control | A clinically relevant multi-kinase inhibitor known for its significant off-target effects. This serves as a positive control for the assays and provides a benchmark for an "acceptable" or "unacceptable" level of promiscuity.[7][8] | Sorafenib |
| Scaffold Control | A structurally related but simpler heterocyclic compound. This helps to de-risk findings and determine if observed off-target interactions are due to the core naphthyridine structure or specific side chains. | 4-Hydroxyquinoline [9][10] |
A Proposed Experimental Cascade for Off-Target Profiling
A tiered or cascaded approach to off-target screening is the most efficient methodology. It begins with broad, high-throughput screens to identify potential areas of concern, followed by more focused, physiologically relevant assays to confirm and validate initial hits.
Caption: Proposed workflow for off-target screening.
Part 1: Tier 1 - Broad Kinase Profiling
The protein kinase family is one of the most common sources of off-target interactions for small molecule drugs. A broad in vitro screen is the most effective first step to identify potential liabilities.
Experimental Protocol: In Vitro Kinase Assay Panel
This protocol describes a competitive binding assay format, which is high-throughput and measures the ability of a test compound to displace a known ligand from the kinase active site.
Caption: General workflow for an in vitro kinase assay.
Methodology:
-
Compound Preparation: Serially dilute this compound and comparator compounds in 100% DMSO. A typical starting concentration for a screening panel is 10 µM.
-
Assay Plate Preparation: In a multi-well plate, combine the kinase of interest, a fluorescently or radioactively labeled tracer ligand with known affinity for the kinase, and the test compound.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Measure the amount of bound tracer using an appropriate detection method (e.g., fluorescence polarization, time-resolved fluorescence, or scintillation counting).[11] The signal will be inversely proportional to the ability of the test compound to displace the tracer.
-
Data Analysis: Calculate the percentage of inhibition for each compound against each kinase relative to a positive control (no inhibitor) and a negative control (a known potent inhibitor for that kinase).
Comparative Data Presentation: Kinase Panel
The results should be tabulated to clearly show the inhibitory activity across the panel. A common metric is the percentage of inhibition at a single high concentration (e.g., 10 µM).
| Kinase Target | This compound (% Inhibition @ 10µM) | Selective Comparator (% Inhibition @ 10µM) | Sorafenib (% Inhibition @ 10µM) | 4-Hydroxyquinoline (% Inhibition @ 10µM) |
| ALK5 | Data | Data | Data | Data |
| VEGFR2 | Data | Data | Data | Data |
| p38α | Data | Data | Data | Data |
| SRC | Data | Data | Data | Data |
| ... (and so on for the entire panel) | Data | Data | Data | Data |
Part 2: Tier 2 - Cellular Target Engagement Validation
An in vitro hit does not always translate to activity within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a compound binds to its target in a physiological context.[12][13] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line that expresses the kinase(s) of interest identified in the Tier 1 screen. Treat the cells with the test compound or vehicle (DMSO) for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein remaining in the soluble fraction using a quantitative method like Western Blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A positive result is a shift of this curve to a higher temperature in the presence of the compound, indicating target stabilization. The magnitude of this thermal shift (ΔTm) can be quantified.
Comparative Data Presentation: CETSA
The key output is the change in the apparent melting temperature (Tm) of the target protein.
| Kinase Target | Cell Line | This compound (ΔTm in °C) | Selective Comparator (ΔTm in °C) | Sorafenib (ΔTm in °C) | 4-Hydroxyquinoline (ΔTm in °C) |
| ALK5 | A549 | Data | Data | Data | Data |
| VEGFR2 | HUVEC | Data | Data | Data | Data |
| ... (other confirmed hits) | ... | Data | Data | Data | Data |
Part 3: Tier 3 - Broader Safety Pharmacology Screening
Beyond kinases, it is crucial to assess interactions with other protein classes commonly associated with adverse drug reactions, such as G-protein coupled receptors (GPCRs), ion channels (especially hERG), and transporters. This is typically done using competitive radioligand binding assays.
Experimental Protocol: Radioligand Receptor Binding Assay
Methodology:
-
Membrane Preparation: Use cell membrane preparations that are rich in the receptor of interest.
-
Competitive Binding: Incubate the membranes with a specific radiolabeled ligand for the target receptor in the presence and absence of the test compound at various concentrations.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters that trap the membranes.[15]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an inhibition constant (Ki) to estimate the compound's affinity for the off-target receptor.
Conclusion and Interpretation
By systematically applying this experimental cascade, a comprehensive off-target profile for this compound can be constructed. The comparative data generated against a selective compound, a promiscuous drug, and a scaffold control will provide critical context for interpreting the results.
-
High inhibition across many kinases would suggest a promiscuous profile, similar to Sorafenib.
-
Potent, selective inhibition of a single or few kinases , confirmed by a significant thermal shift in CETSA, would point towards a more targeted mechanism of action.
-
Hits that are also observed with the selective comparator may indicate scaffold-driven interactions, whereas unique hits suggest a role for the specific substitutions on the test article.
-
Activity against key safety targets like the hERG channel or certain GPCRs, even at moderate concentrations, would be a red flag for potential cardiotoxicity or other adverse effects and would warrant further investigation.
This guide provides the foundational logic and actionable protocols for a rigorous assessment of off-target effects. The resulting data will be instrumental in making informed decisions about the future development of this compound, enabling a data-driven approach to balancing therapeutic efficacy with safety.
References
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Gellibert, F., Woolven, J., Fouchet, M. H., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506. [Link]
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Di Costanzo, G. G., de Stefano, G., Tortora, R., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology, 11(7), 1039-1047. [Link]
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Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry. [Link]
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Alonso, C., Fuertes, M., Gonzalez, M., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722–2728. [Link]
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Iavarone, M., Cabibbo, G., Piscaglia, F., et al. (2013). Prognostic significance of adverse events in patients with hepatocellular carcinoma treated with sorafenib. Therapeutic Advances in Medical Oncology. [Link]
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Gellibert, F., et al. (2004). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. American Chemical Society. [Link]
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Lomonosova, E., & Chinnadurai, G. (2008). Dibenzo[c,h][2][8]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis and Biological Evaluation. National Institutes of Health. [Link]
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Al-Jehani, Y. A. (2009). Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma. PMC - NIH. [Link]
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Ilona, P., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central. [Link]
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Liu, Q., et al. (n.d.). MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][2][6]naphthyridin-2(1H)- one. MIT. [Link]
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Abás, S., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
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Liu, Q., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][2][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. [Link]
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A Comparative Guide to the Synthesis of 1,5-Naphthyridines: Skraup vs. Friedländer
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold is a crucial pharmacophore found in a multitude of biologically active compounds, exhibiting activities ranging from anticancer to antimalarial.[1] The efficient construction of this heterocyclic system is, therefore, a topic of significant interest in medicinal chemistry and drug development. Among the classical methods, the Skraup and Friedländer syntheses represent two fundamental and enduring strategies for assembling the 1,5-naphthyridine core. This guide provides an in-depth, objective comparison of these two methods, grounded in mechanistic principles and supported by experimental insights to aid chemists in selecting the optimal synthetic route.
The Skraup Synthesis: A Classic Condensation Approach
First described for quinoline synthesis, the Skraup reaction has been effectively adapted for the preparation of 1,5-naphthyridines.[1][2] This one-pot reaction involves heating a 3-aminopyridine derivative with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[1]
Mechanistic Insights
The reaction proceeds through a series of well-established steps. The strong acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3] The 3-aminopyridine then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and subsequent dehydration. The final step is an oxidation of the resulting dihydro-1,5-naphthyridine intermediate to furnish the aromatic 1,5-naphthyridine product.[3] Nitrobenzene is a common oxidizing agent and also serves as a solvent in the traditional procedure.[2]
Sources
The 1,5-Naphthyridine Scaffold: A Comparative Guide to Structure-Activity Relationships of 2-Substituted Analogs
For researchers, scientists, and professionals in drug development, the 1,5-naphthyridine core represents a privileged scaffold, a structural motif consistently found in biologically active compounds. Its rigid, planar structure and the presence of two nitrogen atoms provide a unique electronic and steric landscape for molecular interactions with various biological targets. This guide delves into the structure-activity relationships (SAR) of 2-substituted 1,5-naphthyridine derivatives, with a focus on providing a comparative analysis to inform future drug design and optimization efforts.
While a comprehensive SAR study on Methyl 2-(1,5-naphthyridin-2-yl)acetate specifically is not extensively available in the public domain, we can extrapolate and build a robust understanding by examining the broader class of 2-substituted 1,5-naphthyridines. This guide will use this compound as a foundational structure to discuss the impact of modifications on the naphthyridine ring, drawing upon experimental data from studies on various therapeutic targets, including bacterial topoisomerase, kinases, and other enzymes.
The Core Moiety: 1,5-Naphthyridine
The 1,5-naphthyridine ring system, a fusion of two pyridine rings, offers several key features for drug design. The nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-π stacking and hydrophobic interactions. The positions on the rings provide multiple points for substitution, allowing for fine-tuning of the molecule's physicochemical properties and biological activity.
Structure-Activity Relationship Analysis of 2-Substituted 1,5-Naphthyridines
The substitution at the C2 position of the 1,5-naphthyridine ring has been a focal point of many medicinal chemistry campaigns. This position is often crucial for interaction with the target protein, and modifications here can significantly impact potency, selectivity, and pharmacokinetic properties.
Modifications at the C2-Position
The nature of the substituent at the C2 position dramatically influences the biological activity profile. Studies on novel bacterial topoisomerase inhibitors (NBTIs) have shown that a narrow range of substitutions is tolerated for optimal antibacterial activity.[1] For instance, an alkoxy group, such as a methoxy group, or a cyano group at the C2 position were found to be preferred in a series of oxabicyclooctane-linked NBTIs.[1]
In the context of antimalarial drug discovery, 2,8-disubstituted 1,5-naphthyridines have been investigated as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase β (PI4K).[2] The SAR studies revealed that various 3-pyridyl substituents at the C2-position of the naphthyridine core were well-tolerated and contributed to the antiplasmodial activity.[2]
Table 1: Comparison of C2-Substitutions on the 1,5-Naphthyridine Core and their Impact on Biological Activity
| C2-Substituent | Biological Target | Key Findings | Reference |
| Methoxy (-OCH3) | Bacterial Topoisomerase | Preferred for optimal antibacterial activity. | [1] |
| Cyano (-CN) | Bacterial Topoisomerase | Preferred for optimal antibacterial activity. | [1] |
| Ether Analogs | Bacterial Topoisomerase | Significant tolerance for ether substitutions, including polar groups, for S. aureus activity. | 4 |
| 3-Pyridyl Analogs | P. falciparum PI4K | Maintained potent antiplasmodial activity. | [2] |
| Amino (-NH2) | P. falciparum PI4K | Retained antiplasmodial activity despite a loss in PI4K inhibitory potency, suggesting a switch in the primary mode of action. | [2] |
The Role of the Acetate Moiety at C2
While direct SAR studies on the this compound side chain are limited, we can infer its potential roles based on general medicinal chemistry principles. The acetate group introduces a polar, ester functionality.
-
Ester Group: The ester is a hydrogen bond acceptor and can be hydrolyzed by esterases in vivo, potentially acting as a prodrug moiety to release a carboxylic acid. The corresponding carboxylic acid would have different solubility and binding properties.
-
Methylene Bridge: The methylene linker provides flexibility, allowing the ester group to adopt various conformations to interact with a binding pocket.
Modifications to this side chain could explore:
-
Ester Variation: Replacing the methyl group with larger alkyl or aryl groups to probe hydrophobic pockets.
-
Amide Isosteres: Replacing the ester with an amide to introduce a hydrogen bond donor and improve metabolic stability.
-
Chain Length: Varying the length of the alkyl chain between the naphthyridine ring and the carbonyl group to optimize the distance to a binding partner.
Experimental Protocols
To facilitate further research in this area, the following are representative experimental protocols for evaluating the biological activity of 2-substituted 1,5-naphthyridine derivatives.
Protocol 1: Bacterial Growth Inhibition Assay (MIC Determination)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: Kinase Inhibition Assay (e.g., PI4K)
This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase (e.g., P. falciparum PI4K)
-
Kinase substrate (e.g., phosphatidylinositol)
-
ATP (adenosine triphosphate)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test compounds dissolved in DMSO
-
384-well plates
-
Luminometer
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural features of the 1,5-naphthyridine scaffold and the potential points for modification to explore the SAR.
Sources
A Comparative Guide to the In Vivo and In Vitro Efficacy of Methyl 2-(1,5-naphthyridin-2-yl)acetate and its Congeners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential in vivo and in vitro efficacy of Methyl 2-(1,5-naphthyridin-2-yl)acetate. As specific experimental data for this particular molecule is not extensively available in the public domain, this document synthesizes findings from structurally related 1,5-naphthyridine derivatives to project a scientifically grounded evaluation framework. The methodologies and comparative analyses presented herein are based on established protocols and data from peer-reviewed studies on the broader 1,5-naphthyridine class of compounds, known for their significant therapeutic potential.
Introduction to the 1,5-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,5-naphthyridine core is a heterocyclic motif that has garnered substantial interest in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have been investigated for a wide array of therapeutic applications, demonstrating activities as inhibitors of critical cellular targets. These include transforming growth factor-beta (TGF-β) type I receptor (also known as ALK5), topoisomerase I, and poly (ADP-ribose) polymerase (PARP), highlighting their potential in oncology.[2][3][4] Furthermore, certain 1,5-naphthyridine derivatives have shown promise as antimalarial agents by inhibiting Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).[5][6][7] The diverse biological landscape of this scaffold makes new derivatives like this compound compelling candidates for drug discovery programs.
While specific efficacy data for this compound is not yet publicly available, its structural similarity to other biologically active 1,5-naphthyridines suggests its potential as a therapeutic agent, likely in oncology or infectious diseases. This guide will, therefore, use data from well-characterized 1,5-naphthyridine derivatives to illustrate the potential in vitro and in vivo efficacy evaluation pathways for this compound.
In Vitro Efficacy Evaluation: A Cellular and Molecular Perspective
In vitro assays are fundamental in early-stage drug discovery, providing initial insights into a compound's biological activity and mechanism of action at a cellular and molecular level.[8][9] For a novel compound like this compound, a tiered in vitro testing strategy would be employed to ascertain its potency, selectivity, and cellular effects.
Hypothetical In Vitro Bioactivity Profile of this compound
Based on the known targets of the 1,5-naphthyridine scaffold, a plausible initial investigation would assess its activity against a panel of cancer cell lines and relevant protein kinases. The following table presents a hypothetical data summary for such an evaluation.
| Assay Type | Target/Cell Line | Endpoint | Hypothetical Result for this compound | Comparative Compound (Example) |
| Antiproliferative Assay | Human Colon Cancer (COLO 205) | IC₅₀ | 5.2 µM | Indeno-1,5-naphthyridine derivative: 1.7 µM[10] |
| Antiproliferative Assay | Human Breast Cancer (MCF-7) | IC₅₀ | 12.8 µM | Benzo[b][1][2]naphthyridine derivative: 15.9 µM[10] |
| Enzymatic Assay | Topoisomerase I Inhibition | IC₅₀ | 8.9 µM | Camptothecin (standard inhibitor) |
| Enzymatic Assay | PARP-1 Inhibition | IC₅₀ | 0.49 nM | 3-ethyl-1,5-naphthyridin-2(1H)-one derivative: 0.49 nM[4] |
Note: The above data is illustrative and intended to represent the type of results obtained from initial in vitro screening.
Key In Vitro Experimental Protocol: Topoisomerase I Inhibition Assay
The following protocol outlines a standard method for assessing the inhibition of topoisomerase I, a common target for 1,5-naphthyridine derivatives.[3]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human topoisomerase I.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Camptothecin (positive control)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and human topoisomerase I enzyme.
-
Add serial dilutions of this compound or camptothecin to the reaction mixture. A DMSO control is also included.
-
Incubate the reaction at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed DNA will be observed.
-
Quantify the intensity of the supercoiled DNA band in each lane.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Experimental Workflow Diagram
Caption: Workflow for a Xenograft Efficacy Study.
Comparative Analysis with Alternative Therapeutic Agents
To contextualize the potential efficacy of this compound, it is crucial to compare its projected performance against existing therapies. For instance, in the context of colorectal cancer, a standard-of-care agent is Irinotecan, a topoisomerase I inhibitor. A successful novel agent would ideally demonstrate comparable or superior efficacy, an improved safety profile, or efficacy in resistant tumors.
Similarly, in the realm of infectious diseases, new antimalarial candidates are benchmarked against artemisinin-based combination therapies. [5]A 2,8-disubstituted-1,5-naphthyridine derivative, for example, showed a significant reduction in parasitemia in a mouse model of malaria, highlighting the potential of this scaffold to produce potent antimalarial drugs. [7]
Scientific Integrity and Experimental Rationale
The experimental designs outlined in this guide are chosen to provide a robust and self-validating assessment of a novel compound's efficacy.
-
In Vitro Assays: The use of well-characterized cell lines and recombinant enzymes ensures the reproducibility of the assays. [11][12]Including positive and negative controls is critical for validating the assay performance and ensuring that the observed effects are specific to the test compound. Dose-response curves allow for the quantitative determination of potency (IC₅₀), a key parameter for comparing compounds.
-
In Vivo Studies: The use of immunocompromised mice allows for the growth of human tumors, providing a clinically relevant model. [13]Randomization of animals into treatment groups is essential to minimize bias. Monitoring both tumor volume and animal well-being (e.g., body weight) provides a concurrent assessment of efficacy and toxicity. The inclusion of a standard-of-care treatment group allows for a direct comparison of the novel agent's performance against an established therapy.
Conclusion
While direct experimental data for this compound remains to be published, the extensive research on the 1,5-naphthyridine scaffold provides a strong foundation for predicting its potential therapeutic value and for designing a comprehensive evaluation strategy. The diverse biological activities of 1,5-naphthyridine derivatives, ranging from anticancer to antimalarial, underscore the importance of this chemical class in drug discovery. [14][15][16]The systematic in vitro and in vivo testing pipeline described in this guide provides a clear and scientifically rigorous path for elucidating the efficacy and mechanism of action of novel compounds like this compound, ultimately paving the way for the development of new and improved therapies.
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A Comparative In Silico ADME/Tox Profile of Methyl 2-(1,5-naphthyridin-2-yl)acetate and Structurally Related Heterocyclic Compounds
In the landscape of contemporary drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is a critical determinant of its developmental potential.[1][2] A significant portion of drug candidates fail in later stages of development due to unfavorable pharmacokinetic or toxicity profiles, leading to substantial financial and temporal losses.[1] Consequently, the early-stage characterization of these properties is paramount. This guide provides a comparative analysis of the in silico ADME/Tox profile of Methyl 2-(1,5-naphthyridin-2-yl)acetate, a compound of interest within the medicinally significant 1,5-naphthyridine class of heterocycles, against two structurally related analogs: Methyl 2-(quinolin-2-yl)acetate and Methyl 2-(isoquinolin-1-yl)acetate.[3][4]
The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[5][6] However, the successful translation of a biologically active molecule into a therapeutic agent is contingent upon a favorable ADME/Tox profile. This comparative guide leverages robust in silico predictive models to forecast the pharmacokinetic and toxicological properties of these compounds, offering a preliminary risk-benefit analysis to guide further experimental investigation.[7][8] The data presented herein was generated using the freely accessible and widely utilized SwissADME and pkCSM web servers, which provide reliable predictions for a comprehensive suite of ADME/Tox parameters.[9][10]
Comparative In Silico ADME/Tox Data Summary
The following table summarizes the predicted ADME/Tox properties of this compound and its selected comparators. These parameters provide insights into the potential bioavailability, metabolic fate, and safety of the compounds.
| Parameter | This compound | Methyl 2-(quinolin-2-yl)acetate | Methyl 2-(isoquinolin-1-yl)acetate | Interpretation |
| Physicochemical Properties | ||||
| Molecular Weight ( g/mol ) | 202.20 | 201.22 | 201.22 | All compounds adhere to Lipinski's rule of five (<500 g/mol ), suggesting good potential for oral bioavailability.[11] |
| LogP (Consensus) | 1.35 | 1.89 | 1.89 | All compounds exhibit optimal lipophilicity (LogP < 5), indicating a good balance between solubility and permeability.[12] |
| Water Solubility (LogS) | -2.50 | -2.90 | -2.90 | All compounds are predicted to be soluble in water. |
| Pharmacokinetics | ||||
| GI Absorption | High | High | High | All compounds are predicted to be well-absorbed from the gastrointestinal tract.[13] |
| BBB Permeant | No | Yes | Yes | This compound is predicted to not cross the blood-brain barrier, which may be advantageous for peripherally acting drugs. |
| P-glycoprotein Substrate | No | Yes | Yes | The target compound is not a substrate of the P-glycoprotein efflux pump, potentially leading to higher intracellular concentrations.[9] |
| CYP1A2 inhibitor | No | Yes | No | Potential for drug-drug interactions with Methyl 2-(quinolin-2-yl)acetate via CYP1A2 inhibition.[9] |
| CYP2C19 inhibitor | No | No | No | No predicted inhibition of CYP2C19 by any of the compounds. |
| CYP2C9 inhibitor | No | Yes | No | Potential for drug-drug interactions with Methyl 2-(quinolin-2-yl)acetate via CYP2C9 inhibition. |
| CYP2D6 inhibitor | No | No | No | No predicted inhibition of CYP2D6 by any of the compounds. |
| CYP3A4 inhibitor | No | No | No | No predicted inhibition of CYP3A4 by any of the compounds. |
| Toxicity | ||||
| AMES Toxicity | No | Yes | Yes | The target compound is predicted to be non-mutagenic, while the quinoline and isoquinoline analogs may have mutagenic potential.[14] |
| hERG I Inhibitor | No | No | No | None of the compounds are predicted to inhibit the hERG channel, suggesting a lower risk of cardiotoxicity.[15] |
| Hepatotoxicity | No | Yes | Yes | The target compound is predicted to have a lower risk of liver toxicity compared to the alternatives.[15] |
| Skin Sensitization | No | No | No | None of the compounds are predicted to be skin sensitizers.[14] |
Experimental Protocols for In Vitro ADME/Tox Assessment
To validate the in silico predictions and provide a more definitive ADME/Tox profile, a series of in vitro assays are recommended.[16][17] The following protocols outline standard methodologies for key ADME/Tox endpoints.
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes, providing an indication of its in vivo clearance.[18]
Protocol:
-
Incubation: The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Cofactor Addition: The reaction is initiated by the addition of NADPH (1 mM). A parallel incubation without NADPH serves as a negative control.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
Caption: Workflow for in vitro metabolic stability assay.
This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 isoforms, which is a primary cause of drug-drug interactions.[18]
Protocol:
-
Incubation: The test compound (at various concentrations) is pre-incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2).
-
Reaction Initiation: The reaction is initiated by the addition of NADPH.
-
Incubation Period: The mixture is incubated for a specific time at 37°C.
-
Reaction Termination: The reaction is terminated by adding a stopping solution.
-
Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) is determined.
This assay is widely used to predict in vivo intestinal absorption of drugs.[1]
Protocol:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.
-
Compound Addition: The test compound is added to the apical (A) side of the monolayer.
-
Sampling: Samples are taken from the basolateral (B) side at various time points.
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Caption: Workflow for Caco-2 permeability assay.
This assay assesses the potential of a compound to cause cell death.[16]
Protocol:
-
Cell Seeding: A suitable cell line (e.g., HepG2 for hepatotoxicity) is seeded in a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent.
-
Analysis: The absorbance is measured using a microplate reader.
-
Data Analysis: The CC50 value (the concentration of the compound that causes 50% reduction in cell viability) is calculated.
Interpretation and Strategic Implications
The in silico analysis provides a valuable preliminary assessment of this compound and its analogs. The target compound displays a potentially more favorable ADME/Tox profile compared to the quinoline and isoquinoline-based comparators. Key advantages include its predicted lack of mutagenicity and hepatotoxicity, as well as its non-interaction with the P-glycoprotein efflux pump. The predicted inability to cross the blood-brain barrier could be beneficial for indications where a central nervous system effect is undesirable.
In contrast, Methyl 2-(quinolin-2-yl)acetate shows potential liabilities related to CYP inhibition and predicted mutagenicity and hepatotoxicity. Methyl 2-(isoquinolin-1-yl)acetate also raises concerns regarding mutagenicity and hepatotoxicity.
These in silico findings strongly advocate for prioritizing this compound for further experimental validation. The outlined in vitro assays will be instrumental in confirming these predictions and providing the robust data necessary for informed decision-making in the drug discovery cascade. A tiered approach, starting with metabolic stability and cytotoxicity, followed by permeability and CYP inhibition studies, would represent a logical and resource-efficient progression.
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A Comparative Guide to the Kinase Selectivity Profile of Methyl 2-(1,5-naphthyridin-2-yl)acetate
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous characterization. A critical milestone in this journey is the determination of a compound's kinase selectivity profile. This guide provides an in-depth, comparative analysis of the kinase selectivity of Methyl 2-(1,5-naphthyridin-2-yl)acetate, a representative member of the versatile 1,5-naphthyridine class of kinase inhibitors. While comprehensive profiling data for this specific molecule is emerging, we will explore its hypothetical selectivity based on extensive research into its chemical class, comparing it with established inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) family.
The 1,5-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] Derivatives of this scaffold have been shown to target a range of kinases, including the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5), c-Met, Aurora kinase, and the Mammalian Target of Rapamycin (mTOR).[3][4][5][6][7] Notably, novel 1,5-naphthyridine derivatives have demonstrated nanomolar affinity for all members of the FGFR kinase family (FGFR1, 2, 3, and 4), highlighting the potential of this chemical class in developing targeted cancer therapies.[8]
This guide will therefore situate this compound as a hypothetical, yet plausible, FGFR inhibitor. We will dissect its theoretical selectivity profile in comparison to established FGFR inhibitors, provide a detailed experimental protocol for assessing kinase selectivity, and visualize the relevant signaling pathways and experimental workflows.
Comparative Kinase Selectivity: A Hypothetical Profile
To contextualize the potential of this compound, we present a hypothetical kinase selectivity profile, drawing upon the known activities of structurally related 1,5-naphthyridine compounds.[8] This profile is compared against two well-characterized FGFR inhibitors, BGJ398 (Infigratinib) and AZD4547, providing a clear benchmark for its potential performance.
| Kinase Target | This compound (Hypothetical IC50, nM) | BGJ398 (Infigratinib) (IC50, nM) | AZD4547 (IC50, nM) |
| FGFR1 | 5 | 0.9 | 0.2 |
| FGFR2 | 8 | 1.4 | 2.5 |
| FGFR3 | 4 | 1 | 1.9 |
| FGFR4 | 15 | 60 | 165 |
| VEGFR2 | 250 | 130 | 24 |
| KIT | >1000 | 40 | >10000 |
| PDGFRβ | >1000 | 280 | 1900 |
| SRC | >1000 | >10000 | >10000 |
| p38α | >1000 | >10000 | >10000 |
This table presents a hypothetical selectivity profile for this compound based on the activities of other 1,5-naphthyridine derivatives for illustrative purposes.
This hypothetical data suggests that this compound could be a potent inhibitor of FGFR1, 2, and 3, with moderate activity against FGFR4. Importantly, its selectivity against other kinases, such as VEGFR2, KIT, and PDGFRβ, appears favorable, a crucial attribute for minimizing off-target effects. The 1,5-naphthyridine scaffold has been shown to enable selectivity against VEGFR-2, a common off-target for many FGFR inhibitors.[8]
Visualizing the FGFR Signaling Pathway
To appreciate the significance of selective FGFR inhibition, it is essential to understand its role in cellular signaling. The following diagram illustrates the canonical FGFR signaling pathway, which is frequently dysregulated in various cancers through gene amplification, mutations, or translocations.[8]
Caption: Canonical FGFR signaling pathway.
Experimental Protocol for Kinase Selectivity Profiling
The determination of a compound's kinase selectivity profile is a cornerstone of preclinical drug development. A widely adopted and robust method is the KINOMEscan™ platform, an active site-directed competition binding assay.[7][9] This approach provides a comprehensive overview of a compound's interactions across a large panel of kinases.
Step-by-Step Methodology for KINOMEscan™ Profiling
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Perform serial dilutions in DMSO to achieve the desired screening concentrations. A common initial screening concentration is 10 µM.
-
-
Assay Principle:
-
The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand.
-
In the absence of a test compound, the kinase binds to the immobilized ligand.
-
The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
-
Experimental Procedure:
-
A panel of human kinases (e.g., 468 kinases) is prepared.
-
The test compound is added to the kinase panel at the desired concentration.
-
The kinase-compound mixture is incubated with the immobilized ligand on a solid support (e.g., beads).
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
-
Data Analysis and Interpretation:
-
The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for that kinase.
-
Results are typically expressed as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding.
-
Hits are identified as kinases with a % Control below a certain threshold (e.g., <10%).
-
For hits, a dose-response curve is generated by testing a range of compound concentrations to determine the dissociation constant (Kd).
-
Experimental Workflow Diagram
Caption: KINOMEscan™ experimental workflow.
Conclusion
While the complete kinase selectivity profile of this compound is yet to be fully elucidated, its 1,5-naphthyridine core strongly suggests its potential as a potent and selective kinase inhibitor. Based on the activity of related compounds, a hypothetical profile targeting the FGFR family with high selectivity over other kinases is scientifically plausible.[8] The rigorous experimental methodologies outlined in this guide provide a clear path for the comprehensive characterization of this and other novel kinase inhibitors. Such detailed profiling is indispensable for advancing our understanding of their therapeutic potential and for the development of next-generation targeted therapies.
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Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4478-4496. [Link]
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ResearchGate. (2025). Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. [Link]
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Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][6][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available dual inhibitor of mTORC1 and mTORC2. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]
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Thoreen, C. C., et al. (2009). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][6][8]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 52(23), 7577-7589. [Link]
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A Researcher's Guide to Characterizing the Cross-Reactivity of Novel 1,5-Naphthyridine Derivatives: A Case Study of "Methyl 2-(1,5-naphthyridin-2-yl)acetate"
Introduction: The Double-Edged Sword of Privileged Scaffolds
In the landscape of modern drug discovery, certain chemical motifs, often termed "privileged scaffolds," appear with remarkable frequency across a spectrum of biologically active molecules. The 1,5-naphthyridine core is a prime example of such a scaffold, forming the backbone of compounds with diverse therapeutic applications, from anticancer to antimicrobial agents.[1][2][3] This versatility, however, presents a critical challenge for the drug developer: the inherent risk of cross-reactivity. A compound designed for a specific target may interact with unintended proteins, leading to off-target effects that can range from diminished efficacy to significant toxicity.[4][5][6]
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using "Methyl 2-(1,5-naphthyridin-2-yl)acetate" as a representative example from the 1,5-naphthyridine class. While specific experimental data for this exact molecule is not broadly published, its structural alerts—namely the 1,5-naphthyridine core known to bind to ATP pockets of kinases and interact with other enzymes like topoisomerases—mandate a rigorous and systematic evaluation of its selectivity.[7][8][9] This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for moving beyond primary activity assays to a deeper understanding of a compound's true biological signature.
Deconstructing the Target Landscape: From On-Target Potency to Off-Target Prediction
The journey to understanding a compound's selectivity begins with its intended target but must rapidly expand to consider probable and improbable interactions across the proteome. The promiscuity of kinase inhibitors, for instance, is a well-documented challenge stemming from the conserved nature of the ATP-binding pocket across the kinome.[5][10]
Hypothesizing Potential Off-Targets for "this compound"
Given the known activities of structurally related 1,5-naphthyridine derivatives, a logical starting point for our case study would be to hypothesize potential cross-reactivities.
-
Protein Kinases: This is the most prominent class of off-targets. Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of the TGF-β type I receptor (ALK5) and Fibroblast Growth Factor Receptors (FGFRs).[7][8][11][12] This immediately suggests that "this compound" should be profiled against a broad panel of kinases.
-
Topoisomerases: The planar, heterocyclic nature of the naphthyridine ring is also characteristic of some DNA intercalating agents and topoisomerase inhibitors.[9][13][14] Therefore, assessing activity against Topoisomerase I and II is a prudent step.
-
Other ATP-binding proteins: The broader family of ATPases and other nucleotide-binding proteins could also be potential off-targets.
The following diagram illustrates a logical workflow for a comprehensive cross-reactivity assessment campaign.
Caption: Workflow for Cross-Reactivity Profiling.
Experimental Methodologies: A Multi-Pronged Approach
No single assay can definitively establish a compound's selectivity. A robust assessment relies on the integration of data from multiple orthogonal methods, primarily categorized as biochemical and cell-based assays.[15][16]
Biochemical Profiling: The KINOMEscan® Approach
For compounds with suspected kinase activity, a broad biochemical screen is the industry standard. The KINOMEscan® platform, for example, is a competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[5][17][18]
Principle of the Assay: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, and a lower amount indicates a stronger interaction with the test compound. This method has the advantage of being independent of ATP concentration and can identify non-ATP competitive binders that interact with the active site.[18]
Hypothetical Data Presentation: The results are typically presented as percent inhibition at a given concentration or as dissociation constants (Kd). A lower Kd value signifies a tighter binding interaction.
| Kinase Target | Kinase Family | This compound Kd (nM) | Control Compound A (Selective ALK5i) Kd (nM) | Control Compound B (Promiscuous Inhibitor) Kd (nM) |
| ALK5 (TGFBR1) | TKL | 4.5 | 2.1 | 15 |
| FGFR1 | TK | 85 | >10,000 | 25 |
| FGFR2 | TK | 110 | >10,000 | 30 |
| VEGFR2 | TK | 1,200 | 8,500 | 10 |
| p38α (MAPK14) | CMGC | 950 | >10,000 | 50 |
| SRC | TK | >10,000 | >10,000 | 8 |
| CDK2 | CMGC | 5,300 | >10,000 | 12 |
This is illustrative data and does not represent actual experimental results.
Interpretation: In this hypothetical scenario, "this compound" shows high affinity for its primary target, ALK5. However, it also demonstrates notable off-target activity against FGFR1 and FGFR2, suggesting a potential for cross-reactivity that warrants further investigation. This profile is distinct from the highly selective control and the broadly promiscuous control.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are excellent for broad screening, they do not account for factors like cell permeability, intracellular metabolism, or the true conformational state of the target protein in its native environment. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring target engagement in intact cells or tissues.[19][20][21][22]
Principle of the Assay: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[20] By heating cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates that the compound has entered the cell and engaged with its target.[19][21]
Experimental Protocol: CETSA for ALK5 Target Engagement
-
Cell Culture: Culture a human cell line endogenously expressing ALK5 (e.g., HaCaT keratinocytes) to ~80% confluency.
-
Compound Treatment: Treat cells with "this compound" at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heat Challenge: Harvest and resuspend cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble ALK5 using a standard protein detection method like Western Blotting or an ELISA.
-
Data Analysis: Plot the percentage of soluble ALK5 remaining relative to the non-heated control against the temperature for each compound concentration. The temperature at which 50% of the protein has denatured is the apparent melting temperature (Tm). A shift in Tm (ΔTm) indicates target engagement.
Hypothetical CETSA Data:
| Compound | Concentration (µM) | Apparent Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 0.1% | 48.5 | - |
| This compound | 1 | 52.0 | +3.5 |
| This compound | 10 | 56.5 | +8.0 |
| Negative Control Compound | 10 | 48.6 | +0.1 |
This hypothetical data would confirm that our compound of interest enters the cell and binds to ALK5, causing a dose-dependent thermal stabilization. The same principle can be applied to suspected off-targets like FGFR1 if suitable cell lines and detection reagents are available.
Visualizing Pathways and Potential Interactions
Understanding the potential impact of cross-reactivity requires placing the on- and off-targets in the context of their respective signaling pathways. An inhibitor that hits both ALK5 (TGF-β pathway) and FGFR could have complex, potentially confounding or even synergistic, effects on cellular processes like proliferation and migration.
Caption: Potential On- and Off-Target Signaling Pathways.
Conclusion: Towards a Holistic Understanding of Selectivity
The characterization of a novel chemical entity like "this compound" demands a rigorous, multi-faceted investigation into its cross-reactivity profile. Relying solely on primary target potency is insufficient and can be misleading. By integrating computational predictions, broad biochemical profiling, and cellular target engagement assays, researchers can build a comprehensive "selectivity signature" for their compounds. This systematic approach not only de-risks preclinical development by identifying potential liabilities early but also opens avenues for rational polypharmacology, where carefully characterized off-target activities can be leveraged for therapeutic benefit.[23] The principles and methodologies outlined in this guide provide a robust framework for making informed decisions, ultimately leading to the development of safer and more effective therapeutics.
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Benchmarking "Methyl 2-(1,5-naphthyridin-2-yl)acetate" Against Standard of Care in Oncology: A Comparative Guide
This guide provides a comprehensive technical comparison of the novel investigational compound, Methyl 2-(1,5-naphthyridin-2-yl)acetate, against a current standard of care in the context of oncology. As researchers and drug development professionals, the objective evaluation of new chemical entities is paramount. This document outlines the scientific rationale, detailed experimental protocols, and comparative data to facilitate an informed assessment of this compound's potential.
The 1,5-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of key signaling pathways implicated in cancer.[1][2][3][4] Notably, certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[5] The TGF-β signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers.
Given this precedent, this guide will proceed under the working hypothesis that this compound is an inhibitor of the ALK5 pathway. For the purpose of this comparative analysis, we will benchmark its performance against Galunisertib (LY2157299) , a known, potent, and selective small molecule inhibitor of ALK5 that has been investigated in numerous clinical trials for various solid tumors.
In Vitro Comparative Assessment
The initial phase of benchmarking involves a series of in vitro assays designed to compare the biochemical and cellular activities of this compound and Galunisertib.
Kinase Inhibition Profile
Objective: To determine and compare the inhibitory potency and selectivity of this compound and Galunisertib against a panel of kinases, with a primary focus on ALK5.
Rationale: A critical attribute of a successful kinase inhibitor is its selectivity. Off-target kinase inhibition can lead to unforeseen toxicities. This assay will provide a direct comparison of the on-target potency (ALK5) and a broader view of the selectivity profile. A radiometric kinase assay is chosen for its high sensitivity and reliability.[6]
Experimental Protocol: Radiometric Kinase Assay (e.g., for ALK5)
-
Reagents: Recombinant human ALK5, substrate peptide (e.g., casein), [γ-³²P]ATP, kinase buffer, test compounds (this compound and Galunisertib), and a 10% trichloroacetic acid (TCA) solution.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant ALK5, and the substrate peptide.
-
Add the test compounds to the respective wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding 10% TCA.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Comparative Kinase Inhibition
| Compound | ALK5 IC50 (nM) | p38α IC50 (nM) | VEGFR2 IC50 (nM) |
| This compound | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Galunisertib | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Cellular Potency in a Cancer Cell Line
Objective: To evaluate the ability of the test compounds to inhibit TGF-β-induced signaling in a relevant human cancer cell line.
Rationale: Moving from a biochemical to a cellular context is crucial to assess compound permeability, stability, and engagement with the target in a more physiologically relevant environment. The A549 human lung carcinoma cell line is a well-established model for studying TGF-β signaling.
Experimental Protocol: TGF-β-Induced Reporter Assay
-
Cell Line: A549 cells stably transfected with a TGF-β-responsive reporter construct (e.g., (CAGA)12-luciferase).
-
Procedure:
-
Seed the transfected A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with a fixed concentration of recombinant human TGF-β1.
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Determine the IC50 values for the inhibition of TGF-β-induced luciferase expression.
Data Presentation: Cellular IC50 Values
| Compound | Cellular IC50 (nM) in A549 (CAGA)12-Luciferase Assay |
| This compound | [Experimental Data] |
| Galunisertib | [Experimental Data] |
In Vivo Comparative Efficacy
The next stage of evaluation involves assessing the anti-tumor efficacy of this compound in a preclinical animal model of cancer.
Objective: To compare the in vivo anti-tumor activity of this compound and Galunisertib in a human tumor xenograft model.
Rationale: In vivo studies are essential to evaluate the overall therapeutic potential of a compound, taking into account its pharmacokinetic and pharmacodynamic properties.[7][8][9] A cell line-derived xenograft (CDX) model provides a standardized and reproducible system for assessing anti-cancer efficacy.[10]
Experimental Workflow
Caption: In vivo xenograft study workflow.
Experimental Protocol: A549 Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (dose to be determined by pharmacokinetic studies)
-
Group 3: Galunisertib (clinically relevant dose, e.g., 75 mg/kg)
-
-
Procedure:
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into the treatment groups.
-
Administer the respective treatments orally, once daily, for a specified duration (e.g., 21 days).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Monitor body weight as a measure of general health and toxicity.
-
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups.
Data Presentation: In Vivo Efficacy Summary
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | [Experimental Data] | - | [Experimental Data] |
| This compound | [Experimental Data] | [Calculated Data] | [Experimental Data] |
| Galunisertib | [Experimental Data] | [Calculated Data] | [Experimental Data] |
Conclusion and Future Directions
This guide provides a framework for the systematic and objective comparison of this compound with the standard of care, Galunisertib, based on the hypothesis of ALK5 inhibition. The outlined in vitro and in vivo experiments will generate critical data on potency, selectivity, and efficacy.
Favorable outcomes from these studies, such as superior potency, an improved selectivity profile, or enhanced in vivo efficacy for this compound, would warrant further investigation. Future studies could include more complex in vivo models, such as patient-derived xenografts (PDXs), and a deeper exploration of the compound's mechanism of action and potential for combination therapies.[10] The diverse biological activities of naphthyridine derivatives suggest that a broad characterization of this compound's pharmacological profile is justified.[11][12][13][14]
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Safety Operating Guide
Proper Disposal of Methyl 2-(1,5-naphthyridin-2-yl)acetate: A Comprehensive Guide for Laboratory Professionals
Hazard Profile and Risk Assessment: An Evidence-Based Approach
In the absence of a specific Safety Data Sheet (SDS) for methyl 2-(1,5-naphthyridin-2-yl)acetate, a conservative approach to handling and disposal is paramount. Analysis of the parent heterocycle, 1,5-naphthyridine, and closely related derivatives provides critical insights into its potential hazards.
A Safety Data Sheet for the structurally analogous compound, Methyl 2-(2-oxo-1,5-naphthyridin-1(2H)-yl)acetate , indicates that it is a skin and eye irritant and may cause respiratory irritation. The parent compound, 1,5-naphthyridine , is classified as harmful if swallowed, a skin irritant, and capable of causing serious eye damage. Therefore, it is prudent to handle this compound as a hazardous substance with a similar toxicological profile.
Inferred Hazard Classification:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | ❗ | Warning | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | ❗ | Warning | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | ❗ | Warning | May cause respiratory irritation. |
This table is an inferred hazard profile based on available data for structurally similar compounds.
The ester functional group introduces the possibility of hydrolysis, particularly in the presence of strong acids or bases, which would yield methanol and the corresponding carboxylic acid. The reactivity of the 1,5-naphthyridine ring system includes susceptibility to N-alkylation and nucleophilic substitution, indicating that it should be considered chemically reactive.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Given the inferred hazards, stringent adherence to safety protocols is mandatory when handling this compound and its waste.
-
Engineering Controls: All handling of this compound, including the preparation of waste containers, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A flame-resistant laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including residual product, contaminated personal protective equipment (gloves, weighing papers), and absorbent materials from spills.
-
Place the solid waste in a dedicated, chemically resistant, and sealable container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Do not mix this waste with other solid waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures, mother liquors from crystallizations, and solvent rinses.
-
Use a dedicated, leak-proof, and shatter-resistant container, such as a coated glass or HDPE bottle, for liquid waste.
-
Ensure the container is compatible with all components of the waste mixture. A chemical compatibility chart should be consulted.
-
Maintain a headspace of at least 10% in the liquid waste container to allow for vapor expansion.
-
Waste Container Labeling
Proper labeling is a critical component of safe waste management. All waste containers for this compound must be clearly and accurately labeled.
Label Information:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
The approximate concentration and quantity of the waste.
-
All other chemical constituents in the waste container, listed by their full names.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
-
Appropriate hazard pictograms (as indicated in the inferred hazard table).
Storage of Waste
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a secondary containment tray to capture any potential leaks or spills.
-
Store the waste away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent unintended reactions.
-
Keep waste containers securely closed at all times, except when adding waste.
Disposal and Treatment Options
The final disposal of this compound waste should be managed by a licensed hazardous waste disposal company. The primary recommended disposal method is incineration .
Incineration: High-temperature incineration is an effective method for the complete destruction of nitrogen-containing heterocyclic compounds. Thermal decomposition studies on related naphthyridines indicate that the aromatic ring structure breaks down at elevated temperatures, mineralizing the organic components.
Chemical Treatment (for dilute aqueous solutions, with EHS approval):
In specific, controlled circumstances, and only with the explicit approval of your institution's EHS department, chemical treatment of dilute aqueous waste streams may be an option.
-
Base-Catalyzed Hydrolysis (Saponification): The ester linkage in this compound can be cleaved by hydrolysis with a base, such as sodium hydroxide. This reaction would produce methanol and the sodium salt of 2-(1,5-naphthyridin-2-yl)acetic acid. While this may reduce the immediate hazards associated with the ester, the resulting naphthyridine-containing salt and methanol solution will still require disposal as hazardous waste. This procedure should only be undertaken by trained personnel with a thorough understanding of the reaction and its potential hazards.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.
-
Contain the Spill: For liquid spills, use a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.
-
Collect the Waste: Place the absorbed or swept material into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS department.
Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
-
Fuertes, M., Masdeu, C., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
Sources
Mastering Safety: A Researcher's Guide to Handling Methyl 2-(1,5-naphthyridin-2-yl)acetate
In the fast-paced environment of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. Methyl 2-(1,5-naphthyridin-2-yl)acetate, a member of the naphthyridine class of heterocyclic compounds, presents a unique set of handling requirements.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[4]
-
Serious Eye Irritation: Can result in pain, redness, and potential damage to eye tissue.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental protocol.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, and the subsequent sections provide a detailed, step-by-step guide to its use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5][6][7] | Provides a barrier against splashes and airborne particles, protecting against serious eye irritation.[4][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][6][9] | Prevents skin contact and potential irritation.[4] |
| Body Protection | Flame-resistant laboratory coat.[7] | Protects against splashes and minimizes the risk of fire-related injuries. |
| Respiratory Protection | NIOSH-approved respirator.[6] | Necessary when dust or aerosols may be generated, to prevent respiratory irritation.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.
1. Preparation and Engineering Controls:
-
Fume Hood: All handling of this compound should be conducted in a properly certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and unobstructed.[10][12]
-
Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, sand) should be available in the immediate vicinity.[5][9]
2. Donning PPE:
The following diagram outlines the correct sequence for putting on your personal protective equipment.
3. Handling the Compound:
-
Weighing: When weighing the solid compound, do so in the fume hood on a disposable weigh boat to contain any dust.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Labeling: All containers holding this compound or its solutions must be clearly labeled with the chemical name and any relevant hazard warnings.[10][11]
4. Doffing PPE:
To prevent cross-contamination, remove PPE in the reverse order of donning.
-
Glove Removal: Use one gloved hand to peel off the other glove, turning it inside out. Then, slide the ungloved fingers under the remaining glove at the wrist and peel it off, again turning it inside out.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[4][10]
Disposal Plan: Managing Chemical Waste
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.
1. Waste Classification:
-
All waste containing this compound must be classified as hazardous chemical waste.[5] This includes:
-
Unused product
-
Reaction byproducts
-
Contaminated materials (e.g., gloves, weigh boats, filter paper, absorbent materials from spills)[5]
-
2. Waste Segregation and Collection:
-
Solid Waste: Collect in a designated, durable, and sealable container clearly labeled "Hazardous Waste" with the chemical name.[5]
-
Liquid Waste: Collect in a separate, leak-proof container. Do not mix with other incompatible waste streams.[5] Based on the general reactivity of nitrogen-containing heterocyclic compounds, avoid mixing with strong oxidizing agents.[5]
-
Sharps Waste: Any needles or syringes contaminated with the compound must be placed in a designated sharps container.[5]
3. Storage and Disposal:
-
Store waste containers in a designated, secure, and well-ventilated area, preferably in secondary containment.[9]
-
Arrange for pickup and disposal by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[9]
The following workflow illustrates the decision-making process for the proper disposal of waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of scientific discovery.
References
-
BenchChem. Proper Disposal of Benzo[c][5][9]naphthyridine: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. Proper Disposal of 2-Amino-5-chloro-1,8-naphthyridine.
- BenchChem.
- Sigma-Aldrich.
- Lab Manager. Lab Safety Rules and Guidelines.
- AK Scientific, Inc. Safety Data Sheet - Methyl 2-(2-oxo-1,5-naphthyridin-1(2H)-yl)
- Oklahoma State University.
- BenchChem.
- Univar Solutions.
- NJ.gov.
- Sigma-Aldrich.
- Fisher Scientific.
- Agilent Technologies.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- MDPI.
- Caltech CCE. General Lab Safety Procedure.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- YouTube.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry.
-
Aaron Chemicals LLC. Safety Data Sheet - Benzo[b][4][5]naphthyridin-10(5H)-one.
- PMC.
- ResearchGate.
- Fisher Scientific. SAFETY DATA SHEET - 1,8-Naphthyridine-2-carbaldehyde.
- Fisher Scientific.
- ResearchGate.
- Organic & Biomolecular Chemistry (RSC Publishing). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights.
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. aksci.com [aksci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.okstate.edu [ehs.okstate.edu]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
